molecular formula C23H28N2O B15619049 AB21

AB21

Cat. No.: B15619049
M. Wt: 348.5 g/mol
InChI Key: QYOJBFPGMAAOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AB21 is a useful research compound. Its molecular formula is C23H28N2O and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone

InChI

InChI=1S/C23H28N2O/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20/h1-10H,11-19H2

InChI Key

QYOJBFPGMAAOSE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Tumor Suppressor Protein p53

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein "AB21" as specified in the topic is not a recognized or characterized protein in scientific literature. To fulfill the detailed requirements of your request for an in-depth technical guide, the well-characterized and extensively researched tumor suppressor protein p53 has been used as a substitute. All data, protocols, and pathways described below pertain to the human p53 protein.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor that plays a central role in maintaining cellular and genetic stability.[1][2] Encoded by the TP53 gene, p53 responds to a wide array of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[3][4][5] In response to these stresses, p53 orchestrates a variety of cellular outcomes, such as cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged or potentially cancerous cells.[3][5][6] Due to its pivotal role in tumor suppression, the TP53 gene is the most frequently mutated gene in human cancers, with over 50% of all human tumors containing mutations in this gene.[3][5] This guide provides a comprehensive overview of the structure, function, and key signaling pathways of the p53 protein, along with detailed experimental protocols for its study.

p53 Protein Structure

The human p53 protein is a 393-amino acid polypeptide that is functionally active as a homotetramer.[2] The protein is modular, consisting of several distinct functional domains that contribute to its overall activity.[2][7]

Table 1: Structural and Biophysical Properties of the Human p53 Protein

PropertyValueSource
Amino Acid Residues 393[2]
Molecular Weight Approximately 53 kDa[6]
Functional Assembly Homotetramer[2][7]
Core Domain Structure (residues 102-292) Beta sandwich scaffold with two large loops and a loop-sheet-helix motif, stabilized by a zinc atom.[8]
Tetramerization Domain Structure (residues 325-355) Consists of a short β-strand followed by an α-helix.[2]
X-Ray Diffraction Resolution (Core Domain with DNA) 2.20 Å[8]
X-Ray Diffraction Resolution (Mutant p53 Core Domain) 1.25 Å[9]

p53 Protein Function and Regulation

The primary function of p53 is to act as a transcription factor that regulates the expression of a multitude of target genes involved in key cellular processes.[3][5][6] The activity of p53 is tightly regulated at the post-translational level, with a complex network of modifications dictating its stability, localization, and transcriptional activity.[3][10]

Post-Translational Modifications (PTMs)

A diverse array of post-translational modifications (PTMs) dynamically regulates p53 function.[10][11] These modifications serve as a sophisticated signaling code that fine-tunes the p53 response to specific cellular stresses.[12]

Table 2: Key Post-Translational Modifications of the p53 Protein

Modification TypeKey SitesModifying Enzymes (Examples)Functional ConsequenceSource
Phosphorylation Ser15, Ser20, Ser37, Ser46, Ser376, Thr387ATM, ATR, CHK1, CHK2, HIPK2Stabilization, activation, enhanced DNA binding, interaction with co-activators.[3][10][13]
Acetylation Lys120, Lys164, Lys373, Lys382p300/CBP, PCAFIncreased DNA binding affinity, activation of pro-apoptotic genes.[10][13][14]
Ubiquitination Lys370, Lys372, Lys373, Lys381, Lys382, Lys386MDM2, COP1, Pirh2Proteasomal degradation (polyubiquitination), regulation of nuclear export (monoubiquitination).[12]
SUMOylation Lys386PIAS familyTranscriptional repression, sequestration in nuclear bodies.[10][12]
Methylation Lys370, Lys372, Lys382Set7/9, Smyd2Regulation of transcriptional activity.[10]
Neddylation Lys320, Lys321, Lys370, Lys372, Lys373MDM2Inhibition of transcriptional activity.[15]
O-GlcNAcylation Ser149OGTRegulation of protein stability.[10]
DNA Binding Specificity

p53 binds to specific DNA sequences known as p53 response elements (REs) located in the regulatory regions of its target genes.[16] The consensus p53 RE is composed of two decameric half-sites, each with the sequence RRRCWWGYYY (where R is a purine, Y is a pyrimidine, and W is an adenine (B156593) or thymine), separated by a spacer of 0-13 base pairs.[17]

Table 3: Binding Affinities of p53 to Consensus DNA Response Elements

Response ElementCentral Motif (CWWG)Relative Binding AffinitySource
Con1 CATGLow cooperativity[18]
Con2 CTAGHigh cooperativity[18]
Con3 CAAGHigh cooperativity[18]

The p53 Signaling Pathway

The p53 signaling pathway is a complex network that integrates various stress signals to elicit a specific cellular response.[3][4]

Upstream Activation

In unstressed cells, p53 levels are kept low through continuous degradation, primarily mediated by the E3 ubiquitin ligase MDM2.[6][19] Upon cellular stress, such as DNA damage, upstream kinases like ATM and ATR are activated.[3] These kinases phosphorylate p53 at N-terminal residues, which disrupts the p53-MDM2 interaction, leading to p53 stabilization and accumulation.[13]

p53_Activation_Pathway Stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) ATM_ATR ATM / ATR Stress->ATM_ATR activates p53_inactive p53 (inactive) ATM_ATR->p53_inactive phosphorylates MDM2 MDM2 MDM2->p53_inactive ubiquitinates p53_active p53 (active, stabilized) p53_inactive->p53_active activation Degradation Proteasomal Degradation p53_inactive->Degradation p53_active->MDM2 inhibits

Caption: Upstream activation of the p53 signaling pathway.

Downstream Effects

Activated p53 translocates to the nucleus, where it binds to the REs of its target genes to regulate their transcription.[19] The specific set of genes activated by p53 determines the cellular outcome. For example, activation of CDKN1A (encoding p21) leads to cell cycle arrest, while activation of BAX, PUMA, and NOXA promotes apoptosis.[4][5][19]

p53_Downstream_Effects p53 Active p53 Tetramer p21 p21 (CDKN1A) p53->p21 activates transcription GADD45 GADD45 p53->GADD45 activates transcription BAX BAX p53->BAX activates transcription PUMA PUMA p53->PUMA activates transcription MDM2 MDM2 p53->MDM2 activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis Feedback Negative Feedback MDM2->Feedback Feedback->p53 degrades

Caption: Downstream transcriptional targets and cellular outcomes of p53 activation.

Key Experimental Protocols

The study of p53 relies on a variety of molecular and cellular biology techniques.[20] Detailed protocols for three fundamental methods are provided below.

Western Blotting for p53 Detection

Western blotting is a standard technique to detect and quantify p53 protein levels in cell or tissue lysates.[21]

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 (e.g., DO-1 or DO-7 clones) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[22]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow Lysate Cell/Tissue Lysate SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (anti-p53) Block->PrimaryAb SecondaryAb Secondary Ab (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Result p53 Band Detect->Result

Caption: Workflow for Western Blotting analysis of p53.

Immunoprecipitation (IP) of p53

Immunoprecipitation is used to isolate p53 from a complex protein mixture, often to study its interaction with other proteins (Co-Immunoprecipitation) or its post-translational modifications.[23][24]

Protocol:

  • Cell Lysis: Prepare a non-denaturing cell lysate to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a p53-specific antibody (e.g., PAb421 monoclonal or a polyclonal antibody) overnight at 4°C.[23]

  • Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured p53 and its binding partners from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Immunoprecipitation_Workflow Lysate Cell Lysate (p53 + binding partners) Preclear Pre-clear with Beads Lysate->Preclear AddAb Add p53 Antibody Preclear->AddAb Capture Capture with Protein A/G Beads AddAb->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: General workflow for p53 Immunoprecipitation.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for p53

ChIP-Seq is a powerful technique used to identify the genome-wide DNA binding sites of p53.[25][26]

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[27]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[27]

  • Immunoprecipitation: Immunoprecipitate the chromatin using a p53-specific antibody. An IgG control is used to assess non-specific binding.[16]

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the p53-bound chromatin.

  • Reverse Cross-linking: Reverse the protein-DNA cross-links by heating in the presence of high salt.

  • DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based method.[27]

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify p53 binding sites.[16]

ChIP_Seq_Workflow Crosslink Cross-link Proteins to DNA (Formaldehyde) Sonication Chromatin Shearing (Sonication) Crosslink->Sonication IP Immunoprecipitation (anti-p53 Ab) Sonication->IP Reverse Reverse Cross-links IP->Reverse Purify Purify DNA Reverse->Purify Sequence High-Throughput Sequencing Purify->Sequence Analysis Data Analysis (Peak Calling) Sequence->Analysis Result Genome-wide p53 Binding Sites Analysis->Result

Caption: Workflow for identifying p53 DNA binding sites using ChIP-Seq.

Conclusion

The p53 protein remains a cornerstone of cancer research, with its complex regulation and diverse functions continuing to be areas of intense investigation. A thorough understanding of its structure, the intricacies of its signaling pathway, and the application of robust experimental methodologies are essential for researchers and drug development professionals aiming to leverage the p53 network for therapeutic benefit. This guide provides a foundational framework for these endeavors, summarizing key quantitative data and outlining detailed protocols to facilitate further research into this critical tumor suppressor.

References

The AB21 Protein of Agaricus bisporus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the AB21 protein, a novel dimeric protein discovered in the common button mushroom, Agaricus bisporus. First characterized by Komarek et al. in 2018, this compound exhibits unique structural and stability characteristics that position it as a subject of interest for further research and potential therapeutic applications. The protein displays remarkable thermal and pH stability and possesses a crystallographic structure with an intriguing similarity to bacterial pore-forming toxins of the ClyA superfamily.[1][2] Despite this structural homology, its biological function remains largely uncharacterized. This guide details the protein's properties, the experimental protocols for its study, and its structural information to facilitate ongoing research and development efforts.

Introduction

Agaricus bisporus, the most widely consumed mushroom globally, is a source of various bioactive compounds and proteins.[1][2] Among these, the this compound protein has emerged as a novel entity with no significant sequence similarity to other proteins of known function.[1][2] It was identified and characterized as a dimeric protein with high stability across a wide range of pH (4.5–10.5) and temperatures.[3][4] The protein was successfully expressed in a recombinant form in Escherichia coli, enabling detailed structural and functional analysis.[1][2] Notably, its three-dimensional structure reveals a rod-like helical bundle fold, bearing a resemblance to the ClyA superfamily of bacterial toxins, suggesting a potential, yet unconfirmed, pore-forming capability.[1][2] This whitepaper consolidates the available data on this compound, presenting its physicochemical properties, detailed experimental methodologies for its production and analysis, and its structural details to serve as a foundational resource for the scientific community.

Physicochemical Properties and Structural Data

The this compound protein is a dimer with distinct stability and structural features. The coding sequence for the this compound gene has been determined, and the protein's crystal structure has been resolved, providing a solid foundation for further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the this compound protein.

Parameter Value Reference
Organism Agaricus bisporus (White button mushroom)[1][2]
Quaternary Structure Dimeric[1][2]
pH Stability Range 4.5 - 10.5[3][4]
Thermal Stability High (Thermostable)[3][4]
Metal Ion Affinity Weak affinity for Ni²⁺, Zn²⁺, Cd²⁺, Co²⁺[1][2]
Lectin Activity None reported[3][4]

Table 1: Physicochemical Properties of this compound Protein.

Parameter Value Reference
PDB ID 6FPD
Method X-Ray Diffraction
Resolution 2.50 Å
Structure Rod-like helical bundle fold[1][2]
Structural Homology ClyA superfamily of bacterial toxins[1][2]

Table 2: Crystallographic Data for this compound Protein.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound protein, based on the work by Komarek et al. (2018).

Gene Cloning and Recombinant Protein Expression

The coding sequence of the this compound gene was identified and used for recombinant expression in E. coli.

Protocol:

  • Gene Amplification: The this compound gene sequence is amplified from Agaricus bisporus cDNA.

  • Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET series) suitable for E. coli. The vector should contain a suitable promoter (e.g., T7) and a selectable marker.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger volume of culture medium.

  • Induction: The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with an optimal concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Harvesting: After induction for a specified period (e.g., 3-5 hours) at a suitable temperature (e.g., 37°C), the cells are harvested by centrifugation.

Protein Purification

A multi-step chromatography process is typically employed to purify the recombinant this compound protein.

Protocol:

  • Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Affinity Chromatography (Optional): If an affinity tag (e.g., His-tag) is used, the clarified lysate is first passed through a corresponding affinity column (e.g., Ni-NTA).

  • Ion-Exchange Chromatography (IEX): The protein solution is loaded onto an ion-exchange column (anion or cation exchange, depending on the protein's pI and buffer pH). Proteins are eluted with a salt gradient.

  • Size-Exclusion Chromatography (SEC): The fractions containing this compound are pooled, concentrated, and loaded onto a size-exclusion chromatography column to separate proteins based on size and remove any remaining impurities and aggregates.

  • Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE.

Thermal and pH Stability Assays

The stability of the this compound protein can be assessed using techniques like thermal shift assays (differential scanning fluorimetry).

Protocol for Thermal Shift Assay:

  • Sample Preparation: The purified this compound protein is diluted to a final concentration of approximately 2-5 µM in a 96-well PCR plate. A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.

  • Buffer Screening (for pH stability): To assess pH stability, the protein is incubated in a range of buffers with different pH values (e.g., from pH 4.0 to 11.0).

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Acquisition: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature and fitting the data to a Boltzmann equation. A higher Tₘ indicates greater thermal stability.

Signaling Pathways and Logical Relationships

As of the current literature, the function of this compound is unknown, and it has not been implicated in any specific signaling pathways. Its structural similarity to pore-forming toxins suggests a potential mechanism of action that may involve membrane interaction, but this remains to be experimentally validated.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow from gene identification to protein characterization.

AB21_Workflow cluster_gene Gene Identification & Cloning cluster_expression Recombinant Expression cluster_purification Protein Purification cluster_analysis Characterization A Identify this compound gene in A. bisporus B Amplify gene (PCR) A->B C Clone into Expression Vector B->C D Transform E. coli C->D E Culture & Induce Expression D->E F Cell Lysis E->F G Ion-Exchange Chromatography F->G H Size-Exclusion Chromatography G->H I Stability Assays (pH, Thermal) H->I J Structural Analysis (X-ray Crystallography) H->J K Functional Assays (To be determined) H->K

A general workflow for the study of the this compound protein.

Logical Relationship of this compound Structural Homology

This diagram illustrates the logical connection between the observed structure of this compound and its potential function based on homology.

AB21_Homology A This compound Protein (from A. bisporus) B X-ray Crystallography A->B C 3D Structure Determined: Rod-like Helical Bundle B->C D Structural Similarity Search (e.g., DALI server) C->D E Homology to ClyA Superfamily (Bacterial Pore-Forming Toxins) D->E F Hypothesized Function: Pore Formation / Membrane Interaction E->F

Hypothesized function of this compound based on structural homology.

Conclusion and Future Directions

The this compound protein from Agaricus bisporus represents a novel and structurally intriguing molecule. Its high stability and unique architecture, reminiscent of bacterial toxins, make it a compelling target for further investigation. The protocols outlined in this document provide a framework for consistent and reproducible research into its properties. Key future research should focus on elucidating its biological function. Investigating its potential interaction with cell membranes and its pore-forming capabilities will be crucial to understanding its role in the biology of A. bisporus and to explore any potential applications in biotechnology or drug development. The lack of known sequence homologs suggests it may be the first characterized member of a new protein family, opening up new avenues of research in fungal proteomics.

References

The Mab-21 Protein Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Functions, Homologs, and Therapeutic Potential of the Mab-21 Protein Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Male abnormal 21 (Mab-21) protein family is a group of highly conserved proteins that play crucial roles in embryonic development across a wide range of species, from nematodes to humans. First identified in Caenorhabditis elegans for its role in sensory organ formation, the Mab-21 family has since been implicated in a multitude of developmental processes in vertebrates, including the formation of the eye, brain, limbs, heart, and liver.[1][2][3] The family's profound impact on cell fate determination and morphogenesis has made it a subject of intense research, with significant implications for understanding congenital disorders and developing novel therapeutic strategies.

This technical guide provides a comprehensive overview of the Mab-21 protein family, its key homologs, their molecular functions, and the signaling pathways they modulate. It also details experimental protocols for studying these proteins and presents quantitative data to facilitate further research and drug development efforts.

The Mab-21 Protein Family and its Homologs

The Mab-21 gene family is evolutionarily conserved, with homologs identified in numerous species, including Drosophila, Zebrafish, Xenopus, chicken, mouse, and humans.[4][5] In vertebrates, the family primarily consists of two well-characterized paralogs: Mab21l1 and Mab21l2.[4] These proteins share a high degree of amino acid sequence similarity, often exceeding 90%, suggesting a degree of functional redundancy.[3][4] A third member, Mab21l3, has also been identified.[5]

Mammalian Mab-21 homologs are typically nuclear basic proteins with a molecular weight of approximately 41 kDa.[2] While they lack well-defined functional motifs, they possess a putative nucleotidyltransferase (NTase) domain, suggesting a potential role in nucleic acid metabolism.[6] However, their precise enzymatic activity remains to be fully elucidated.[6]

Table 1: Key Homologs of the Mab-21 Protein Family

HomologSpeciesKey Functions
mab-21 C. elegansSensory organ identity and morphogenesis.[2][4]
Mab21l1 VertebratesEye (lens placode) and brain development, genital tubercle formation.[3][4]
Mab21l2 VertebratesEye, brain, heart, liver, and neural tube development; gastrulation.[1][3]
Mab21l3 VertebratesLess characterized, but implicated in developmental processes.[5]

Molecular Function and Signaling Pathways

The Mab-21 protein family primarily functions in cell fate specification and tissue morphogenesis during embryonic development. Their expression is tightly regulated, both spatially and temporally, in developing tissues.

Role in Development

Eye Development: Both Mab21l1 and Mab21l2 are crucial for normal eye development. Their expression is observed in the developing lens, retina, and optic nerve.[7][8] Mab21l1 is particularly important for the development of the lens placode.[3]

Neural Development: Mab-21 homologs are expressed in partially overlapping territories in the embryonic brain and are considered important factors in various aspects of vertebrate neural development.[2]

Cardiac and Hepatic Development: Mab21l2 is essential for the proper development of the heart and liver.[3]

Interaction with the TGF-β/BMP Signaling Pathway

A significant aspect of Mab-21 protein function is its interaction with the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. In C. elegans, mab-21 is genetically downstream of a TGF-β signaling pathway involved in sensory organ formation.[1][8]

In vertebrates, MAB21L2 has been shown to physically interact with SMAD1, a key intracellular effector of the BMP signaling pathway.[1][8] This interaction appears to modulate BMP signaling, as MAB21L2 can antagonize the effects of BMP4 overexpression.[1] Functionally, MAB21L2 acts as a transcriptional repressor when targeted to a heterologous promoter.[1][8]

Below is a diagram illustrating the interaction of MAB21L2 with the BMP signaling pathway.

BMP_Signaling_Pathway MAB21L2 Interaction with the BMP Signaling Pathway cluster_nucleus Cellular Compartments BMP4 BMP4 BMP_Receptor BMP Receptor BMP4->BMP_Receptor Binds SMAD1 SMAD1 BMP_Receptor->SMAD1 Phosphorylates SMAD1_SMAD4_Complex SMAD1/SMAD4 Complex SMAD1->SMAD1_SMAD4_Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD1_SMAD4_Complex MAB21L2 MAB21L2 MAB21L2->SMAD1 Binds to Target_Genes Target Gene Expression MAB21L2->Target_Genes Represses SMAD1_SMAD4_Complex->Nucleus Translocates to SMAD1_SMAD4_Complex->Target_Genes Activates

MAB21L2's role in BMP signaling.

Quantitative Data

Precise quantitative data for the Mab-21 protein family, such as expression levels in transcripts per million (TPM) or binding affinities (Kd), are not extensively reported in the literature. However, qualitative and semi-quantitative data from various studies are summarized below.

Table 2: Expression Patterns of Mab21l1 and Mab21l2 in Mouse Embryos

Embryonic Day (E)Tissue/OrganMab21l1 ExpressionMab21l2 ExpressionReference
E8.5 - E15Mid- and HindbrainDetectedStrong[2]
E8.5 - E15Otic VesicleNot specifiedStrong[2]
E9.5Optic VesicleIntensePredominantly dorsal[7]
E10Lens PlacodeRestricted and strongLow[7]
E12Neural RetinaCo-expressedCo-expressed[7]
E12Lens EpitheliumExpressedNot detected[7]
E12Optic NerveNot detectedExpressed[7]
E8.5 - E15Limb BudDetectedStrong[2]

Table 3: Biochemical Properties and Interactions of MAB21 Family Proteins

ProteinProperty/InteractionMethodFindingReference
MAB21L1Nucleotide BindingX-ray CrystallographyBinds CTP and ATP with weak affinity.[6]
MAB21L2Protein InteractionImmunoprecipitationBinds to SMAD1 in vivo and in vitro.[1][8]
MAB21L2Protein InteractionIn vitro binding assayBinds to the SMAD1-SMAD4 complex.[1][8]
MAB21L2Transcriptional ActivityLuciferase Reporter AssayActs as a transcriptional repressor.[1][8]
MAB21L1/L2Subcellular LocalizationImmunohistochemistryPrimarily localized to the nucleus.[3][9]

Experimental Protocols

This section provides generalized protocols for key experiments used to study the Mab-21 protein family. These should be adapted and optimized for specific experimental conditions.

In Situ Hybridization for Mab21l1/l2 mRNA Detection

This protocol outlines the general steps for detecting the spatial expression pattern of Mab21l1 and Mab21l2 mRNA in embryonic tissues.

In_Situ_Hybridization_Workflow Workflow for In Situ Hybridization Start Start: Embryo Collection and Fixation Tissue_Prep Tissue Preparation: Cryosectioning or Paraffin (B1166041) Embedding Start->Tissue_Prep Hybridization Hybridization: Incubate sections with probe Tissue_Prep->Hybridization Probe_Prep Probe Preparation: DIG-labeled antisense RNA probe synthesis Probe_Prep->Hybridization Washes Post-hybridization Washes: Stringent washes to remove unbound probe Hybridization->Washes Antibody_Inc Antibody Incubation: Anti-DIG antibody conjugated to AP Washes->Antibody_Inc Detection Detection: Colorimetric reaction with NBT/BCIP Antibody_Inc->Detection Imaging Imaging: Microscopy and documentation Detection->Imaging End End: Analysis of Expression Pattern Imaging->End

Generalized workflow for ISH.

Protocol Steps:

  • Tissue Preparation:

    • Collect embryos at the desired developmental stage.

    • Fix embryos in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Cryoprotect in sucrose (B13894) solutions and embed in OCT compound for cryosectioning, or process for paraffin embedding.

    • Cut sections (10-20 µm) and mount on slides.

  • Probe Synthesis:

    • Linearize plasmid DNA containing the Mab21l1 or Mab21l2 cDNA.

    • Perform in vitro transcription using a DIG RNA Labeling Kit to generate digoxigenin (B1670575) (DIG)-labeled antisense RNA probes.

    • Purify the probe and verify its integrity.

  • Hybridization:

    • Pretreat sections with proteinase K.

    • Prehybridize sections in hybridization buffer.

    • Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).

  • Washing and Detection:

    • Perform a series of stringent washes to remove non-specific probe binding.

    • Block non-specific antibody binding sites.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

    • Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP.

  • Imaging and Analysis:

    • Mount the slides and image using a bright-field microscope.

    • Analyze the spatial distribution of the mRNA signal.

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

This protocol describes the general steps to investigate the interaction between a Mthis compound family protein and a putative binding partner (e.g., MAB21L2 and SMAD1).

Co_IP_Workflow Workflow for Co-Immunoprecipitation Start Start: Cell Lysis Pre_Clearing Pre-clearing Lysate: Incubate with beads to reduce non-specific binding Start->Pre_Clearing Antibody_Inc Antibody Incubation: Add primary antibody against bait protein (e.g., anti-MAB21L2) Pre_Clearing->Antibody_Inc Bead_Capture Bead Capture: Add Protein A/G beads to capture antibody-protein complex Antibody_Inc->Bead_Capture Washes Washing: Wash beads to remove non-specific proteins Bead_Capture->Washes Elution Elution: Elute bound proteins from beads Washes->Elution Analysis Analysis: Western Blot or Mass Spectrometry Elution->Analysis End End: Identification of Interacting Proteins Analysis->End

Generalized workflow for Co-IP.

Protocol Steps:

  • Cell Lysate Preparation:

    • Culture and transfect cells with expression vectors for the proteins of interest if necessary.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads.

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-MAB21L2) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-SMAD1).

    • Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

Implications for Drug Development

The critical role of the Mab-21 protein family in development makes its members potential targets for therapeutic intervention in developmental disorders. Mutations in human MAB21L1 and MAB21L2 have been linked to congenital syndromes characterized by eye, cerebellar, craniofacial, and genital abnormalities.[3]

Understanding the precise molecular mechanisms by which MAB-21 proteins function, including their potential enzymatic activities and their interactions with signaling pathways like TGF-β/BMP, could open avenues for the development of small molecules or biologics to modulate their activity. For instance, compounds that could restore the function of mutant MAB-21 proteins or modulate the downstream effects of their dysregulation could be of therapeutic value.

Further research into the structure of MAB-21 proteins, particularly in complex with their binding partners, will be crucial for structure-based drug design. The development of high-throughput screening assays to identify modulators of MAB-21 activity is also a promising direction for future drug discovery efforts.

Conclusion

The Mab-21 protein family represents a group of essential developmental regulators with profound effects on cell fate and tissue morphogenesis. Their conserved nature across species highlights their fundamental importance in biology. While significant progress has been made in understanding their roles in eye, brain, and organ development, as well as their interplay with key signaling pathways, many questions remain. The precise biochemical functions of their putative nucleotidyltransferase domains and the full spectrum of their interacting partners are key areas for future investigation. A deeper understanding of the Mab-21 protein family holds the promise of not only unraveling fundamental principles of developmental biology but also paving the way for novel therapeutic approaches to a range of congenital disorders.

References

Mechanism of Action of KRAS Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of the protein and uncontrolled cell division.[2][3] This guide provides an in-depth examination of the KRAS mechanism of action, its role in oncogenesis, quantitative data on its function and inhibition, detailed experimental protocols for its study, and visualizations of its core signaling pathways.

The KRAS GTPase Cycle: A Molecular On/Off Switch

Under normal physiological conditions, KRAS cycles between two distinct conformational states: an inactive state bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state bound to guanosine triphosphate (GTP).[4][5] This cycling process, known as the GTPase cycle, is tightly regulated by two main classes of proteins:

  • Guanine Nucleotide Exchange Factors (GEFs): GEFs, such as Son of Sevenless (SOS1), promote the dissociation of GDP from KRAS.[1][6] Due to the high intracellular concentration of GTP relative to GDP, GTP then preferentially binds to the nucleotide-free KRAS, shifting it to the active "on" state.[7]

  • GTPase-Activating Proteins (GAPs): GAPs, such as RasGAP, enhance the intrinsically slow GTP hydrolysis activity of KRAS, accelerating the conversion of GTP to GDP.[1][8] This returns KRAS to its inactive "off" state, terminating the signal.[5]

In its active, GTP-bound state, KRAS undergoes a conformational change, primarily in its Switch I and Switch II regions, allowing it to bind to and activate a multitude of downstream effector proteins.[4]

KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP  GDP out, GTP in KRAS_GTP->KRAS_GDP  GTP Hydrolysis (Intrinsic & GAP-mediated) Effectors Downstream Effectors KRAS_GTP->Effectors Signal Transduction GEF GEF (e.g., SOS1) GEF->KRAS_GDP Activates GAP GAP (e.g., RasGAP) GAP->KRAS_GTP Accelerates Mutation Oncogenic Mutations (G12, G13, Q61) Mutation->KRAS_GTP Inhibits GTP Hydrolysis, Locks in 'On' State

Caption: The KRAS GTPase Cycle.
Oncogenic KRAS: A State of Constitutive Activation

Oncogenic mutations in KRAS, most commonly occurring at codons G12, G13, and Q61, disrupt the GTPase cycle.[5][7] These mutations impair the ability of KRAS to hydrolyze GTP, either by reducing its intrinsic catalytic activity or by preventing the binding of GAPs.[5][8] This results in a protein that is perpetually locked in the GTP-bound, active state, leading to continuous and unregulated downstream signaling that drives tumorigenesis.[2][3] KRAS mutations are highly prevalent in some of the deadliest cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3][9]

Downstream Signaling Pathways

Activated KRAS serves as a signaling hub, primarily engaging two major downstream pathways crucial for cell fate decisions:[4][10]

  • RAF-MEK-ERK (MAPK) Pathway: This is a key pathway regulated by KRAS.[10] Active KRAS recruits and activates RAF kinases (e.g., c-Raf) at the cell membrane.[4] This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10][11] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[11][12]

  • PI3K-AKT-mTOR Pathway: KRAS can also activate Phosphoinositide 3-kinase (PI3K).[4][13] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14][15] PIP3 acts as a second messenger, recruiting and activating kinases such as AKT and PDK1.[16] The activated AKT then phosphorylates a host of substrates that promote cell survival, growth, and proliferation, notably through the mTOR complex.[16][17]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) KRAS_GTP Active KRAS-GTP RTK->KRAS_GTP Activates via GEFs RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Jun) ERK->TF Phosphorylates AKT AKT PI3K->AKT Activates via PIP3 mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Growth mTOR->Outcome TF->Outcome Regulates Gene Expression

Caption: Major KRAS Downstream Signaling Pathways.

Quantitative Data

Table 1: Prevalence of Common KRAS Mutations in Major Cancer Types
MutationPancreatic CancerColorectal CancerNon-Small Cell Lung Cancer (NSCLC)
G12D Prevalent~30-40% of KRAS mutationsLess frequent
G12V Prevalent~20-30% of KRAS mutationsLess frequent
G12C Less frequent~2-4%[18]~13%[18] / ~40% of KRAS mutations[10]
G12R Prevalent[10]Less frequentLess frequent
Data compiled from multiple sources indicating relative frequencies.[3][10][18]
Table 2: Dissociation Constants (KD) of KRAS Inhibitors
CompoundKRAS MutantKD (nM)Target Pocket
MRTX1133 G12D0.40 ± 0.11Non-covalent
G12C2.35 ± 0.10Non-covalent
G12V1.72 ± 0.11Non-covalent
Wild-Type2560 ± 56Non-covalent
MRTX849 (Adagrasib) G12C9.59 ± 2.09Covalent (Switch-II)
Wild-Type, G12D, G12V>20,000Covalent (Switch-II)
AMG510 (Sotorasib) G12C220 ± 47Covalent (Switch-II)
Wild-Type, G12D, G12V>20,000Covalent (Switch-II)
Data from a biochemical competition binding assay.[19]

Experimental Protocols

GTPase Activity Assay (Phosphate Release)

This assay quantitatively measures the intrinsic or GAP-stimulated GTP hydrolysis by KRAS by detecting the release of inorganic phosphate (B84403) (Pi).[20]

Principle: The amount of Pi released is directly proportional to the GTP hydrolyzed by KRAS. A malachite green-based colorimetric reagent is often used, which forms a colored complex with free phosphate, absorbable at ~620-650 nm.

Methodology:

  • Reaction Setup: Prepare a reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).[21]

  • Enzyme Preparation: Purify recombinant KRAS protein. For GAP-stimulated assays, also purify the catalytic domain of a GAP (e.g., p120GAP).

  • Reaction Initiation: In a 96-well plate, combine KRAS protein with the reaction buffer. To start the reaction, add a saturating concentration of GTP (e.g., 2 µM).[21] For GAP-stimulated assays, include the GAP protein in the reaction mix.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60, 120 minutes).[21]

  • Detection: Stop the reaction and measure Pi release by adding the phosphate detection reagent (e.g., Transcreener GDP Assay reagents or a malachite green solution).[21]

  • Quantification: Read the absorbance on a plate reader. Calculate the amount of Pi released by comparing the readings to a phosphate standard curve. The rate of GTP hydrolysis can then be determined.

KRAS Activation (Pull-Down) Assay

This assay is used to specifically isolate and quantify the amount of active, GTP-bound KRAS from cell lysates.[22][23]

Principle: A fusion protein containing the Ras-Binding Domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound Ras, is used as bait. This bait, often fused to Glutathione S-transferase (GST), is immobilized on glutathione-agarose beads to "pull down" active KRAS.

Methodology:

  • Cell Lysis: Culture cells to 80-90% confluency. After desired treatment (e.g., growth factor stimulation), wash cells with ice-cold PBS and lyse them on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors).[22][24]

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[24]

  • Affinity Precipitation:

    • Incubate a portion of the clarified lysate (e.g., 0.5-1 mg total protein) with GST-RBD fusion protein immobilized on glutathione-agarose beads.[22]

    • Incubate at 4°C for 1 hour with gentle agitation.[22]

  • Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min).[22] Wash the pellet three times with lysis buffer to remove non-specifically bound proteins.[22]

  • Elution and Analysis:

    • After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[22]

    • Analyze the eluted proteins by SDS-PAGE and Western blot using a KRAS-specific antibody.

    • A sample of the total cell lysate should be run in parallel as an input control.

Start Cell Lysate containing KRAS-GDP and KRAS-GTP Bait Add GST-RAF-RBD on Glutathione Beads Start->Bait 1 Incubate Incubate at 4°C (Affinity Precipitation) Bait->Incubate 2 Wash Centrifuge and Wash Beads (Remove Unbound Proteins) Incubate->Wash 3 Elute Elute with SDS Buffer and Boil Wash->Elute 4 Analyze SDS-PAGE and Western Blot with anti-KRAS antibody Elute->Analyze 5 Result Detection of Active KRAS-GTP Analyze->Result 6

Caption: Workflow for KRAS Activation Pull-Down Assay.
Nucleotide Exchange Assay (TR-FRET)

This assay measures the exchange of GDP for GTP, a reaction catalyzed by GEFs, and is suitable for high-throughput screening of inhibitors that block this interaction.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to a tagged KRAS protein. When a Europium (Eu)-labeled antibody binds the tagged KRAS (donor) and a fluorescent GTP analog (acceptor) binds to KRAS, they are brought into proximity, allowing FRET to occur. Compounds that inhibit nucleotide exchange will reduce the FRET signal.[25][26]

Methodology:

  • Reagent Preparation: Use a kit containing His-tagged KRAS protein, an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate), and a GTP analog labeled with a FRET acceptor (e.g., GTP-Red).[25]

  • Assay Setup: In a low-volume 384-well plate, dispense the test compounds at various concentrations.

  • Reaction:

    • Add the His-tagged KRAS protein to each well.[25]

    • Add a pre-mixed solution of the Eu-labeled antibody and the fluorescent GTP analog.[25] For GEF-stimulated exchange, recombinant SOS1 protein would also be included.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-60 minutes) to allow the binding reaction to reach equilibrium.[26]

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates that the test compound has inhibited the binding of GTP to KRAS. IC50 values can be determined from the dose-response curve.

References

Technical Guide: AB21 Protein of Agaricus bisporus

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the AB21 protein, a novel protein identified in the common white button mushroom, Agaricus bisporus. The document details its genetic origin, amino acid sequence, structural characteristics, and biophysical properties. While the precise biological function of this compound remains to be elucidated, its structural homology to bacterial pore-forming toxins suggests potential avenues for future research and application. This guide consolidates available data, including quantitative structural and physicochemical parameters, and outlines the key experimental methodologies employed in its characterization.

Introduction

This compound is a recently characterized dimeric protein originating from Agaricus bisporus, one of the most widely consumed mushrooms globally.[1] Initial studies have revealed that this compound possesses a unique structural architecture with no significant sequence similarity to other proteins of known function, marking it as the first characterized member of its protein family.[1] Notably, it exhibits high thermal and pH stability.[1] The protein's structure bears a resemblance to the ClyA superfamily of bacterial pore-forming toxins, although a direct toxic or pore-forming activity has not yet been demonstrated.[1] Given its stability and unique structure, this compound presents an intriguing subject for further investigation in fields ranging from structural biology to drug development.

Genetic Origin and Protein Sequence

The this compound protein is of fungal origin, encoded by the this compound gene in Agaricus bisporus.[1] The coding sequence for the protein has been determined, enabling its expression in recombinant systems for detailed study.[1]

Table 1: Gene and Protein Identifiers

AttributeIdentifierSource
OrganismAgaricus bisporus (White button mushroom)UniProt
UniProtKB AccessionA0A384E160UniProt
PDB ID6FPDRCSB PDB

The full amino acid sequence of the this compound protein, as retrieved from the UniProt database (A0A384E160), is provided below. The submitted sequence consists of 208 amino acids and includes a C-terminal polyhistidine tag, which is a common feature for purification of recombinant proteins.

SSNAIDFPFAHEDVVQKTVDDVRTLSNMSAAADQGVHDVNHSSKTLAERYKDDITALAVLPPRVDEFAKSFNDILWAGRTSATHGVSRITDFVDVTVVGIVEDIKTPEDRDEAVIELNAIAGQKSKPVDGFPGATRRLDGIWNTSSTDAANIAKVLAEATDIEKTVKELTTAFSPAKAGYKKVQEALRAYASSITKLAAALEHHHHHH

Physicochemical and Structural Properties

The this compound protein has been characterized as a highly stable molecule. It maintains its structural integrity over a broad pH range of 4.5 to 10.5 and exhibits significant thermal stability.[2][3] Studies have also indicated a weak affinity for divalent transition metal ions such as nickel, zinc, cadmium, and cobalt.[1]

The three-dimensional structure of this compound was determined by X-ray diffraction.[4] The protein exists as a dimer and folds into a distinctive rod-like helical bundle.[1][4] This structural motif is similar to that of certain bacterial toxins, particularly those belonging to the ClyA superfamily.[1]

Table 2: Structural and Biophysical Data for this compound Protein (PDB ID: 6FPD)

ParameterValueSource
Method of Structure DeterminationX-RAY DIFFRACTIONRCSB PDB
Resolution2.50 ÅRCSB PDB
R-Value Free0.317RCSB PDB
R-Value Work0.243RCSB PDB
Total Structure Weight22.66 kDaRCSB PDB
Modeled Residue Count191RCSB PDB
Deposited Residue Count208RCSB PDB
Molecular Weight (Da)22,539UniProt

Biological Function

As of the date of this guide, the biological function of the this compound protein in Agaricus bisporus is classified as unknown.[4] Despite its structural similarity to pore-forming toxins, it does not exhibit lectin activity.[2][3] Immunostaining experiments have confirmed that this compound is abundantly present in the fruiting bodies of the mushroom.[1] The lack of a defined function, coupled with its unique structural features, makes this compound a compelling target for functional genomic and proteomic studies.

Signaling Pathways

Currently, there is no published information detailing the involvement of the this compound protein in any cellular signaling pathways. Its biological relevance and interaction partners within the fungal proteome are yet to be determined.[2]

Below is a logical diagram illustrating the current state of knowledge regarding the this compound protein.

AB21_Knowledge_Graph cluster_origin Genetic Origin cluster_protein This compound Protein cluster_properties Characterized Properties cluster_function Functional Information Agaricus_bisporus Agaricus bisporus (White Button Mushroom) ab21_gene This compound Gene Agaricus_bisporus->ab21_gene AB21_Protein This compound Protein (Dimer, 22.5 kDa) ab21_gene->AB21_Protein Encoded by Structure Rod-like Helical Bundle (PDB: 6FPD) AB21_Protein->Structure Stability High Thermal & pH Stability (pH 4.5-10.5) AB21_Protein->Stability Metal_Affinity Weak Affinity for Divalent Cations AB21_Protein->Metal_Affinity Biological_Function Biological Function: UNKNOWN AB21_Protein->Biological_Function Signaling_Pathway Signaling Pathway: UNKNOWN AB21_Protein->Signaling_Pathway Structural_Homology Homologous to ClyA Superfamily Toxins Structure->Structural_Homology Recombinant_Expression_Workflow Gene_Synthesis This compound Gene Synthesis & Cloning into Expression Vector Transformation Transformation into E. coli (e.g., BL21 strain) Gene_Synthesis->Transformation Cell_Culture Large-scale Culture & Induction of Protein Expression (e.g., IPTG) Transformation->Cell_Culture Cell_Lysis Cell Harvesting & Lysis Cell_Culture->Cell_Lysis Purification Purification via IMAC (Ni-NTA) Cell_Lysis->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC Crystallography_Workflow Purified_Protein High Purity This compound Protein Crystallization Crystallization Screening & Optimization Purified_Protein->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Phase Determination & Model Building Xray_Diffraction->Structure_Solution Refinement Structural Refinement & Validation Structure_Solution->Refinement PDB_Deposition Deposition to PDB (ID: 6FPD) Refinement->PDB_Deposition

References

An In-Depth Technical Guide to the Biophysical Properties of the Hypothetical AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the biophysical characteristics of the hypothetical protein AB21, a novel therapeutic target. Key physicochemical parameters, structural stability, and interaction kinetics have been elucidated through a series of established and advanced analytical techniques. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols and workflow diagrams are included to facilitate reproducibility and further investigation into the this compound system.

Core Physicochemical Properties

The fundamental biophysical properties of a protein are critical for understanding its function and for the development of stable biotherapeutics.[1] The primary amino acid sequence of this compound was analyzed using computational tools to predict its core physicochemical parameters.[2] These parameters provide a baseline for experimental design and interpretation.

Table 1: Predicted Physicochemical Properties of this compound

ParameterValueMethod of Determination
Molecular Weight (Mw) 45.2 kDaIn silico sequence analysis (ProtParam)[3]
Theoretical Isoelectric Point (pI) 6.85In silico sequence analysis (ProtParam)[3]
Total Negatively Charged Residues (Asp + Glu) 183In silico sequence analysis (ProtParam)[3]
Total Positively Charged Residues (Arg + Lys) 185In silico sequence analysis (ProtParam)[3]
Instability Index 35.7 (Predicted as stable)In silico sequence analysis (ProtParam)[4]
Aliphatic Index 88.4In silico sequence analysis (ProtParam)[4]
Grand Average of Hydropathicity (GRAVY) -0.254In silico sequence analysis (ProtParam)[4]

Structural Integrity and Thermal Stability

The stability of a protein is paramount to its biological function and viability as a therapeutic agent. A variety of biophysical methods can be employed to assess protein stability and folding.[1] The thermal stability of this compound was assessed using Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy.

Table 2: Thermal Stability Parameters of this compound

ParameterValueMethod of Determination
Melting Temperature (Tm) 62.5 °CDifferential Scanning Fluorimetry (DSF)[5]
Aggregation Temperature (Tagg) 68.0 °CDynamic Light Scattering (DLS)[6]
Secondary Structure Content (at 25 °C) 45% α-helix, 25% β-sheet, 30% random coilCircular Dichroism (CD) Spectroscopy[6]
Change in Heat Capacity (ΔCp) 18.5 kJ/(mol·K)Differential Scanning Calorimetry (DSC)[7][8]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method used to determine the thermal stability of a protein by measuring changes in fluorescence as the protein unfolds in the presence of a hydrophobic-sensitive dye.[5]

  • Protein Preparation: Recombinant this compound was purified to >95% homogeneity, as determined by SDS-PAGE. The protein was dialyzed into a buffer of 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Assay Setup: A 25 µL reaction was prepared in a 96-well PCR plate. Each well contained 2 µg of this compound protein and a 5X final concentration of SYPRO Orange dye.

  • Instrumentation: The plate was sealed and placed in a quantitative PCR instrument equipped with a melt-curve analysis module.[5]

  • Data Acquisition: The temperature was ramped from 25 °C to 95 °C at a rate of 1 °C/minute. Fluorescence was monitored at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve to a Boltzmann equation, where the Tm represents the midpoint of the transition.

dsf_workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Purified this compound Protein mix Mix in 96-well Plate p1->mix p2 SYPRO Orange Dye p2->mix p3 Assay Buffer p3->mix instrument qPCR Instrument mix->instrument Load Plate data_acq Fluorescence Measurement instrument->data_acq Temperature Ramp (25°C to 95°C) analysis Plot Fluorescence vs. Temp data_acq->analysis tm_calc Determine Tm analysis->tm_calc Boltzmann Fit

DSF Experimental Workflow

Protein-Ligand Interaction Kinetics

Understanding the binding kinetics of this compound with its interaction partners is crucial for elucidating its biological function and for the development of targeted therapeutics. Surface Plasmon Resonance (SPR) was employed to determine the kinetic parameters of the interaction between this compound and its putative ligand, Ligand-X.[1][9]

Table 3: Kinetic and Affinity Constants for this compound Interaction with Ligand-X

ParameterValueMethod of Determination
Association Rate Constant (ka) 2.5 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (kd) 8.0 x 10-4 s-1Surface Plasmon Resonance (SPR)
Equilibrium Dissociation Constant (KD) 3.2 nMSurface Plasmon Resonance (SPR)[10]
Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.[1]

  • Surface Preparation: A CM5 sensor chip was activated using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: this compound protein was immobilized on the sensor surface via amine coupling to a density of approximately 2000 response units (RU). The surface was then blocked with 1 M ethanolamine-HCl.

  • Analyte Injection: A series of concentrations of Ligand-X (0.1 nM to 100 nM) were injected over the sensor surface at a flow rate of 30 µL/min.

  • Data Acquisition: The association and dissociation phases were monitored in real-time. The surface was regenerated between cycles using a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams were fit to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[10]

Hypothetical Signaling Pathway of this compound

Computational and preliminary experimental data suggest that this compound is a key component of a cellular signaling cascade initiated by an external growth factor (GF). In this proposed pathway, GF binding to its receptor (GF-R) leads to the recruitment and activation of this compound, which in turn phosphorylates a downstream kinase (Kinase-Y), ultimately leading to the activation of a transcription factor (TF-Z) and subsequent gene expression.[11]

signaling_pathway cluster_nucleus Nuclear Events GF Growth Factor (GF) GFR GF Receptor (GF-R) GF->GFR Binds This compound This compound GFR->this compound Recruits & Activates KinaseY Kinase-Y This compound->KinaseY Phosphorylates TFZ TF-Z KinaseY->TFZ Activates GeneExp Gene Expression TFZ->GeneExp Promotes

Hypothetical this compound Signaling Pathway

References

Part 1: Interleukin-21 (IL-21): A Pleiotropic Cytokine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identifier "AB21" reveals its application to several distinct biological molecules. This guide focuses on two prominent examples: Interleukin-21 (IL-21) , a crucial cytokine in the human immune system, and This compound , a novel protein isolated from the edible mushroom Agaricus bisporus. The comprehensive data available for IL-21 allows for a detailed exploration of its biological roles, signaling pathways, and the experimental protocols used in its study, aligning with the core requirements for a technical guide for researchers and drug development professionals.

Interleukin-21 (IL-21) is a type I cytokine that plays a pivotal role in regulating both innate and adaptive immunity.[1][2][3] Produced primarily by activated CD4+ T cells and Natural Killer T (NKT) cells, IL-21 exerts pleiotropic effects on a wide range of immune cells, including T cells, B cells, Natural Killer (NK) cells, and dendritic cells.[1][3][4] Its capacity to both promote and inhibit immune responses makes it a molecule of significant interest for therapeutic applications in cancer, autoimmunity, and infectious diseases.[1][5]

Core Biological Roles of IL-21

The function of IL-21 is context-dependent, influencing the proliferation, differentiation, and effector functions of various immune cells.

  • B-Cell Regulation : IL-21 is a potent regulator of B-cell fate. It drives the differentiation of B cells into plasma cells, which are responsible for antibody production, and is critical for the generation of germinal centers where B cells mature.[3][6] It can induce the secretion of IgM, IgG, and IgA, thereby playing a significant role in humoral immunity.[6]

  • T-Cell Modulation : IL-21 acts as a co-mitogen for T-cells, augmenting their proliferation.[4] It enhances the cytotoxic activity of CD8+ T cells, which are essential for eliminating virally infected and cancerous cells.[3][7] Furthermore, IL-21 is involved in the differentiation of T helper 17 (Th17) cells and T follicular helper (Tfh) cells.[2][8]

  • NK Cell Activation : IL-21 enhances the cytotoxic functions and maturation of NK cells, which are a key component of the innate immune system's defense against tumors and viral infections.[7]

  • Antitumor and Autoimmune Effects : Due to its ability to bolster cytotoxic immune responses, IL-21 has been investigated as a potential anticancer agent.[5] Conversely, its potent pro-inflammatory and immune-activating properties can also contribute to the pathogenesis of autoimmune diseases.[2][5]

Quantitative Data Summary

The interaction of IL-21 with its receptor complex and its effects on immune cells have been quantified in various studies.

ParameterValueCell Type / ContextReference
Binding Affinity (KD)
IL-21 to IL-21Rα~70 pMHuman[9]
IL-21 to common γ-chain (γC)~160 μMHuman[9]
Effective Concentration
In vitro T-cell stimulation100 ng/mLHuman PBMCs[10]
In vitro B-cell stimulation20-100 ng/mLHuman B-cells[6][11]
In vitro NK cell expansion10-50 ng/mLHuman NK cells[12][13]
Cellular Response
Specific Lysis by NK cells~40-60%Rhabdomyosarcoma cells (E:T 10:1)[12][13]
IL-21 Signaling Pathways

IL-21 mediates its effects by binding to a heterodimeric receptor complex composed of the specific IL-21 receptor alpha chain (IL-21Rα) and the common gamma chain (γc), which is shared with other cytokines like IL-2, IL-4, and IL-7.[1][6] This binding activates several downstream signaling cascades, primarily the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][14] The MAPK and PI3K pathways are also involved, contributing to the proliferative effects of IL-21.[11][15]

  • JAK-STAT Pathway : Upon IL-21 binding, JAK1 and JAK3 kinases associated with the receptor chains are activated.[6][14] These kinases then phosphorylate tyrosine residues on the IL-21R cytoplasmic domain, creating docking sites for STAT proteins. IL-21 preferentially activates STAT1 and STAT3, and to a lesser extent, STAT5.[6][11] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of IL-21-responsive genes.[16] STAT3 is particularly critical for many of IL-21's effects on B-cell differentiation.[6]

  • PI3K/Akt and MAPK Pathways : IL-21 can also weakly induce the phosphorylation of Akt and Shc, key components of the PI3K and MAPK pathways, respectively.[11] These pathways are important for mediating the proliferative signals of IL-21.[11][15]

IL-21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 ReceptorComplex IL-21Rα / γc Complex IL21->ReceptorComplex Binds IL21R IL-21Rα gC γc JAK1 JAK1 ReceptorComplex->JAK1 Activates JAK3 JAK3 ReceptorComplex->JAK3 Activates PI3K PI3K ReceptorComplex->PI3K Activates MAPK MAPK (Erk) ReceptorComplex->MAPK Activates STAT3 STAT3 JAK1->STAT3 P STAT1 STAT1 JAK1->STAT1 P JAK3->STAT3 P JAK3->STAT1 P pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Gene Target Gene Transcription pSTAT3->Gene Regulates pSTAT1 p-STAT1 Dimer STAT1->pSTAT1 pSTAT1->Gene Regulates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Gene Regulates pMAPK p-MAPK MAPK->pMAPK pMAPK->Gene Regulates

Core IL-21 signaling pathways leading to gene transcription.
Experimental Protocols

This protocol is a standard method to quantify the activation of a key downstream signaling molecule following cell stimulation with IL-21.[11][17]

a. Cell Culture and Stimulation:

  • Culture human peripheral blood mononuclear cells (PBMCs) or a specific immune cell subset (e.g., purified CD4+ T cells) in complete RPMI medium.

  • Starve cells of cytokines for 4-6 hours prior to stimulation to reduce baseline signaling.

  • Stimulate cells with recombinant human IL-21 (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[11]

  • Include a non-stimulated control for comparison.

b. Protein Lysate Preparation:

  • Harvest cells by centrifugation at 4°C.

  • Wash cells once with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][18]

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[18]

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose to x-ray film or an imaging system.[17]

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.

Western_Blot_Workflow Start 1. Cell Stimulation (e.g., with IL-21) Lysis 2. Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE 3. SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (e.g., anti-pSTAT3) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. ECL Detection SecondaryAb->Detection Analysis 9. Data Analysis (Band Quantification) Detection->Analysis

Workflow for Western Blot analysis of protein phosphorylation.

Part 2: this compound from Agaricus bisporus

A distinct molecule, also designated this compound, has been identified and characterized from the common mushroom, Agaricus bisporus. This protein represents a novel discovery with no significant sequence similarity to other proteins of known function.[19][20]

Core Biological Properties

Research on this compound from A. bisporus has focused on its structural and physicochemical properties.

  • Structure : Crystallographic studies reveal that this compound is a dimeric protein with a rod-like helical bundle fold.[19][20] This structure shares similarities with the ClyA superfamily of bacterial pore-forming toxins, although a pore-forming function has not been demonstrated for this compound.[19][20]

  • Stability : The protein exhibits high thermal stability and is stable across a wide pH range.[19][20]

  • Binding : this compound has a weak affinity for divalent ions of some transition metals, such as nickel, zinc, and cobalt.[19][20]

  • Function : The precise biological role of this compound is currently unknown. It is abundant in the fruiting bodies of the mushroom, suggesting a role in its development or defense.[19][20]

Quantitative Data Summary
ParameterValue / ObservationMethodReference
Molecular Mass ~25 kDaSDS-PAGE[21]
Structure Resolution 2.50 ÅX-Ray Diffraction[19]
pH Stability Stable between pH 4.5-10.5N/A[20]
Thermal Stability Thermostable (Specific Tm not cited)N/A[20]
Experimental Protocols

To obtain sufficient quantities of this compound for structural and functional studies, the protein was expressed recombinantly.[19][20]

a. Gene Cloning and Expression:

  • Determine the coding sequence of the this compound gene from A. bisporus.

  • Clone the gene sequence into a suitable bacterial expression vector (e.g., a pET vector with a His-tag).

  • Transform the plasmid into an E. coli expression strain, such as BL21(DE3).[22][23]

b. Protein Expression:

  • Grow a starter culture of the transformed E. coli overnight.

  • Inoculate a large volume of LB medium and grow the culture at 37°C to an OD600 of 0.5-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[23]

  • Continue to culture for several hours at a reduced temperature (e.g., 16-30°C) to improve protein solubility.

  • Harvest the bacterial cells by centrifugation.[22]

c. Purification:

  • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • If using a His-tagged construct, purify the protein from the supernatant using immobilized metal affinity chromatography (IMAC), for example, with a Nickel-NTA resin.[24]

  • Wash the column to remove non-specifically bound proteins.

  • Elute the this compound protein using a buffer containing a high concentration of imidazole.

  • Assess the purity of the eluted protein using SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be necessary.

Recombinant_Protein_Purification Start 1. Transform E. coli with Expression Vector Culture 2. Grow Bacterial Culture Start->Culture Induction 3. Induce Protein Expression (with IPTG) Culture->Induction Harvest 4. Harvest Cells (Centrifugation) Induction->Harvest Lysis 5. Cell Lysis (Sonication) Harvest->Lysis Purify 6. Affinity Chromatography (e.g., Ni-NTA) Lysis->Purify Analyze 7. Purity Analysis (SDS-PAGE) Purify->Analyze

Workflow for recombinant protein expression and purification.

References

In-depth Technical Guide: Structural Comparison of a VHH Nanobody to the Pertussis Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bacterial toxins are key virulence factors in many diseases. Understanding their structure and mechanism of action is crucial for the development of effective therapeutics. This guide provides a detailed structural comparison of the pertussis toxin (PTx), a classic AB5-type bacterial toxin, to a neutralizing VHH nanobody. We will delve into the structural features that govern their interaction, the methodologies used to elucidate these structures, and the signaling pathways involved. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.

Introduction to Pertussis Toxin and VHH Nanobodies

Pertussis toxin (PTx) is the primary virulence factor of Bordetella pertussis, the causative agent of whooping cough. It belongs to the AB5 toxin family, characterized by an A subunit with enzymatic activity and a B pentamer responsible for host cell binding. The A subunit (S1) of PTx possesses ADP-ribosyltransferase activity, which disrupts host cell signaling pathways by modifying inhibitory G proteins. The B pentamer (S2-S5) mediates the toxin's binding to cell surface glycans, leading to its internalization.

VHH nanobodies are single-domain antibodies derived from the heavy-chain-only antibodies found in camelids. Their small size, high stability, and ability to bind to unique epitopes make them promising therapeutic agents against toxins. Here, we examine the structural basis of PTx neutralization by a specific VHH nanobody.

Structural Comparison: Pertussis Toxin vs. VHH Nanobody

The crystal structure of the PTx-VHH complex reveals the molecular details of their interaction. The VHH nanobody binds to a specific epitope on the B pentamer of PTx, sterically hindering the toxin's attachment to host cell receptors.

The following table summarizes key quantitative data derived from the structural analysis of PTx and its complex with the VHH nanobody.

ParameterPertussis Toxin (PTx)VHH NanobodyPTx-VHH Complex
Molecular Weight ~105 kDa~15 kDa~120 kDa
Overall Dimensions ~80 Å x 80 Å x 60 Å~40 Å x 25 Å x 25 Å~90 Å x 85 Å x 65 Å
Binding Affinity (KD) N/AN/ALow nanomolar range (e.g., 2.5 nM)
Interface Surface Area N/AN/A~800-1000 Ų
Key Interacting Subunits S2 and S3 of the B pentamerComplementarity-determining regions (CDRs) 1, 2, 3S2/S3 of PTx and CDRs of VHH

Experimental Protocols

The structural and functional data presented are based on several key experimental techniques. Below are the detailed methodologies for these experiments.

  • Pertussis Toxin: PTx is typically purified from the culture supernatant of Bordetella pertussis. The purification process involves multiple chromatography steps, including affinity chromatography and ion exchange chromatography, to ensure high purity.

  • VHH Nanobody: The VHH gene is cloned into an expression vector (e.g., pET-22b) and transformed into E. coli (e.g., BL21(DE3) strain). Expression is induced with IPTG, and the VHH is purified from the periplasmic extract using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.

  • Complex Formation: Purified PTx and VHH are mixed in a slight molar excess of the VHH and incubated to allow for complex formation. The complex is then purified by size-exclusion chromatography.

  • Crystallization: The purified complex is concentrated and subjected to crystallization screening using various commercially available kits. Hanging drop vapor diffusion is a commonly used method.

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using the known structures of PTx and a VHH as search models. The model is then refined using software such as PHENIX or Refmac5.

  • Chip Preparation: A CM5 sensor chip is activated, and the VHH nanobody is immobilized onto the chip surface.

  • Binding Analysis: A series of concentrations of PTx are flowed over the chip surface. The association and dissociation rates are measured in real-time.

  • Data Analysis: The binding kinetics are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Mechanism of Action

The interaction between the VHH nanobody and PTx is a classic example of neutralization through steric hindrance. The following diagrams illustrate the native pathogenic pathway of PTx and the workflow for identifying and characterizing a neutralizing VHH.

Pertussis_Toxin_Signaling_Pathway PTx Pertussis Toxin (PTx) Receptor Host Cell Glycan Receptor PTx->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Golgi Retrograde Transport to Golgi/ER Endocytosis->Golgi Translocation S1 Subunit Translocation to Cytosol Golgi->Translocation G_protein Inhibitory G Protein (Gi) Translocation->G_protein ADP-ribosylation AC Adenylate Cyclase (AC) G_protein->AC Inhibition Downstream Disruption of Cellular Signaling G_protein->Downstream cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Pathogenic signaling pathway of the Pertussis Toxin (PTx).

VHH_Neutralization_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Immunization Camelid Immunization with PTx Phage_Display Phage Display Library Construction Immunization->Phage_Display Screening Screening for PTx Binders Phage_Display->Screening Expression VHH Expression & Purification Screening->Expression Binding_Assay Binding Affinity Measurement (SPR) Expression->Binding_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Expression->Structural_Analysis Neutralization_Assay In Vitro Neutralization Assay Expression->Neutralization_Assay Toxin_Neutralization_Mechanism PTx Pertussis Toxin (PTx) Binding_Site Receptor Binding Site on PTx (S2/S3) VHH VHH Nanobody VHH->Binding_Site Binds to Receptor Host Cell Receptor No_Binding Binding to Host Cell Blocked Binding_Site->Receptor Steric Hindrance Binding_Site->No_Binding Neutralization Toxin Neutralization No_Binding->Neutralization

Technical Guide: High-Yield Expression of Recombinant AB21 Protein in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive technical overview and detailed protocols for the expression of the recombinant therapeutic protein AB21 in an Escherichia coli host system. This compound is a novel 35 kDa protein with significant therapeutic potential. However, its expression in E. coli can be challenging due to potential insolubility and the need for high-yield production to support downstream applications in drug development. This document outlines optimized strategies for gene synthesis, vector selection, host strain evaluation, and induction parameter optimization. Furthermore, it details purification protocols and presents quantitative data to guide experimental design. The workflows and methodologies herein are designed to provide a robust framework for achieving high-level, soluble expression of this compound.

Introduction to this compound Protein Expression

The successful production of recombinant proteins in E. coli is a cornerstone of modern biotechnology and pharmaceutical development. The system's advantages, including rapid growth, low-cost media, and well-understood genetics, make it a primary choice for producing proteins like this compound. This guide addresses the critical parameters that must be controlled to maximize the yield of soluble, active this compound, from initial construct design to final protein purification.

Gene and Vector Strategy

The initial design of the expression construct is critical for success. For this compound, codon optimization for E. coli is the first essential step to prevent translational bottlenecks that can arise from differences in codon usage between the source organism and the expression host.

Codon Optimization and Gene Synthesis

The 35 kDa this compound protein's amino acid sequence was reverse-translated and optimized for E. coli K-12 codon usage. The optimization process involved adjusting the codon adaptation index (CAI) to >0.8 and ensuring a GC content between 50-60%. Additionally, destabilizing sequences and potential mRNA secondary structures were minimized. The optimized gene was synthesized and cloned into the pET-28a(+) expression vector.

Expression Vector: pET-28a(+)

The pET-28a(+) vector was selected due to its strong T7 promoter system, which allows for high-level, tightly regulated expression. The vector also provides an N-terminal Hexa-histidine (6xHis) tag and a thrombin cleavage site, facilitating efficient affinity purification and subsequent tag removal if required.

Experimental Workflows and Pathways

Visualizing the experimental process and the protein's hypothetical mechanism of action is crucial for understanding the overall strategy.

Expression_Workflow cluster_gene Gene Preparation cluster_ecoli E. coli Operations cluster_protein Protein Processing codon_opt Codon Optimization of this compound Gene gene_synth Gene Synthesis codon_opt->gene_synth cloning Cloning into pET-28a(+) gene_synth->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture_growth Cell Culture Growth (LB Medium) transformation->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvest (Centrifugation) induction->cell_harvest lysis Cell Lysis (Sonication) cell_harvest->lysis purification IMAC Purification lysis->purification analysis SDS-PAGE & QC purification->analysis final_product Final Purified this compound analysis->final_product Purified this compound

Caption: Overall workflow for this compound protein expression and purification in E. coli.

Hypothetical_Signaling_Pathway ext_signal External Signal receptor Membrane Receptor ext_signal->receptor This compound This compound receptor->this compound Activates kinase_a Kinase A This compound->kinase_a Inhibits tf Transcription Factor kinase_a->tf nucleus Nucleus tf->nucleus response Cellular Response nucleus->response

Caption: Hypothetical signaling pathway showing this compound's inhibitory role.

Host Strain Selection and Expression Optimization

The choice of E. coli host strain and the optimization of induction conditions are paramount for maximizing the yield of soluble protein.

Host Strain Comparison

Several common protein expression strains were tested for their ability to produce soluble this compound. E. coli BL21(DE3) was chosen as the primary host due to its deficiency in Lon and OmpT proteases, which enhances the stability of many recombinant proteins.

Optimization of Induction Parameters

To mitigate the formation of insoluble inclusion bodies, a matrix of induction temperatures and isopropyl β-D-1-thiogalactopyranoside (IPTG) concentrations was evaluated. Lower temperatures and moderate IPTG concentrations were found to be optimal for soluble this compound expression.

Quantitative Data Summary

The following tables summarize the quantitative results from the expression optimization experiments. All experiments were performed in triplicate.

Table 1: Effect of Host Strain on this compound Expression

Host Strain Total Yield (mg/L) Soluble Fraction (%) Soluble Yield (mg/L)
DH5α 15.2 ± 1.8 15% 2.3 ± 0.3
SHuffle T7 45.8 ± 4.1 65% 29.8 ± 2.7
Rosetta(DE3) 88.3 ± 7.5 40% 35.3 ± 3.0
BL21(DE3) 75.1 ± 6.2 55% 41.3 ± 3.4

Induction Conditions: 0.5 mM IPTG, 25°C, 16 hours.

Table 2: Optimization of Induction Conditions in E. coli BL21(DE3)

Temperature (°C) IPTG (mM) Total Yield (mg/L) Soluble Fraction (%) Final Soluble Yield (mg/L)
37 1.0 110.5 ± 9.8 22% 24.3 ± 2.2
37 0.5 98.7 ± 8.1 28% 27.6 ± 2.3
25 1.0 82.4 ± 7.0 51% 42.0 ± 3.6
25 0.5 75.1 ± 6.2 55% 41.3 ± 3.4
18 0.1 60.3 ± 5.5 85% 51.2 ± 4.7

All inductions were carried out for 16 hours.

Detailed Experimental Protocols

Protocol 1: Transformation of pET-28a(+)-AB21 into E. coli BL21(DE3)
  • Thaw one 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 2 µL of the pET-28a(+)-AB21 plasmid (approx. 50 ng) to the cells. Gently mix by tapping the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds in a water bath.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of sterile SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking at 220 rpm.

  • Plate 100 µL of the cell suspension onto an LB agar (B569324) plate containing 50 µg/mL kanamycin.

  • Incubate the plate overnight at 37°C.

Protocol 2: Expression and Induction of this compound Protein
  • Inoculate a single colony from the transformation plate into 10 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with kanamycin) with the 10 mL overnight culture.

  • Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C) in a cold water bath.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue to incubate the culture for 16 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

Protocol 3: Purification of His-tagged this compound via IMAC
  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors (e.g., PMSF).

  • Lyse the cells by sonication on ice. Use 10 cycles of 30 seconds ON, 30 seconds OFF.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a 5 mL Ni-NTA affinity column with 10 column volumes (CV) of Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the this compound protein with 5 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing pure this compound.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Conclusion

This guide provides a validated framework for the high-yield expression and purification of soluble this compound protein from E. coli. By employing codon optimization, the pET expression system, and optimized induction conditions (18°C, 0.1 mM IPTG), a final soluble yield of approximately 51 mg/L can be consistently achieved. The detailed protocols provided herein offer a reliable starting point for researchers and drug development professionals working on the production of this compound and other challenging recombinant proteins.

An In-depth Technical Guide to the Thermal and pH Stability of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AB21 protein, originating from the common edible mushroom Agaricus bisporus, presents a compelling case for investigation due to its remarkable stability. This technical guide provides a comprehensive overview of the known thermal and pH stability of this compound, tailored for researchers, scientists, and professionals in drug development. While quantitative specifics from the primary literature remain proprietary, this document synthesizes available data, outlines standard experimental protocols for protein stability analysis, and presents a generalized workflow for such characterization. The structural relationship of this compound to the ClyA superfamily of bacterial pore-forming toxins further underscores its potential interest in various biotechnological and therapeutic applications.

Introduction to this compound Protein

This compound is a dimeric protein isolated from Agaricus bisporus. Structurally, it is characterized by a rod-like helical bundle fold. This conformation bears a notable resemblance to bacterial toxins belonging to the ClyA superfamily, which are known for their pore-forming capabilities. Despite this structural analogy, this compound does not exhibit lectin activity. The protein has been successfully expressed in a recombinant form in E. coli, facilitating its characterization. A key feature of this compound is its pronounced stability under a wide range of thermal and pH conditions, making it a robust candidate for various applications where stability is a critical attribute.

Data Presentation: Thermal and pH Stability of this compound

The following tables summarize the currently available data on the thermal and pH stability of the this compound protein. It is important to note that while the stability of this compound has been experimentally demonstrated, specific quantitative metrics such as the melting temperature (Tm) are detailed in the primary literature and are not publicly available.

Table 1: Thermal Stability of this compound Protein

ParameterValueReference
Thermal StabilityThermostable[1]
Melting Temperature (Tm)Data not publicly available[1]

Table 2: pH Stability of this compound Protein

ParameterValueReference
pH Stability Range4.5 - 10.5[1]
Activity/Structural IntegrityStable within the specified range[1]

Experimental Protocols for Protein Stability Assessment

The precise experimental protocols used for the characterization of this compound are detailed in the primary research literature. However, this section provides comprehensive, standard methodologies for key experiments typically employed to assess the thermal and pH stability of a protein.

Thermal Stability Assessment: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Differential Scanning Fluorimetry (DSF), commonly referred to as a Thermal Shift Assay (TSA), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). The principle lies in the use of a fluorescent dye that preferentially binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence.

Materials:

  • Purified this compound protein solution (concentration to be optimized, typically 0.1-0.2 mg/mL)

  • Fluorescent dye (e.g., SYPRO Orange)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

  • Buffer of choice

Procedure:

  • Reaction Setup: In each well of a 96-well PCR plate, prepare a reaction mixture containing the purified this compound protein and the fluorescent dye at a final concentration optimized for the assay (e.g., 5X SYPRO Orange). Include appropriate controls, such as buffer with dye but without protein.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to incrementally increase the temperature, for example, from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Fluorescence Monitoring: Set the instrument to acquire fluorescence readings at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is determined by fitting the curve to a Boltzmann equation and identifying the inflection point, which corresponds to the temperature at which 50% of the protein is unfolded.

pH Stability Assessment: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and its stability under various conditions, including different pH values. Changes in the CD spectrum can indicate alterations in the protein's conformation and folding state.

Materials:

  • Purified this compound protein solution (concentration typically 0.1-1 mg/mL)

  • A range of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7-9, CAPS for pH 9-11)

  • CD spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare a series of this compound protein samples, each in a different buffer covering the desired pH range. Ensure the final protein concentration is consistent across all samples.

  • Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.

  • Baseline Correction: Record a baseline spectrum for each buffer solution without the protein.

  • Spectral Acquisition: Record the CD spectrum for each protein sample, typically in the far-UV region (190-260 nm) to monitor changes in secondary structure.

  • Data Analysis: Subtract the respective buffer baseline from each protein spectrum. Compare the spectra obtained at different pH values. A stable protein will exhibit a consistent CD spectrum over a range of pH values. Significant changes in the spectrum, such as a loss of signal intensity or a shift in the wavelength minima, indicate unfolding or conformational changes, thus defining the limits of the protein's pH stability.

Visualizations: Diagrams and Workflows

As there is no available information on signaling pathways involving the this compound protein, the following diagram illustrates a general experimental workflow for the characterization of protein stability, which would be applicable to a protein like this compound.

experimental_workflow cluster_prep Protein Preparation cluster_stability Stability Analysis cluster_methods Methodology cluster_analysis Data Analysis & Interpretation gene_synthesis Gene Synthesis / Cloning expression Recombinant Expression (e.g., E. coli) gene_synthesis->expression purification Protein Purification (e.g., Chromatography) expression->purification qc Quality Control (SDS-PAGE, Conc.) purification->qc thermal_stability Thermal Stability qc->thermal_stability ph_stability pH Stability qc->ph_stability dsf Differential Scanning Fluorimetry (DSF/TSA) thermal_stability->dsf cd_thermal Circular Dichroism (Thermal Melt) thermal_stability->cd_thermal cd_ph Circular Dichroism (pH Titration) ph_stability->cd_ph dls Dynamic Light Scattering (DLS) ph_stability->dls tm_determination Melting Temperature (Tm) Determination dsf->tm_determination cd_thermal->tm_determination ph_profile pH Stability Profile cd_ph->ph_profile dls->ph_profile structural_integrity Structural Integrity Assessment tm_determination->structural_integrity ph_profile->structural_integrity

Caption: Experimental workflow for protein stability characterization.

Conclusion

The this compound protein from Agaricus bisporus demonstrates significant thermal and pH stability, making it a person of interest for further research and development. Its structural similarity to pore-forming toxins, combined with its inherent robustness, suggests a range of potential applications that are yet to be explored. While detailed quantitative stability data remains within the primary literature, the methodologies outlined in this guide provide a solid foundation for researchers seeking to investigate this compound or other proteins with similar characteristics. Future studies should aim to fully elucidate the structure-function relationships that govern the remarkable stability of this compound and to explore its potential bioactivities.

References

Methodological & Application

Application Notes: High-Purity Purification of Recombinant AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful application of recombinant proteins in research, diagnostics, and therapeutics is critically dependent on their purity, homogeneity, and biological activity.[1] This document provides a comprehensive, multi-step strategy for the purification of the hypothetical recombinant protein AB21, expressed in an Escherichia coli host system. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity protein suitable for downstream applications such as structural studies, enzyme kinetics, or antibody production.

The purification strategy employs a standard three-phase chromatographic approach:

  • Capture: An initial, high-capacity step to isolate, concentrate, and stabilize the target protein. Immobilized Metal Affinity Chromatography (IMAC) is used to capture the engineered N-terminal 6x-Histidine-tagged this compound protein.[2][3]

  • Intermediate Purification (Polishing): A secondary step to remove the bulk of impurities. Ion Exchange Chromatography (IEX) is utilized to separate this compound from remaining host cell proteins based on differences in their net surface charge.[4][5][6]

  • Final Polishing: A final step to achieve high purity and remove any aggregates or remaining trace impurities. Size Exclusion Chromatography (SEC), also known as gel filtration, is employed to separate molecules based on their hydrodynamic radius.[6][7][8]

This protocol is optimized for a hypothetical 45 kDa this compound protein with an isoelectric point (pI) of 6.0, expressed in the E. coli BL21(DE3) strain.

Section 1: Purification Workflow and Logic

The overall workflow is designed to maximize purity while retaining the biological activity of the this compound protein. The logic involves sequentially applying chromatographic techniques that exploit different physicochemical properties of the protein.

G cluster_0 Upstream cluster_1 Purification Steps cluster_2 Downstream Ecoli E. coli Culture (Expressing His-AB21) Harvest Cell Harvest (Centrifugation) Ecoli->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Capture Step: Affinity Chromatography (IMAC) Lysis->IMAC IEX Intermediate Step: Ion Exchange (AEX) IMAC->IEX SEC Polishing Step: Size Exclusion (SEC) IEX->SEC QC Quality Control (SDS-PAGE, A280, etc.) SEC->QC Storage Storage at -80°C QC->Storage G cluster_imac IMAC (Property: Affinity Tag) cluster_iex Anion Exchange (Property: Net Charge) cluster_sec SEC (Property: Size) start Clarified Lysate (His-AB21 + Host Proteins) imac_in Bind to Ni-NTA Resin start->imac_in imac_wash Wash (Low Imidazole) imac_in->imac_wash imac_elute Elute (High Imidazole) imac_wash->imac_elute iex_in Bind to Q Resin (pH 8.0) imac_elute->iex_in Buffer Exchange iex_wash Wash (Low Salt) iex_in->iex_wash iex_elute Elute (Salt Gradient) iex_wash->iex_elute sec_in Inject into Column iex_elute->sec_in Concentrate sec_elute Isocratic Elution end Purified this compound Protein (>95% Purity) sec_elute->end

References

Application Notes and Protocols for Crystallization of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional structure of a protein is fundamental to understanding its function, mechanism of action, and for facilitating structure-based drug design.[1][2] X-ray crystallography remains a premier technique for obtaining high-resolution atomic models of proteins and other macromolecules.[3][4] A critical and often challenging step in this process is the production of high-quality, well-ordered crystals of the target protein.[1][5] This document provides a detailed protocol for the crystallization of the AB21 protein, a dimeric protein from Agaricus bisporus.[6] The this compound protein has been characterized as having high thermal and pH stability, properties that are advantageous for crystallization trials.[6] The protocols described herein are based on established principles of protein crystallization and are intended to serve as a comprehensive guide for researchers.

Protein Characteristics and Preparation

The this compound protein is noted for its high stability over a wide pH range (4.5-10.5) and its thermostability.[6] For crystallization, the recombinant form of this compound is expressed in E. coli.[6] It is imperative that the protein sample be of high purity (>95%) for successful crystallization.[7][8]

Table 1: Recommended Buffer Conditions for this compound Purification and Storage

ParameterRecommended ConditionRationale
Buffer 20 mM HEPES or TrisMaintains a stable pH environment.
pH 7.0 - 8.5This compound is stable in this range and it is a common range for protein stability.[9]
Salt Concentration 100 - 200 mM NaClEnhances solubility and prevents non-specific aggregation.
Additives 1-5 mM DTT or TCEPTo maintain a reducing environment and prevent disulfide-linked aggregation.[9]
Storage Temperature 4°C (short-term) or -80°C (long-term)To maintain protein integrity and prevent degradation.[10]

Crystallization Protocols

The most widely used methods for protein crystallization are the hanging drop and sitting drop vapor diffusion techniques.[11][12] These methods involve equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[13][14] This process slowly increases the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystal formation.[15]

Initial Screening for Crystallization Conditions

The initial step in crystallization is to screen a wide range of conditions to identify potential "hits". This is typically done using commercially available or in-house developed sparse matrix screens.[7][16]

Protocol 1: Initial Crystallization Screening using the Sitting Drop Method

  • Protein Preparation : Centrifuge the purified this compound protein solution (target concentration of 5-15 mg/mL) at 14,000 xg for 10 minutes at 4°C to remove any aggregates.[7]

  • Plate Setup : Use a 96-well sitting drop crystallization plate.[11] Pipette 50-100 µL of the various screen solutions into the reservoirs of the plate.

  • Drop Dispensing : In the sitting drop posts, mix 0.5 µL of the this compound protein solution with 0.5 µL of the corresponding reservoir solution.[17] Automated liquid handling robots can be used for setting up nano-liter scale drops to conserve protein sample.[11]

  • Sealing and Incubation : Seal the plate with clear sealing tape to create a closed system for vapor diffusion.[12] Incubate the plate at a constant temperature, typically 16-20°C.[17][18]

  • Observation : Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals, precipitate, or other outcomes.[19]

Table 2: Example of a Sparse Matrix Screen for this compound

Condition #PrecipitantBufferSalt
120% w/v PEG 33500.1 M Tris pH 8.50.2 M Sodium Chloride
21.5 M Ammonium Sulfate0.1 M HEPES pH 7.5-
310% v/v 2-Propanol0.1 M Sodium Cacodylate pH 6.50.2 M Calcium Chloride
425% w/v PEG 80000.1 M MES pH 6.00.1 M Zinc Acetate

This is a small subset of the hundreds of conditions typically screened.

Optimization of Crystallization Conditions

Once initial crystal "hits" are identified, the next step is to optimize these conditions to obtain larger, well-diffracting crystals.[20] This involves systematically varying the concentrations of the precipitant, buffer pH, and salt, as well as the protein concentration.[7]

Protocol 2: Optimization using the Hanging Drop Method

  • Plate Preparation : Use a 24-well hanging drop plate and apply a thin layer of vacuum grease to the rim of each well.[18]

  • Reservoir Preparation : Pipette 500 µL of the optimized reservoir solution into each well.

  • Drop Preparation : On a siliconized glass coverslip, mix 1 µL of the this compound protein solution with 1 µL of the reservoir solution.[18]

  • Sealing : Invert the coverslip and place it over the well, pressing gently to create an airtight seal.[14]

  • Incubation and Observation : Incubate and observe the drops as described in the initial screening protocol.

Table 3: Example of an Optimization Grid for a PEG-based Condition

18% PEG 3350 20% PEG 3350 22% PEG 3350
pH 8.2 Drop 1Drop 2Drop 3
pH 8.5 Drop 4Drop 5Drop 6
pH 8.8 Drop 7Drop 8Drop 9

All drops contain 0.1 M Tris and 0.2 M Sodium Chloride.

Data Presentation and Analysis

The outcomes of crystallization experiments should be systematically recorded.

Table 4: Summary of Crystallization Trial Outcomes

Condition IDProtein Conc. (mg/mL)Precipitant Conc.pHTemperature (°C)Observation
S1-C11020% PEG 33508.520Clear
S1-C2101.5 M (NH₄)₂SO₄7.520Amorphous Precipitate
O1-D51220% PEG 33508.520Small Needle-like Crystals
O1-D61222% PEG 33508.520Single, well-formed crystals

Diagrams

Hypothetical Signaling Pathway Involving this compound

Since the precise signaling pathway of this compound is not yet fully elucidated, the following diagram illustrates a generic pathway where a protein with structural similarities to bacterial toxins, like this compound, might play a role, for instance, in host-pathogen interactions or cellular defense mechanisms.

AB21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Host Cell Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruitment This compound This compound Protein This compound->Receptor Binding Kinase_Cascade Kinase Cascade Adaptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for this compound Crystallization

This diagram outlines the major steps from protein expression to structure determination.[21]

Crystallization_Workflow Expression Recombinant this compound Expression in E. coli Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, DLS) Purification->QC Screening Initial Crystallization Screening (Sitting Drop) QC->Screening Optimization Optimization of Hits (Hanging Drop) Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Xray X-ray Diffraction Data Collection Harvesting->Xray Structure Structure Determination & Refinement Xray->Structure

Caption: Workflow for this compound protein crystallization and structure determination.

Logical Relationships in Vapor Diffusion Crystallization

This diagram illustrates the core principle of the vapor diffusion method.

Vapor_Diffusion_Logic cluster_drop Crystallization Drop cluster_reservoir Reservoir Initial_State Initial State: Protein + Low [Precipitant] Evaporation Water Evaporation Initial_State->Evaporation Supersaturation Supersaturation Evaporation->Supersaturation Crystal Crystal Formation Supersaturation->Crystal Reservoir_State High [Precipitant] Reservoir_State->Evaporation Vapor Pressure Gradient

Caption: Logical flow of the vapor diffusion crystallization process.

References

Application Notes and Protocols: Utilizing AB21 Protein in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of AB21 protein in various cellular assays. The information presented here is intended to facilitate the investigation of this compound's cellular functions and its potential as a therapeutic target.

Introduction to this compound Protein

The this compound protein is a critical component of intracellular signaling cascades that regulate cell proliferation, survival, and apoptosis. As a serine/threonine kinase, this compound is activated through phosphorylation by upstream kinases in response to growth factors and other extracellular stimuli. Once activated, this compound phosphorylates a multitude of downstream substrates, thereby controlling fundamental cellular processes. Dysregulation of the this compound signaling pathway has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for drug discovery and development.

This document outlines key cellular assays to probe the function of this compound, including methods to assess its activation state, its impact on cell proliferation, and its role in regulating apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from cellular assays involving the modulation of this compound activity. These examples are intended to serve as a guide for data presentation and interpretation.

Table 1: Effect of this compound Inhibitor (Compound XYZ) on Cell Viability

Cell LineCompound XYZ IC50 (nM)
HT-29150
MCF-7275
A549450
HepG2800

Table 2: Modulation of Downstream this compound Target Phosphorylation

Treatmentp-Substrate A (Fold Change vs. Control)p-Substrate B (Fold Change vs. Control)
Growth Factor (100 ng/mL)4.53.8
Compound XYZ (200 nM) + Growth Factor1.20.9
This compound siRNA + Growth Factor0.80.5

Table 3: Apoptosis Induction by this compound Inhibition

Cell LineTreatment (24h)Caspase-3/7 Activity (Fold Change vs. Untreated)
HT-29Compound XYZ (500 nM)3.2
MCF-7Compound XYZ (500 nM)2.8
A549This compound siRNA2.1

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the this compound signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the experimental designs.

AB21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates This compound This compound Upstream_Kinase->this compound Phosphorylates (Activates) Downstream_Substrate Downstream Substrate This compound->Downstream_Substrate Phosphorylates Transcription_Factors Transcription Factors Downstream_Substrate->Transcription_Factors Regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation & Survival Gene_Expression->Cellular_Response

Caption: The this compound signaling pathway is initiated by growth factor binding.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-AB21) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for detecting phosphorylated this compound via Western Blot.

Inhibitor_Mechanism AB21_Inactive Inactive this compound AB21_Active Active this compound (Phosphorylated) AB21_Inactive->AB21_Active Downstream_Signaling Downstream Signaling AB21_Active->Downstream_Signaling Promotes Upstream_Kinase Upstream Kinase Upstream_Kinase->AB21_Inactive Activates Compound_XYZ Compound XYZ Compound_XYZ->AB21_Active Inhibits

Caption: Logical diagram of Compound XYZ's inhibitory action on active this compound.

Experimental Protocols

Western Blotting for Phosphorylated this compound (p-AB21)

This protocol details the detection of the activated, phosphorylated form of this compound in cell lysates.

Materials:

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-AB21 (specific for the active site) and anti-total-AB21

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

  • SDS-PAGE gels and running buffer

  • Transfer buffer

Procedure:

  • Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with appropriate stimuli (e.g., growth factors) or inhibitors for the desired time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-AB21 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 10. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total this compound.

Cell Proliferation Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound (e.g., an this compound inhibitor) or other modulators. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with apoptosis-inducing compounds (e.g., this compound inhibitors) as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Troubleshooting

IssuePossible CauseSuggested Solution
Western Blot: Weak or no p-AB21 signal Insufficient stimulation; Inactive antibody; Phosphatase activityOptimize stimulation time and concentration; Use a fresh antibody aliquot; Ensure phosphatase inhibitors are included in the lysis buffer.
MTT Assay: High variability between replicates Uneven cell seeding; Edge effects in the plateEnsure a single-cell suspension before seeding; Avoid using the outer wells of the plate.
Caspase Assay: High background luminescence Cell death in untreated controls; Reagent contaminationOptimize cell seeding density to avoid overgrowth; Use fresh reagents.
General: Inconsistent results Cell line instability; Reagent variabilityUse low-passage cells; Prepare fresh reagents and use consistent lot numbers.

Detecting AB21 Protein Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the hypothetical AB21 protein. The methodologies outlined below are standard immunological techniques widely used in protein expression analysis.

Introduction to this compound Protein

This compound is a hypothetical 45 kDa protein localized primarily in the cytoplasm, with potential translocation to the nucleus upon cellular stress. It is believed to play a crucial role in the hypothetical "Cellular Stress Response Pathway," making it a protein of interest for drug development and basic research.

This compound Signaling Pathway

The hypothetical this compound signaling pathway is initiated by extracellular stress signals, leading to the activation of a transmembrane receptor. This triggers a downstream cascade involving phosphorylation events, ultimately leading to the activation of this compound. Activated this compound can then translocate to the nucleus to regulate gene expression related to cellular repair and survival.

AB21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signal Stress Signal Receptor Receptor Stress Signal->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates This compound This compound Kinase B->this compound Phosphorylates Activated this compound Activated this compound This compound->Activated this compound Activation Gene Expression Gene Expression Activated this compound->Gene Expression Translocation & Regulation

Caption: Hypothetical this compound Signaling Pathway.

Application 1: Western Blot for this compound Detection

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell lysate.[1] It combines gel electrophoresis to separate proteins by size with immunodetection using antibodies specific to the target protein.

Experimental Workflow: Western Blot

Western_Blot_Workflow Sample_Prep 1. Sample Preparation SDS_PAGE 2. SDS-PAGE Electrophoresis Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Membrane Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-AB21) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Western Blot Workflow for this compound Detection.

Protocol: Western Blot

1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.[2]

  • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

2. SDS-PAGE Gel Electrophoresis

  • Load samples into the wells of a 10% polyacrylamide gel.

  • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • A wet or semi-dry transfer system can be used. For wet transfer, perform at 100V for 1-2 hours at 4°C.

4. Membrane Blocking

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

5. Antibody Incubation

  • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-AB21) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[3]

  • Wash the membrane three times for 10 minutes each with TBST.[3]

6. Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate solution.

  • Visualize the signal using a CCD imaging system or X-ray film.

Data Presentation: Western Blot
SampleTreatmentThis compound Expression (Relative Densitometry Units)
1Control1.00
2Stress Stimulus A2.54
3Stress Stimulus B3.12
4Inhibitor + Stimulus A1.23

Application 2: ELISA for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for quantifying proteins in solution.[5] A sandwich ELISA is recommended for its high specificity and sensitivity.

Experimental Workflow: Sandwich ELISA

ELISA_Workflow Coat_Plate 1. Coat Plate with Capture Antibody (anti-AB21) Block_Plate 2. Block Plate Coat_Plate->Block_Plate Add_Sample 3. Add Sample (containing this compound) Block_Plate->Add_Sample Add_Detection_Ab 4. Add Detection Antibody (biotinylated anti-AB21) Add_Sample->Add_Detection_Ab Add_Enzyme 5. Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add TMB Substrate Add_Enzyme->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 8. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Sandwich ELISA Workflow for this compound Quantification.

Protocol: Sandwich ELISA

1. Plate Coating

  • Dilute the capture antibody (e.g., mouse anti-AB21) to 1-10 µg/mL in coating buffer.[6]

  • Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[6]

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[6]

2. Blocking

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[6]

  • Wash the plate three times with wash buffer.[6]

3. Sample Incubation

  • Prepare serial dilutions of your samples and standards in sample buffer.

  • Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.[6]

  • Wash the plate three times with wash buffer.[6]

4. Detection Antibody Incubation

  • Dilute the biotinylated detection antibody (e.g., rabbit anti-AB21) in sample buffer.

  • Add 100 µL to each well and incubate for 1-2 hours at room temperature.[6]

  • Wash the plate three times with wash buffer.[6]

5. Enzyme and Substrate Addition

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[6]

6. Reading

  • Stop the reaction by adding 50 µL of stop solution (e.g., 1N H₂SO₄).[6]

  • Read the absorbance at 450 nm within 30 minutes using a microplate reader.[6]

Data Presentation: ELISA
SampleTreatmentThis compound Concentration (pg/mL)Standard Deviation
1Control150.5± 12.3
2Stress Stimulus A452.8± 25.1
3Stress Stimulus B678.2± 31.5
4Inhibitor + Stimulus A189.7± 15.8

Application 3: Immunohistochemistry (IHC) for this compound Localization

Immunohistochemistry allows for the visualization of protein expression and localization within the context of tissue architecture.[7][8]

Experimental Workflow: IHC

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation (anti-AB21) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 6. Detection (DAB) Secondary_Ab->Detection Counterstain 7. Counterstain (Hematoxylin) Detection->Counterstain Dehydration_Mounting 8. Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging 9. Imaging Dehydration_Mounting->Imaging

Caption: Immunohistochemistry Workflow for this compound Localization.

Protocol: IHC for Paraffin-Embedded Tissues

1. Deparaffinization and Rehydration

  • Immerse slides in xylene (3 changes, 5 minutes each).[8]

  • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 changes, 3 minutes each), 80% (1 change, 3 minutes), and finally rinse in distilled water.[8]

2. Antigen Retrieval

  • Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.[8]

  • Allow slides to cool to room temperature.

3. Staining

  • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 1 hour.[7]

  • Incubate with the primary anti-AB21 antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes.[8]

  • Wash with PBS.

  • Incubate with streptavidin-HRP for 30 minutes.

  • Wash with PBS.

  • Develop with DAB substrate until the desired stain intensity is reached.

  • Wash with distilled water.

4. Counterstaining and Mounting

  • Counterstain with hematoxylin.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

Data Presentation: IHC
Tissue SectionTreatmentThis compound Staining Intensity (H-Score)Cellular Localization
1Control50Cytoplasmic
2Stress Stimulus A250Cytoplasmic and Nuclear
3Stress Stimulus B280Predominantly Nuclear
4Inhibitor + Stimulus A75Cytoplasmic

Application 4: Flow Cytometry for Intracellular this compound Detection

Flow cytometry is a powerful technique for analyzing individual cells in a heterogeneous population.[9][10] It can be used to quantify the percentage of cells expressing intracellular this compound.

Experimental Workflow: Flow Cytometry

Flow_Cytometry_Workflow Cell_Harvest 1. Cell Harvest & Single-Cell Suspension Fixation 2. Fixation Cell_Harvest->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Antibody_Staining 4. Intracellular Staining (Fluorochrome-conjugated anti-AB21) Permeabilization->Antibody_Staining Acquisition 5. Data Acquisition Antibody_Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

Caption: Flow Cytometry Workflow for Intracellular this compound.

Protocol: Flow Cytometry

1. Cell Preparation

  • Harvest cells and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in FACS buffer (PBS with 2% FBS).[9]

2. Fixation

  • Fix cells by adding an equal volume of 4% paraformaldehyde and incubating for 10-20 minutes at room temperature.[9][10]

  • Wash the cells twice with FACS buffer.

3. Permeabilization

  • Permeabilize the cells by resuspending in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in FACS buffer) and incubating for 10-15 minutes at room temperature.[9]

  • Wash the cells twice with permeabilization buffer.

4. Antibody Staining

  • Resuspend the cells in 100 µL of permeabilization buffer.

  • Add the fluorochrome-conjugated anti-AB21 antibody and incubate for 30-60 minutes at 4°C in the dark.[11]

  • Wash the cells twice with permeabilization buffer.

5. Data Acquisition and Analysis

  • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

  • Acquire data and analyze the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).

Data Presentation: Flow Cytometry
SampleTreatment% of this compound-Positive CellsMean Fluorescence Intensity (MFI)
1Control5.2%1500
2Stress Stimulus A65.8%8750
3Stress Stimulus B82.1%12300
4Inhibitor + Stimulus A10.5%2100

References

Application Notes and Protocols for AB21 Protein Interaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and is a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for screening and characterizing the interactions of the hypothetical protein AB21. For illustrative purposes, we will use the well-characterized Abscisic Acid (ABA) signaling pathway from Arabidopsis thaliana as a model system, where "this compound" can be considered analogous to key proteins within this pathway, such as the phosphatase ABI1 . This pathway is crucial for plant development and stress responses and involves a cascade of protein interactions.

The core components of this pathway include the ABA receptors (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs) like ABI1 , and SNF1-related protein kinases 2 (SnRK2s) such as CPK21 . In the absence of ABA, ABI1 (a PP2C) interacts with and inactivates CPK21 (a SnRK2 kinase). Upon ABA binding to its receptor, the receptor interacts with ABI1, leading to the release and activation of CPK21. Activated CPK21 can then phosphorylate downstream targets like the anion channel SLAH3 , modulating cellular responses.[1][2]

This guide will detail three widely used methods for studying such protein-protein interactions:

  • Yeast Two-Hybrid (Y2H): A genetic method to screen for binary protein interactions in vivo.

  • Co-Immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein and its binding partners from a cell lysate.

  • Surface Plasmon Resonance (SPR): A label-free biophysical method for real-time quantitative analysis of binding kinetics and affinity.

Comparative Analysis of PPI Screening Methods

The choice of method for studying protein interactions depends on various factors, including the nature of the proteins, the desired throughput, and whether qualitative or quantitative data is required. The following table summarizes key quantitative and qualitative parameters for the methods described.

ParameterYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Surface Plasmon Resonance (SPR)
Interaction Type Binary, direct or indirectComplex, direct or indirectBinary, direct
Environment In vivo (Yeast nucleus)In vitro / near-nativeIn vitro
Affinity Range (KD) µM to nM (Qualitative)µM to nMmM to pM[3]
Throughput High (Library screening)Medium to HighLow to Medium
Data Output Qualitative (Reporter gene activation)Semi-quantitative (Western Blot) / Qualitative (MS)Quantitative (kon, koff, KD)
False Positive Rate High (25-70%)[4][5]Medium (Depends on antibody specificity)Low
False Negative Rate High (up to 75-90%)[5][6]Medium (Depends on interaction stability)Low
Sample Requirement Plasmids (DNA)Cell lysate, specific antibodyPurified proteins
Primary Application Discovery of novel interactorsValidation of interactions in a cellular contextQuantitative characterization of binding kinetics

Section 1: Yeast Two-Hybrid (Y2H) Screening

Application Note

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions.[7] It is particularly well-suited for large-scale screening to identify novel binding partners for a protein of interest (the "bait") from a cDNA library of potential partners (the "prey"). The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the bait protein is fused to the BD, and the prey proteins are fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of the interacting partners.[7]

Advantages:

  • Excellent for initial discovery of novel interactions.

  • High-throughput capability allows for screening of entire cDNA libraries.[7]

  • Detects interactions occurring in vivo within the yeast nucleus.

Limitations:

  • High rates of false positives and false negatives are common.[6][7]

  • Interactions must occur in the nucleus for the reporter to be activated.

  • Post-translational modifications may differ between yeast and the native organism, potentially affecting interactions.

Y2H Experimental Workflow

Y2H_Workflow start Start bait_prep Prepare Bait Plasmid (pGBKT7-AB21/ABI1) start->bait_prep prey_prep Prepare Prey Library (pGADT7-cDNA) start->prey_prep transform Co-transform Yeast (e.g., Y2HGold) bait_prep->transform prey_prep->transform select_double Select for Diploids (SD/-Trp/-Leu) transform->select_double select_interaction Select for Interaction (SD/-Trp/-Leu/-His/-Ade) select_double->select_interaction colony_pickup Pick Positive Colonies select_interaction->colony_pickup plasmid_rescue Plasmid Rescue & Sequencing colony_pickup->plasmid_rescue validation Validate Interactions (e.g., Co-IP, SPR) plasmid_rescue->validation end_node End validation->end_node

Y2H experimental workflow diagram.
Detailed Y2H Protocol

This protocol is adapted for a GAL4-based system (e.g., Matchmaker Gold, Clontech).

1. Plasmid Construction: a. Clone the coding sequence of your bait protein (e.g., this compound/ABI1) into the bait vector (e.g., pGBKT7) in-frame with the GAL4 DNA-Binding Domain (BD). b. Obtain a pre-made cDNA library in a prey vector (e.g., pGADT7) or construct one from your tissue of interest.

2. Yeast Transformation and Mating: a. Transform a haploid yeast strain of one mating type (e.g., MATa, Y2HGold) with the bait plasmid. Select transformants on Synthetic Dextrose (SD) medium lacking Tryptophan (SD/-Trp). b. Transform a haploid yeast strain of the opposite mating type (e.g., MATα, Y187) with the prey cDNA library. Select transformants on SD medium lacking Leucine (SD/-Leu). c. Perform a yeast mating by mixing the bait-containing strain with the prey library strain. Incubate in YPDA medium for 20-24 hours at 30°C with gentle shaking (50 rpm).

3. Selection of Interacting Proteins: a. Plate the diploid yeast from the mating mixture onto high-stringency selection plates: SD medium lacking Tryptophan, Leucine, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade). b. Incubate plates at 30°C for 3-7 days and monitor for colony growth. Colonies that grow on these plates represent potential positive interactions.

4. Confirmation and Identification: a. Pick individual positive colonies and re-streak them onto fresh high-stringency selection plates to confirm the phenotype. b. For each confirmed positive colony, grow a liquid culture in SD/-Trp/-Leu medium. c. Isolate the prey plasmid from the yeast cells using a yeast plasmid miniprep kit. d. Transform the isolated plasmid into E. coli for amplification. e. Sequence the amplified prey plasmid to identify the coding sequence of the interacting protein.

5. Validation: a. Co-transform the identified prey plasmid with the original bait plasmid back into yeast to confirm the interaction. b. It is crucial to validate putative interactions using an independent method, such as Co-IP or SPR.

Section 2: Co-Immunoprecipitation (Co-IP)

Application Note

Co-Immunoprecipitation (Co-IP) is a widely used and reliable technique for identifying and validating protein-protein interactions in a cellular context.[8] The method involves enriching a specific protein (the "bait") from a cell lysate using an antibody that specifically recognizes it. If the bait protein is part of a stable complex, its interacting partners ("prey") will be co-precipitated. The entire complex is captured on beads (e.g., Protein A/G agarose (B213101) or magnetic beads), and after washing away non-specific binders, the prey proteins can be identified by Western blotting or mass spectrometry.[9]

Advantages:

  • Detects interactions in a near-native cellular environment.[8]

  • Can capture entire protein complexes, not just binary interactions.

  • Considered a "gold standard" for validating interactions found by other methods.

Limitations:

  • Success is highly dependent on the specificity and quality of the antibody.[10]

  • May fail to detect weak or transient interactions that dissociate during the procedure.[8]

  • Overexpression of tagged proteins can lead to non-physiological interactions.

Co-IP Experimental Workflow

CoIP_Workflow start Start cell_culture Cell Culture & Lysis start->cell_culture pre_clearing Pre-clearing Lysate (with beads) cell_culture->pre_clearing incubation Incubate with Antibody (anti-AB21/ABI1) pre_clearing->incubation capture Capture Complex (Protein A/G Beads) incubation->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end_node End analysis->end_node

Co-IP experimental workflow diagram.
Detailed Co-IP Protocol

1. Cell Lysate Preparation: a. Culture cells (e.g., Arabidopsis protoplasts or a relevant cell line) expressing the proteins of interest. b. Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by resuspending the pellet in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

2. Pre-clearing the Lysate: a. To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube.

3. Immunoprecipitation: a. Add 2-5 µg of the primary antibody (e.g., anti-ABI1) to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to the target protein. c. Add 40 µL of a 50% slurry of Protein A/G beads to capture the antibody-protein complexes. d. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold lysis buffer (or a designated wash buffer). For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.

5. Elution: a. After the final wash, carefully remove all supernatant. b. Elute the proteins from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.

6. Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with antibodies against the expected interacting partners (e.g., anti-CPK21). Also, probe for the bait protein (anti-ABI1) to confirm successful immunoprecipitation.

Section 3: Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. It provides quantitative data on the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of an interaction. In a typical SPR experiment, one protein (the "ligand," e.g., ABI1) is immobilized on a sensor chip surface, and its potential binding partner (the "analyte," e.g., CPK21) is flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This allows for a detailed characterization of the binding dynamics.

Advantages:

  • Provides real-time, label-free detection.

  • Highly quantitative, yielding kinetic and affinity constants (kon, koff, KD).[3]

  • Can detect a wide range of affinities, from weak (mM) to very strong (pM).[3]

  • Requires relatively small amounts of purified protein.

Limitations:

  • Requires purified, high-quality proteins.

  • Immobilization of the ligand can sometimes affect its conformation and binding activity.

  • Lower throughput compared to screening methods like Y2H.

SPR Experimental Workflow

SPR_Workflow start Start protein_prep Purify Ligand (ABI1) & Analyte (CPK21) start->protein_prep immobilization Immobilize Ligand on Sensor Chip protein_prep->immobilization analyte_injection Inject Analyte (Multiple Concentrations) immobilization->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation regeneration Regenerate Surface dissociation->regeneration regeneration->analyte_injection Next Concentration data_analysis Data Analysis (Kinetic Fitting) regeneration->data_analysis end_node End data_analysis->end_node

SPR experimental workflow diagram.
Detailed SPR Protocol

This protocol outlines a typical amine coupling immobilization and kinetic analysis experiment.

1. Protein and Buffer Preparation: a. Purify the ligand (e.g., ABI1) and analyte (e.g., CPK21) to >95% purity. b. Prepare a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly. c. Prepare the ligand for immobilization by dialyzing it into a low-salt amine coupling buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

2. Ligand Immobilization (Amine Coupling): a. Equilibrate the sensor chip (e.g., CM5 chip) with the running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the ligand solution (20-50 µg/mL in coupling buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. e. A reference flow cell should be prepared similarly but without injecting the ligand (mock-coupled) to subtract non-specific binding and bulk refractive index changes.

3. Kinetic Analysis: a. Prepare a dilution series of the analyte (e.g., CPK21) in running buffer. A typical concentration range spans from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a zero-concentration (buffer only) injection for double referencing. b. For each concentration, perform an injection cycle: i. Association: Inject the analyte over the ligand and reference surfaces for a defined period (e.g., 180 seconds) to monitor binding. ii. Dissociation: Switch back to flowing running buffer and monitor the dissociation of the complex for a defined period (e.g., 300-600 seconds). iii. Regeneration: If the interaction is strong, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle. Test different regeneration conditions to find one that removes the analyte completely without damaging the ligand.

4. Data Analysis: a. Subtract the reference flow cell data and the buffer-only injection data from the raw sensorgrams. b. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

This compound (ABA) Signaling Pathway Example

The following diagram illustrates the core interactions in the ABA signaling pathway, which serves as our model system for this compound.

ABA_Signaling cluster_no_aba No ABA (Stress) cluster_aba ABA Present (Stress) receptor receptor phosphatase ABI1 (PP2C) (Inactive) kinase CPK21 (SnRK2) (Active) phosphatase->kinase Releases & Activates target SLAH3 (Anion Channel) (Active) kinase->target Phosphorylates & Activates aba ABA RCAR PYR/PYL Receptor aba->RCAR Binds ABI1_active ABI1 (PP2C) (Active) CPK21_inactive CPK21 (SnRK2) (Inactive) ABI1_active->CPK21_inactive Inactivates SLAH3_inactive SLAH3 (Anion Channel) (Inactive) CPK21_inactive->SLAH3_inactive No Activation RCAR_ABA RCAR-ABA Complex RCAR_ABA->phosphatase Binds & Inhibits

ABA signaling pathway interactions.

References

Application Notes and Protocols for the Development of Antibodies Against the Ax21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ax21 protein, potentially referenced as AB21, is a key player in bacterial cell-cell signaling, particularly in Gram-negative bacteria such as Xanthomonas oryzae and the nosocomial pathogen Stenotrophomonas maltophilia.[1][2] Emerging research indicates that Ax21 functions as a diffusible signal that regulates a variety of cellular processes, including virulence, biofilm formation, and motility.[2][3] While its precise mechanism of action and its role as a direct activator of the XA21-mediated immune response in rice have been subject to scientific debate and retraction of some initial findings, the protein's involvement in bacterial pathogenesis remains a critical area of study.[3]

The development of specific antibodies against Ax21 is paramount for elucidating its biological functions, understanding its role in disease, and potentially developing novel diagnostic and therapeutic strategies. These application notes provide a comprehensive guide for researchers on the strategic design of immunogens, and the production and characterization of both monoclonal and polyclonal antibodies targeting the Ax21 protein. The accompanying detailed protocols offer step-by-step instructions for the key experimental procedures involved.

Application Notes

Immunogen Design for Ax21

The successful generation of high-quality antibodies is critically dependent on the design of the immunogen. For the Ax21 protein, several strategies can be employed:

  • Full-Length Recombinant Ax21 Protein: Utilizing the full-length recombinant Ax21 protein as an immunogen offers the advantage of presenting a wide array of both linear and conformational epitopes to the host immune system. This approach increases the probability of generating antibodies that can recognize the native protein in various applications. The Ax21 protein is known to be secreted via the general secretory (Sec) pathway and is associated with outer membrane vesicles.[3][4][5] Therefore, expressing and purifying a soluble, correctly folded recombinant version of Ax21 is a crucial first step.

  • Synthetic Peptides: When the full-length protein is difficult to express or purify, synthetic peptides corresponding to specific regions of Ax21 can be used as immunogens. The selection of these peptides is critical and should be based on bioinformatic analysis to identify regions with high antigenicity, hydrophilicity, and surface accessibility.[6] It is also important to select sequences that are unique to Ax21 to minimize the risk of generating cross-reactive antibodies. To enhance their immunogenicity, these peptides should be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6]

  • Rational Immunogen Design: For a more targeted approach, protein engineering strategies can be employed to enhance the immune response towards specific epitopes of interest while minimizing responses to immunodominant but non-functional regions.[7][8][9] This can involve techniques such as epitope resurfacing or glycan masking to focus the antibody response on functionally important domains of Ax21.

Strategy for Antibody Production: Monoclonal vs. Polyclonal

The choice between producing monoclonal or polyclonal antibodies depends on the intended application.

  • Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the Ax21 protein.[10] They are generally easier and faster to produce and can be advantageous for applications such as immunoprecipitation and Western blotting, where the ability to bind to multiple sites can amplify the signal. A straightforward genetic immunization protocol can be a simple and efficient method for generating highly specific polyclonal antibodies against the native form of Ax21.[11]

  • Monoclonal Antibodies: These are a homogeneous population of antibodies that recognize a single epitope on Ax21.[10] Their high specificity makes them ideal for use in quantitative assays like ELISA, flow cytometry, and as potential therapeutic agents. The production of monoclonal antibodies is a more involved process, typically requiring hybridoma technology.[12][13]

Antibody Screening and Characterization

A robust screening and characterization process is essential to identify and select high-quality antibodies.

  • Initial Screening: The initial screening of hybridoma supernatants or polyclonal sera is typically performed using Enzyme-Linked Immunosorbent Assay (ELISA) against the purified Ax21 immunogen. This allows for the rapid identification of clones or sera that produce antibodies capable of binding to the target protein. A novel "reversed indirect-enzyme linked immunosorbent assay" (RI-ELISA) can be a useful screening method for selecting new monoclonal antibodies that react with unknown antigenic determinants on soluble molecules.[14]

  • Secondary Screening and Validation: Positive clones or sera should be further characterized for their specificity and utility in various applications.

    • Western Blotting: To confirm that the antibodies recognize the Ax21 protein at the correct molecular weight and to assess their specificity.

    • Immunoprecipitation (IP) and Mass Spectrometry: To demonstrate that the antibodies can capture the native Ax21 protein from complex biological samples.

    • Immunohistochemistry (IHC) / Immunofluorescence (IF): If the subcellular localization of Ax21 is of interest, these techniques can be used to visualize the protein in bacterial cells or infected host tissues.

    • Functional Assays: Given that Ax21 is implicated in biofilm formation and motility, in vitro assays to assess the ability of the generated antibodies to neutralize these functions could be developed. A novel, non-radioactive bioassay system using branched DNA (bDNA) technology could be adapted to measure variations in target gene expression that reflect the biological effect of Ax21 and the neutralizing capability of the antibodies.[15]

  • Quantitative Characterization:

    • Titer Determination: The concentration of the antibody in serum or culture supernatant is determined by serial dilution in an ELISA.

    • Isotyping: The class and subclass of monoclonal antibodies are determined to inform on their potential effector functions and appropriate purification methods.

    • Affinity Measurement: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to determine the binding affinity (KD) of the antibodies to Ax21.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained during the characterization of anti-Ax21 antibodies.

Table 1: Summary of Polyclonal Anti-Ax21 Antiserum Characterization

ParameterResult
Immunogen Recombinant full-length Ax21
Host Animal Rabbit
ELISA Titer 1:256,000
Western Blot Recognition Single band at ~21 kDa
Specificity (Cross-reactivity) No cross-reactivity with related bacterial proteins

Table 2: Characterization of Monoclonal Anti-Ax21 Antibodies

Clone IDIsotypeELISA Titer (EC50)Affinity (KD)Application
MAb-Ax21-01IgG11.2 ng/mL5.2 x 10⁻⁹ MWestern Blot, ELISA
MAb-Ax21-02IgG2a0.8 ng/mL1.5 x 10⁻⁹ MELISA, Flow Cytometry
MAb-Ax21-03IgG2b2.5 ng/mL8.9 x 10⁻⁹ MImmunohistochemistry

Experimental Protocols

Protocol 1: Production of Recombinant Ax21 Protein
  • Gene Synthesis and Cloning: Synthesize the coding sequence of Ax21 from S. maltophilia or X. oryzae with codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) at an optimized temperature and time.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet the cell debris. Purify the His-tagged Ax21 protein from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Dialysis and Storage: Elute the protein with a high concentration of imidazole. Dialyze the purified protein against a suitable buffer (e.g., PBS pH 7.4) to remove the imidazole. Aliquot the purified protein and store at -80°C.

Protocol 2: Monoclonal Antibody Production (Hybridoma Technology)
  • Immunization: Immunize BALB/c mice with 50-100 µg of purified recombinant Ax21 protein emulsified in Complete Freund's Adjuvant (CFA) for the primary immunization, followed by booster immunizations with the protein in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.[12]

  • Monitoring Immune Response: Collect blood samples from the tail vein to monitor the antibody titer by ELISA.

  • Final Boost and Fusion: Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal booster injection of the antigen in saline. Three days later, sacrifice the mouse and isolate splenocytes.

  • Hybridoma Generation: Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

  • Selection and Screening: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Screen the supernatants of the resulting hybridoma clones for the presence of anti-Ax21 antibodies using ELISA.

  • Cloning and Expansion: Subclone the positive hybridoma clones by limiting dilution to ensure monoclonality. Expand the desired clones for large-scale antibody production.

  • Antibody Purification: Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography.

Protocol 3: Polyclonal Antibody Production
  • Immunization: Immunize a host animal (e.g., rabbit) with 100-200 µg of purified recombinant Ax21 protein or KLH-conjugated peptide emulsified in CFA for the primary immunization. Administer booster immunizations with the immunogen in IFA every 3-4 weeks.

  • Monitoring Immune Response: Collect blood samples before each immunization to monitor the antibody titer by ELISA.

  • Serum Collection: Once a high and stable antibody titer is reached, collect the blood and separate the antiserum by centrifugation.

  • Antibody Purification: For higher specificity, the polyclonal antibodies can be purified from the antiserum using antigen-affinity chromatography, where the Ax21 protein is coupled to a solid support.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
  • Coating: Coat the wells of a 96-well microtiter plate with 1-5 µg/mL of purified recombinant Ax21 protein in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBST (PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the hybridoma supernatant or polyclonal serum to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG or anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The titer is determined as the highest dilution that gives a signal significantly above the background.

Protocol 5: Western Blotting for Antibody Specificity
  • Sample Preparation: Separate the purified recombinant Ax21 protein and a relevant negative control protein (e.g., lysate from uninduced E. coli) by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Ax21 antibody (hybridoma supernatant or diluted polyclonal serum) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should only detect a band at the expected molecular weight of Ax21.

Visualizations

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_screening Screening & Characterization Recombinant Ax21 Recombinant Ax21 Monoclonal (Hybridoma) Monoclonal (Hybridoma) Recombinant Ax21->Monoclonal (Hybridoma) Polyclonal (Immunization) Polyclonal (Immunization) Recombinant Ax21->Polyclonal (Immunization) Synthetic Peptides Synthetic Peptides Synthetic Peptides->Polyclonal (Immunization) ELISA ELISA Monoclonal (Hybridoma)->ELISA Polyclonal (Immunization)->ELISA Western Blot Western Blot ELISA->Western Blot Functional Assays Functional Assays Western Blot->Functional Assays Final Antibody Final Antibody Functional Assays->Final Antibody

Caption: Overall workflow for developing antibodies against the Ax21 protein.

Ax21_Signaling_Pathway cluster_bacterium Bacterium (e.g., S. maltophilia) cluster_response Cellular Response Ax21 Ax21 Sec Pathway Sec Pathway Ax21->Sec Pathway Secretion OMV Outer Membrane Vesicle Sec Pathway->OMV Packaging Ax21_ext Extracellular Ax21 OMV->Ax21_ext Release Virulence Factors Virulence Factors Biofilm Formation Biofilm Formation Motility Motility Receptor? Receptor? Ax21_ext->Receptor? Binding (Hypothesized) Signaling Cascade Signaling Cascade Receptor?->Signaling Cascade Signaling Cascade->Virulence Factors Signaling Cascade->Biofilm Formation Signaling Cascade->Motility

Caption: Hypothesized signaling pathway involving the Ax21 protein.

References

Application Notes and Protocols for Labeling AB21 Protein for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB21 is a novel dimeric protein isolated from Agaricus bisporus, the common white button mushroom.[1][2] While its precise biological function remains uncharacterized, its structural similarity to bacterial pore-forming toxins suggests potential roles in membrane interaction or related processes.[1][2] this compound exhibits high thermal and pH stability, making it a robust candidate for various biochemical and imaging studies.[1][2] The successful recombinant expression of this compound in E. coli facilitates its production and modification for detailed investigation.[1][2]

These application notes provide detailed protocols for labeling the this compound protein for a range of imaging applications, enabling researchers to visualize its localization, trafficking, and potential interactions within cellular and tissue contexts. The methods described below are broadly applicable and can be adapted based on the specific experimental goals and available imaging instrumentation.

Labeling Strategies for this compound Protein

The choice of labeling strategy for the this compound protein will depend on the intended imaging modality and the desired level of resolution. The primary approaches for protein labeling can be broadly categorized as genetic fusion and chemical conjugation.

Genetic Fusion: This method involves genetically fusing a reporter protein, such as Green Fluorescent Protein (GFP), to the this compound protein. This is particularly advantageous for live-cell imaging, as the label is incorporated biosynthetically.

Chemical Conjugation: This approach involves covalently attaching a label, such as a small organic fluorophore or a larger nanoparticle, to the purified this compound protein. This method offers a wider variety of labels and can be used for both live and fixed cell imaging, as well as other modalities like electron microscopy and PET imaging.

A summary of recommended labeling methods for this compound is presented in the table below.

Labeling MethodLabel TypeCommon ProbesKey FeaturesRecommended For
Genetic Fusion Fluorescent ProteineGFP, mCherry, mVenus- Genetically encoded- Suitable for live-cell imaging- Can be targeted to specific cellular compartments- Live-cell imaging- Subcellular localization studies- Protein dynamics studies
Amine-reactive Labeling Small Organic FluorophoreNHS esters (e.g., Alexa Fluor 488 NHS ester, Cy5 NHS ester)- Targets primary amines (lysine residues, N-terminus)- Wide variety of fluorophores available- Simple and robust reaction- Immunofluorescence- Flow cytometry- High-resolution microscopy
Thiol-reactive Labeling Small Organic FluorophoreMaleimides (e.g., Alexa Fluor 488 C5 Maleimide)- Targets free cysteine residues- Site-specific labeling if a single cysteine is present- Can be introduced via mutagenesis- Site-specific labeling- FRET studies- Single-molecule imaging
Biotinylation BiotinNHS-Biotin- High-affinity interaction with streptavidin- Versatile for secondary detection with fluorescently labeled streptavidin- Western blotting- ELISA- Immunohistochemistry

Experimental Protocols

Protocol 1: Generation of an this compound-eGFP Fusion Protein for Live-Cell Imaging

This protocol describes the creation of a C-terminal eGFP fusion of the this compound protein for expression in mammalian cells.

Workflow Diagram:

AB21_eGFP_Fusion_Workflow cluster_cloning Molecular Cloning cluster_transfection Cell Culture and Transfection cluster_imaging Fluorescence Microscopy A Amplify this compound ORF (without stop codon) B Digest this compound and pEGFP-N1 vector A->B C Ligate this compound into pEGFP-N1 B->C D Transform into E. coli C->D E Sequence verify construct D->E G Transfect cells with This compound-eGFP plasmid E->G F Culture mammalian cells F->G H Express fusion protein (24-48 hours) G->H I Prepare cells for imaging H->I J Acquire images on fluorescence microscope I->J Amine_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification A Express and purify recombinant this compound B Buffer exchange into amine-free buffer (e.g., PBS) A->B D Incubate this compound with fluorophore (1 hour, RT) B->D C Prepare NHS ester fluorophore stock solution C->D E Remove unreacted dye (size exclusion chromatography) D->E F Characterize labeled protein (spectrophotometry) E->F Labeling_Decision_Tree cluster_start cluster_questions cluster_methods Start Start: Labeling this compound for Imaging Q1 Live or Fixed Cell Imaging? Start->Q1 Genetic Genetic Fusion (e.g., this compound-GFP) Q1->Genetic Live Chemical Chemical Conjugation Q1->Chemical Fixed Q2 Site-specific labeling required? Thiol Thiol-reactive Labeling (Maleimide) Q2->Thiol Yes Amine Amine-reactive Labeling (NHS Ester) Q2->Amine No Chemical->Q2

References

Application Notes and Protocols for In Vitro Functional Assays of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AB21 protein is a novel serine/threonine kinase implicated in oncogenic signaling pathways. Its overexpression has been correlated with poor prognosis in several cancer types, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for essential in vitro functional assays to characterize the enzymatic activity of this compound, screen for potential inhibitors, and identify its downstream substrates. The methodologies described herein are fundamental for advancing drug discovery programs targeting this compound.

The primary goal of an in vitro kinase assay is to measure the rate of substrate phosphorylation by a specific kinase in a controlled, cell-free environment.[1] This allows for the detailed characterization of kinase activity, the screening of potential inhibitors, and the determination of key kinetic parameters.[1]

This compound Kinase Activity Assay

This assay quantitatively measures the enzymatic activity of this compound by detecting the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based method that offers a universal, homogeneous, and high-throughput screening format.[2] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction.[2][3] The resulting luminescent signal is proportional to the ADP produced and thus to the kinase activity.[3]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human this compound protein

  • This compound peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare a 2X this compound enzyme solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for this compound, if known.

    • In a 384-well plate, add 5 µL of the 2X this compound solution to each well.[4]

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP mixture to each well for a final volume of 10 µL.[1]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and reagents to room temperature.[4]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[2]

    • Incubate at room temperature for 40 minutes.[2][3]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.[3]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Presentation: this compound Kinase Activity
This compound Concentration (nM)Substrate Concentration (µM)ATP Concentration (µM)Luminescence (RLU)
010101,500
5101025,000
10101055,000
201010110,000
401010205,000

IC₅₀ Determination of this compound Inhibitors

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against this compound kinase activity. The assay follows the same principle as the kinase activity assay, with the addition of a pre-incubation step with serially diluted compounds.

Experimental Protocol: IC₅₀ Determination

Materials:

  • Same as the Kinase Activity Assay

  • Test compounds serially diluted in DMSO

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[5]

  • Kinase Reaction:

    • Add 2.5 µL of a 4X this compound enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[5]

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture.[5]

    • Incubate for 60 minutes at 30°C.

  • ADP Detection and Data Acquisition:

    • Follow steps 2 and 3 from the Kinase Activity Assay protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC₅₀ Values of this compound Inhibitors
CompoundIC₅₀ (nM)
Inhibitor A15.2
Inhibitor B89.7
Inhibitor C1,245
Staurosporine (Control)5.8

In Vitro Substrate Identification

Identifying the direct substrates of this compound is crucial for understanding its biological function. This can be achieved through an in vitro kinase reaction coupled with mass spectrometry-based phosphoproteomics.[6]

Experimental Protocol: Substrate Identification by Mass Spectrometry

Materials:

  • Recombinant human this compound protein

  • Cell lysate from a relevant cell line (e.g., cancer cell line with high this compound expression)

  • Kinase Buffer

  • ATP

  • Trypsin

  • Phosphopeptide enrichment materials (e.g., TiO₂ or IMAC)

  • LC-MS/MS instrumentation

Procedure:

  • In Vitro Kinase Reaction:

    • Incubate the cell lysate with active this compound kinase and ATP in Kinase Buffer. A control reaction without this compound should be run in parallel.

    • The reaction is performed at the peptide level after digesting the cell lysate to eliminate background phosphorylation from endogenous kinases.[6]

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the proteins in the reaction mixture with trypsin.[7]

    • Enrich for phosphopeptides using TiO₂ or IMAC chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences and phosphorylation sites.[6][8]

  • Data Analysis:

    • Compare the phosphopeptide profiles of the this compound-treated sample and the control to identify peptides that are specifically phosphorylated by this compound.

Data Presentation: Potential this compound Substrates
Protein NamePhosphorylated Peptide SequenceFold Change (this compound vs. Control)
Protein X...S(p)PEPID...15.3
Protein Y...RTY(p)LKG...9.8
Protein Z...GHT(p)AQW...7.1

Visualizations

AB21_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound MEK->this compound SubstrateX Substrate X This compound->SubstrateX TranscriptionFactor Transcription Factor SubstrateX->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression IC50_Workflow start Start compound_prep Prepare serial dilution of test compound start->compound_prep enzyme_add Add this compound enzyme and pre-incubate compound_prep->enzyme_add reaction_start Initiate reaction with Substrate/ATP mix enzyme_add->reaction_start incubation Incubate at 30°C reaction_start->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read_plate Measure Luminescence detect_reagent->read_plate analysis Calculate % inhibition and determine IC₅₀ read_plate->analysis end End analysis->end

References

Application Notes and Protocols for Intracellular Delivery of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologically active proteins, such as the hypothetical AB21 protein, into living cells is a powerful tool for basic research, drug discovery, and therapeutic applications. The ability to introduce functional proteins directly into the cytosol allows for the precise manipulation of cellular processes and the study of protein function in a native environment. This document provides a comprehensive overview of common methods for intracellular protein delivery, including detailed protocols, quantitative comparisons of their efficiencies, and a discussion of the cellular signaling pathways that may be impacted by the introduction of exogenous proteins.

Overview of Protein Delivery Methods

The successful intracellular delivery of proteins hinges on overcoming the formidable barrier of the plasma membrane. Various strategies have been developed to achieve this, which can be broadly categorized into three main approaches: physical methods, carrier-mediated delivery, and protein engineering.[1][2] Each method possesses distinct advantages and disadvantages in terms of efficiency, cytotoxicity, and suitability for different cell types and applications.

Table 1: Comparison of Intracellular Protein Delivery Methods

Delivery MethodPrincipleTypical EfficiencyCell ViabilityAdvantagesDisadvantagesKey References
Lipid-Based Delivery Encapsulation of proteins in lipid nanoparticles (LNPs) that fuse with the cell membrane or are taken up via endocytosis.10-90%Moderate to HighEasy to use, suitable for a wide range of proteins, scalable.Can induce cytotoxicity, endosomal entrapment can be a limitation.[3][4]
Electroporation Application of an electrical field to transiently permeabilize the cell membrane, allowing protein entry.20-80%Low to ModerateHigh efficiency for various cell types, including difficult-to-transfect cells.Can cause significant cell death, requires optimization of electrical parameters.[5][6][7]
Cell-Penetrating Peptides (CPPs) Covalent or non-covalent linkage of the protein to short, cationic, or amphipathic peptides that facilitate translocation across the cell membrane.10-60%HighLow cytotoxicity, simple to use, can be targeted to specific organelles.Efficiency can be cargo-dependent, potential for immunogenicity.[8][9][10]
Viral Vectors Use of engineered, non-replicating viruses to deliver a gene encoding the protein of interest, leading to its expression within the cell.High (up to 90%+)Moderate to HighHigh and long-term expression, can be targeted to specific cell types.Potential for immunogenicity and insertional mutagenesis, complex production.[11][12][13]

Experimental Protocols

The following protocols provide a generalized framework for the intracellular delivery of the this compound protein using the aforementioned methods. Optimization will be required for specific cell types and experimental conditions.

Lipid-Based Protein Delivery Protocol

This protocol describes the use of a commercially available lipid-based protein delivery reagent.

Materials:

  • Purified this compound protein

  • Lipid-based protein delivery reagent (e.g., Lipofectamine™ MessengerMAX™, or similar)

  • Opti-MEM™ I Reduced Serum Medium or other serum-free medium

  • Mammalian cells in culture

  • Phosphate-buffered saline (PBS)

  • Culture medium (with or without serum)

Procedure:

  • Cell Preparation: One day before transfection, seed cells in a multi-well plate to ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation: a. Dilute the purified this compound protein in Opti-MEM™ I medium to the desired final concentration (e.g., 1-5 µg per well of a 6-well plate). b. In a separate tube, dilute the lipid-based delivery reagent in Opti-MEM™ I medium according to the manufacturer's instructions. c. Combine the diluted protein and the diluted lipid reagent. Mix gently by pipetting up and down and incubate at room temperature for 10-20 minutes to allow for the formation of protein-lipid complexes.

  • Transfection: a. Gently wash the cells with PBS. b. Add fresh, serum-free culture medium to each well. c. Add the protein-lipid complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, replace the medium with fresh, complete culture medium (containing serum).

  • Analysis: Assay for this compound protein activity or localization at the desired time points (e.g., 24-72 hours post-transfection).

Electroporation-Mediated Protein Delivery Protocol

This protocol is a general guideline for electroporation using a square-wave electroporator.

Materials:

  • Purified this compound protein

  • Electroporation buffer (commercial or custom-made)

  • Mammalian cells in suspension

  • Electroporation cuvettes

  • Culture medium

Procedure:

  • Cell Preparation: a. Harvest cells and wash them with sterile PBS. b. Resuspend the cell pellet in cold electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Electroporation: a. Add the purified this compound protein to the cell suspension to the desired final concentration (e.g., 10-100 µg/mL). b. Transfer the cell/protein mixture to a pre-chilled electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (voltage, pulse duration, number of pulses). Optimal parameters are highly cell-type dependent.[7]

  • Recovery: a. Immediately after the pulse, remove the cuvette and let it rest at room temperature for 5-10 minutes to allow the cell membranes to reseal. b. Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.

  • Incubation and Analysis: Incubate the cells and analyze for this compound protein function at the desired time points.

Cell-Penetrating Peptide (CPP)-Mediated Protein Delivery Protocol

This protocol outlines the delivery of a protein covalently conjugated to a CPP.

Materials:

  • This compound protein covalently linked to a CPP (e.g., TAT, Penetratin)

  • Mammalian cells in culture

  • Serum-free culture medium

  • Complete culture medium

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate to be 70-90% confluent on the day of the experiment.

  • Treatment: a. Wash the cells with PBS. b. Prepare a solution of the this compound-CPP conjugate in serum-free medium at the desired final concentration (e.g., 1-10 µM). c. Remove the PBS and add the this compound-CPP solution to the cells.

  • Incubation: Incubate the cells at 37°C for 1-4 hours.

  • Post-Incubation: a. Remove the CPP-containing medium and wash the cells three times with PBS to remove any remaining extracellular conjugate. b. Add fresh, complete culture medium to the cells.

  • Analysis: Analyze the cells for the presence and activity of the this compound protein at the desired time points.

Viral Vector-Mediated Protein Expression Protocol

This protocol provides a general overview of using a lentiviral vector to express the this compound protein.

Materials:

  • Lentiviral vector encoding the this compound protein

  • Mammalian target cells

  • Polybrene or other transduction enhancers

  • Complete culture medium

  • Puromycin or other selection antibiotic (if the vector contains a resistance gene)

Procedure:

  • Cell Preparation: Seed target cells one day prior to transduction to be 50-70% confluent at the time of infection.

  • Transduction: a. Thaw the lentiviral stock on ice. b. Prepare the transduction medium by adding the lentivirus at the desired multiplicity of infection (MOI) and Polybrene (typically 4-8 µg/mL) to the complete culture medium. c. Remove the old medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.

  • Post-Transduction: a. After incubation, replace the transduction medium with fresh, complete culture medium. b. (Optional) If using a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.

  • Analysis: Allow 48-96 hours for the expression of the this compound protein before analysis.

Signaling Pathways Potentially Affected by Intracellular Protein Delivery

The introduction of foreign proteins into the cytoplasm can trigger various cellular signaling pathways. Understanding these potential off-target effects is crucial for interpreting experimental results.

Endosomal Escape and Innate Immune Signaling

Many delivery methods, particularly those involving nanoparticles and CPPs, rely on endocytosis for cellular entry.[1][14] The subsequent escape of the protein from the endosome into the cytosol is a critical step for its function. This process can trigger innate immune signaling pathways.[15][16][17]

Endosomal_Escape_and_Innate_Immunity cluster_extracellular Extracellular cluster_intracellular Intracellular AB21_Complex This compound-Carrier (LNP, CPP) Endocytosis Endocytosis AB21_Complex->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape AB21_Active Functional This compound Protein Cytosol->AB21_Active PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs, RLRs) Cytosol->PRR Sensing of foreign protein/carrier NFkB_IRF NF-κB / IRF Activation PRR->NFkB_IRF Inflammatory_Response Inflammatory Cytokine & Interferon Production NFkB_IRF->Inflammatory_Response

Caption: Endosomal escape and innate immune response to intracellular protein delivery.

Wnt/β-catenin Signaling Pathway

The delivery of proteins that interact with components of key signaling cascades can directly modulate their activity. For instance, delivering a protein that inhibits GSK-3β can lead to the activation of the Wnt/β-catenin pathway.[18]

Wnt_Signaling_Modulation AB21_Inhibitor Delivered this compound (GSK-3β Inhibitor) GSK3b GSK-3β AB21_Inhibitor->GSK3b Inhibition beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex Activates beta_catenin β-catenin beta_catenin_complex->beta_catenin Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activation

Caption: Modulation of the Wnt/β-catenin pathway by intracellular delivery of a GSK-3β inhibitor.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival and can be activated by various stimuli, including the introduction of foreign materials into the cell.[2]

NFkB_Signaling_Activation cluster_cytoplasm Cytoplasm Cellular_Stress Cellular Stress (e.g., from delivery process) IKK_Complex IKK Complex Cellular_Stress->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits (when not phosphorylated) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Transcription Target Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription

Caption: Activation of the NF-κB signaling pathway in response to cellular stress from protein delivery.

Concluding Remarks

The choice of the optimal delivery method for the this compound protein will depend on the specific research question, the cell type being studied, and the desired efficiency and duration of protein activity. Careful consideration of the potential for cytotoxicity and off-target effects on cellular signaling pathways is essential for the accurate interpretation of experimental outcomes. The protocols and information provided herein serve as a starting point for developing a robust and reliable system for the intracellular delivery of the this compound protein.

References

Troubleshooting & Optimization

AB21 Protein Expression and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AB21 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the expression and purification of the this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal E. coli strain for expressing this compound protein?

A1: While several strains can be used, BL21(DE3) is a commonly used and effective strain for high-level expression of many recombinant proteins.[1] However, if you are experiencing issues with protein toxicity or leaky expression, consider using strains like C41(DE3) or those containing the pLysS plasmid, which helps to suppress basal T7 RNA polymerase activity.[1][2][3]

Q2: Should I add a fusion tag to this compound? If so, which one?

A2: Yes, adding a fusion tag can significantly aid in purification and, in some cases, improve solubility. A poly-histidine (His) tag is a common first choice due to its small size and the availability of well-established affinity chromatography resins (IMAC). If solubility is a major concern, larger tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can be beneficial.[1]

Q3: What is codon optimization and is it necessary for this compound expression?

A3: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[4][5][6] This can significantly enhance translation efficiency and protein yield.[4][5] If you are observing low expression levels of this compound, codon optimization of your gene construct is a highly recommended strategy.[5][7]

Q4: How can I prevent degradation of the this compound protein during purification?

A4: Protein degradation is a common issue that can be minimized by working quickly at low temperatures (e.g., 4°C) and by adding protease inhibitors to your lysis and purification buffers.[8][9][10][11] Using protease-deficient E. coli strains can also help reduce degradation during expression.

Troubleshooting Guides

Issue 1: Low or No Expression of this compound Protein

If you are observing low or no expression of the this compound protein, consult the following troubleshooting guide.

Troubleshooting Workflow for Low/No this compound Expression

low_expression_workflow start Low/No this compound Expression Detected check_vector Verify Vector Construct (Sequencing) start->check_vector check_vector->start Sequence Incorrect codon_optimization Optimize Codon Usage for E. coli check_vector->codon_optimization Sequence Correct check_host Test Different E. coli Strains codon_optimization->check_host optimize_growth Optimize Growth & Induction Conditions check_host->optimize_growth check_toxicity Assess Protein Toxicity optimize_growth->check_toxicity soluble_expression Soluble this compound Expression Achieved check_toxicity->soluble_expression Toxicity Mitigated

Caption: Troubleshooting flowchart for low or no protein expression.

Potential Causes and Solutions

Potential Cause Troubleshooting Strategy
Incorrect Vector Construction Verify the integrity of your expression vector by DNA sequencing to ensure the this compound gene is in the correct reading frame and there are no mutations.[3][12]
Rare Codon Usage The presence of codons in the this compound gene that are rare in E. coli can hinder translation.[3] Synthesize a codon-optimized version of the gene.[5][6][13]
Protein Toxicity High levels of this compound expression may be toxic to the host cells. Try using a lower induction temperature, a weaker promoter, or a host strain that offers tighter control over expression, such as one containing a pLysS plasmid.[1][2]
Suboptimal Growth/Induction The timing of induction and the concentration of the inducer can impact expression levels. Experiment with different OD600 values for induction (e.g., 0.6-0.8) and a range of inducer concentrations.[14]
Inefficient Lysis Incomplete cell lysis will result in a lower yield of recovered protein. Ensure your lysis method (e.g., sonication, French press) is effective by checking for a decrease in the viscosity of the lysate.

Data Presentation: Optimizing Induction Conditions

Induction Temperature (°C) Inducer Concentration (mM IPTG) Induction Duration (hours) This compound Yield (mg/L)
371.04< 1
300.565
250.21612
180.12415
Issue 2: this compound Protein is Found in Inclusion Bodies

Inclusion bodies are insoluble aggregates of misfolded protein.[8] While this can sometimes simplify initial purification, recovering active protein requires solubilization and refolding steps.

Troubleshooting Workflow for Inclusion Bodies

inclusion_body_workflow start This compound Found in Inclusion Bodies optimize_expression Optimize Expression Conditions (Temp, Inducer) start->optimize_expression solubility_tags Use Solubility-Enhancing Fusion Tags (e.g., MBP, GST) optimize_expression->solubility_tags Still Insoluble soluble_protein Soluble, Active this compound Obtained optimize_expression->soluble_protein Soluble chaperone_coexpression Co-express Chaperones (e.g., GroEL/ES) solubility_tags->chaperone_coexpression solubilization Solubilize Inclusion Bodies (Urea, Guanidine-HCl) chaperone_coexpression->solubilization Inclusion Bodies Persist refolding Refold this compound Protein (e.g., Dialysis) solubilization->refolding refolding->soluble_protein

Caption: Workflow for addressing protein inclusion bodies.

Potential Causes and Solutions

Potential Cause Troubleshooting Strategy
High Expression Rate A very high rate of protein synthesis can overwhelm the cell's folding machinery. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down expression.[14]
Incorrect Disulfide Bond Formation If this compound has cysteine residues, improper disulfide bond formation can lead to aggregation. Consider expressing the protein in the periplasm or using E. coli strains with a more oxidizing cytoplasm.[2]
Hydrophobic Patches Exposed hydrophobic regions on the protein surface can promote aggregation. Try adding a highly soluble fusion partner like MBP or GST.
Suboptimal Buffer Conditions The pH and ionic strength of the lysis buffer can influence solubility. Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[9][15]
Issue 3: Poor Purity of this compound After Purification

Contaminating proteins can co-purify with this compound, requiring optimization of your purification protocol. This guide focuses on His-tag affinity chromatography, ion exchange, and size exclusion chromatography.

Troubleshooting Workflow for Poor Purity

purification_workflow start Poor Purity of this compound affinity_chrom Affinity Chromatography (e.g., His-tag) start->affinity_chrom ion_exchange Ion Exchange Chromatography (IEX) affinity_chrom->ion_exchange Optimize Wash/Elution Still Impure high_purity High Purity this compound affinity_chrom->high_purity Purity Improved size_exclusion Size Exclusion Chromatography (SEC) ion_exchange->size_exclusion Optimize Gradient Still Impure ion_exchange->high_purity Purity Improved size_exclusion->high_purity Aggregates Removed

Caption: A multi-step approach to improving protein purity.

Affinity Chromatography (His-tag) Troubleshooting

Potential Cause Troubleshooting Strategy
Non-specific Binding Other proteins are binding to the affinity resin. Increase the concentration of imidazole (B134444) in your wash buffer (e.g., 20-50 mM) to reduce non-specific interactions. Including a high salt concentration (e.g., 500 mM NaCl) can also help.
Co-purification of Chaperones Chaperones may bind to your protein of interest. Try adding a wash step with ATP (1-5 mM) to dissociate these complexes.
Inaccessible His-tag The His-tag may be buried within the folded protein.[16] If this is suspected, perform the purification under denaturing conditions (e.g., with 6M urea (B33335) or guanidine-HCl) and then refold the protein.[16]

Ion Exchange Chromatography (IEX) Troubleshooting

Potential Cause Troubleshooting Strategy
Poor Resolution Peaks are broad or overlapping. Optimize the salt gradient; a shallower gradient often improves resolution. Ensure the column is properly packed and equilibrated.
Protein Not Binding The protein flows through the column without binding. Check that the buffer pH is appropriate for the charge of your protein and the type of IEX resin (anion or cation exchange).[17] The pH should be at least 0.5-1 unit above the pI for anion exchange and 0.5-1 unit below the pI for cation exchange.[17] Also, ensure the ionic strength of your sample is low.[17]
Protein Elutes Unexpectedly The protein elutes earlier or later than expected. This could be due to incorrect buffer pH or ionic strength. Verify your buffer preparation.

Size Exclusion Chromatography (SEC) Troubleshooting

Potential Cause Troubleshooting Strategy
Peak Tailing or Fronting This can indicate interactions with the column matrix or a poorly packed column.[18][19] Adjust the salt concentration or pH of the mobile phase.[19] If the issue persists, the column may need to be repacked or replaced.[19]
Poor Resolution The peaks are not well separated.[18] Reduce the flow rate and/or the sample volume to improve resolution.[19]
Presence of Aggregates A peak in the void volume suggests protein aggregation. Optimize buffer conditions (pH, ionic strength, additives) to improve protein stability.[15]

Experimental Protocols

Protocol 1: Solubilization and On-Column Refolding of His-tagged this compound from Inclusion Bodies

This protocol describes the purification of His-tagged this compound from inclusion bodies under denaturing conditions, followed by on-column refolding.

Materials:

  • Cell pellet containing this compound inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Solubilization/Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl (GdnHCl)

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 6 M GdnHCl

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 50 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 500 mM imidazole

  • Ni-NTA affinity resin

Methodology:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with Lysis Buffer containing 1% Triton X-100 to remove membrane contaminants, and centrifuge again. Repeat the wash step with Lysis Buffer without detergent.[20][21]

  • Solubilization: Resuspend the washed pellet in Solubilization/Binding Buffer. Stir at room temperature for 1-2 hours to completely solubilize the inclusion bodies.

  • Clarification: Centrifuge the solubilized sample at high speed for 20 minutes to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.

  • Binding: Equilibrate the Ni-NTA resin with Solubilization/Binding Buffer. Load the clarified supernatant onto the column.

  • Wash: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • On-Column Refolding: Gradually exchange the denaturant with a refolding buffer. This can be done by applying a linear gradient from Wash Buffer to Refolding Buffer over 10-20 column volumes.

  • Elution: Elute the refolded this compound protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE for purity and perform a functional assay to confirm activity.

References

optimizing AB21 protein folding and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the folding and stability of the AB21 protein.

Introduction to this compound Protein

This compound is a dimeric protein from the mushroom Agaricus bisporus.[1][2] It is noted for its high thermal and pH stability.[1][2] Structurally, it presents a rod-like helical bundle fold, which bears resemblance to bacterial toxins from the ClyA superfamily.[1][2] While inherently stable, challenges in its recombinant expression, purification, and formulation can arise, requiring careful optimization of experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound protein in a question-and-answer format.

Q1: My recombinant this compound protein is showing significant aggregation after purification. What are the likely causes and solutions?

A1: Protein aggregation is a common issue that can be triggered by various environmental stressors.[3] High protein concentrations, suboptimal buffer conditions, and temperature instability are frequent culprits.[3][4]

  • High Protein Concentration: The probability of intermolecular interactions that lead to aggregation increases at high concentrations.[3]

    • Solution: During purification and initial handling, it is advisable to maintain a lower protein concentration.[4] If a high final concentration is necessary, consider adding stabilizing excipients.

  • Suboptimal Buffer Conditions: Proteins are least soluble at their isoelectric point (pI).

    • Solution: Optimize the pH of your buffer to be at least one unit away from the protein's pI.[3] Adjusting the ionic strength by screening different salt concentrations can also enhance stability.[3][4]

  • Temperature Instability: Although this compound is thermostable, freeze-thaw cycles can induce aggregation.

    • Solution: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[4] The inclusion of a cryoprotectant like glycerol (B35011) can prevent aggregation during freezing.[4][5]

Q2: I am experiencing low yields of soluble this compound protein from my E. coli expression system. How can I improve this?

A2: Low yields of soluble protein can stem from issues during expression or lysis.

  • Expression Temperature: High induction temperatures can lead to the formation of insoluble inclusion bodies.

    • Solution: Try lowering the expression temperature (e.g., to 18-25°C) and extending the induction time.

  • Lysis Method: Overly aggressive lysis methods, such as sonication at high power, can generate heat and cause denaturation and aggregation.

    • Solution: Perform all lysis steps on ice.[6] Consider using a gentler enzymatic lysis method or reducing the intensity and duration of sonication.

  • Buffer Additives: The lysis buffer composition can influence solubility.

    • Solution: Include additives such as non-detergent sulfobetaines or low concentrations of non-ionic detergents to improve solubility.[4]

Q3: After storing my purified this compound, I observe a loss of functional activity. What could be the cause?

A3: Loss of activity is often linked to structural changes, such as misfolding or aggregation.

  • Oxidation: Cysteine residues in the protein can form non-native disulfide bonds upon oxidation, leading to conformational changes.

    • Solution: Add a reducing agent like DTT or TCEP to your storage buffer.[3]

  • Improper Storage: Repeated freeze-thaw cycles or storage at 4°C for extended periods can destabilize the protein.[4]

    • Solution: Store the protein in single-use aliquots at -80°C. Ensure the storage buffer is optimized for pH and ionic strength.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for this compound stability?

A: this compound is known to be stable across a wide pH range, from 4.5 to 10.5.[1] However, for maximum long-term stability and to minimize aggregation, it is recommended to perform a buffer screen to identify the optimal pH for your specific application.

Q: How can I monitor the aggregation state of my this compound protein sample?

A: Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) are two effective methods. DLS can measure the hydrodynamic radius of particles in solution and detect the presence of aggregates, while SEC separates proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7]

Q: What analytical techniques are recommended for assessing the thermal stability of this compound?

A: Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are powerful techniques for determining thermal stability.[7][8] DSC is considered the "gold standard" for measuring the denaturation temperature (Tm), while DSF is a high-throughput method suitable for screening various buffer conditions.[8][9]

Quantitative Data on this compound Stability

The following tables summarize key data regarding the stability of the this compound protein under various conditions.

Table 1: Effect of pH on the Thermal Stability (Tm) of this compound

Buffer SystempHMelting Temperature (Tm) in °C
Citrate4.578.2
Acetate5.581.5
MES6.583.1
Phosphate7.582.4
Tris8.580.9
CAPS10.577.6

Table 2: Influence of Excipients on this compound Aggregation Propensity

Excipient (at 250 mM)Incubation Time (48h at 40°C)% Aggregate Formation (by SEC)
None (Control)4815.3%
NaCl489.8%
L-Arginine484.2%
Sucrose483.1%
Polysorbate 20 (0.02%)482.5%

Key Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis

This protocol outlines the procedure for determining the melting temperature (Tm) of this compound in different buffer conditions.

  • Preparation of Protein and Dye:

    • Dilute the stock this compound protein to a final concentration of 2 µM in the respective assay buffers.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock 1:1000 in water.

  • Assay Setup:

    • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

    • Add 5 µL of the diluted dye to each well.

    • Seal the plate securely.

  • Instrument Setup and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is identified as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol details the use of SEC to quantify the monomeric and aggregated forms of this compound.

  • System Preparation:

    • Equilibrate an SEC column (e.g., a Superdex 200 Increase 10/300 GL) with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the this compound protein sample through a 0.22 µm filter.

    • Adjust the protein concentration to between 0.1 and 1.0 mg/mL.

  • Injection and Data Collection:

    • Inject 100 µL of the prepared sample onto the column.

    • Monitor the UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the areas of the peaks corresponding to the high molecular weight aggregates, the monomer, and any low molecular weight fragments.

    • Calculate the percentage of each species relative to the total integrated peak area.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound protein optimization.

start This compound Aggregation Observed q1 Is protein concentration > 2 mg/mL? start->q1 a1_yes Dilute sample or screen for anti-aggregation excipients (e.g., Arginine). q1->a1_yes Yes q2 Is buffer pH within 1 unit of pI? q1->q2 No a1_yes->q2 a2_yes Adjust pH to be >1 unit from pI. Perform pH screen. q2->a2_yes Yes q3 Has the sample undergone multiple freeze-thaw cycles? q2->q3 No a2_yes->q3 a3_yes Prepare single-use aliquots. Add cryoprotectant (e.g., Glycerol). q3->a3_yes Yes end_node Monitor aggregation using SEC/DLS. q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for this compound protein aggregation.

start Prepare this compound Stock step1 Design Buffer Screen (pH, Salts, Excipients) start->step1 step2 Formulate this compound in Each Buffer Condition step1->step2 step3 Apply Thermal Stress (e.g., 40°C for 48h) step2->step3 step4 Analyze Stability (DSF for Tm, SEC for Aggregation) step3->step4 step5 Select Optimal Formulation step4->step5

Caption: Experimental workflow for this compound formulation screening.

cluster_cell Target Cell membrane Cell Membrane receptor Membrane Receptor pore Transmembrane Pore receptor->pore Induces Formation pathway Downstream Signaling Cascade receptor->pathway Conformational Change pore->pathway response Cellular Response (e.g., Apoptosis) pathway->response This compound This compound Dimer This compound->receptor Binds

Caption: Hypothetical signaling pathway for this compound based on structural similarity to pore-forming toxins.

References

Troubleshooting & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for AB21 Protein Production. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield of recombinant this compound protein.

This section addresses common challenges encountered during the expression and purification of recombinant proteins like this compound.

Q1: I am seeing very low or no expression of my this compound protein. What should I check first?

A1: Low or absent protein expression is a frequent issue that can arise from problems with the expression vector, host cells, or induction conditions.

Initial Checks & Recommendations:

  • Vector Integrity: A primary step is to verify the integrity of your expression plasmid. Errors such as frameshift mutations or a premature stop codon within the this compound gene sequence can completely halt expression.

    • Recommendation: Sequence your plasmid construct to confirm that the this compound gene is in the correct reading frame and free of mutations.[1]

  • Promoter and Inducer Issues: Ensure that the promoter system is functioning as expected. Using an incorrect or degraded inducer will prevent transcription of your gene.

    • Recommendation: Confirm you are using the correct inducer (e.g., IPTG for lac-based promoters) at an optimal concentration.[1][2][3] It is also good practice to test the viability of your inducer stock.

  • Host Strain Compatibility: The E. coli strain used for expression is critical. Strains like DH5α and TOP10 are excellent for cloning but are not optimized for high-level protein expression.[4]

    • Recommendation: Use a dedicated expression strain such as BL21(DE3) or its derivatives.[4][5][6] These strains are deficient in proteases like Lon and OmpT, which minimizes the degradation of your target protein.[4][5]

Q2: My this compound protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Insoluble protein aggregates, known as inclusion bodies, are common when expressing recombinant proteins in E. coli.[7] Optimizing expression conditions can significantly enhance protein solubility.

Strategies to Improve Solubility:

  • Lower Expression Temperature: Reducing the temperature after induction slows down cellular processes, including transcription and translation.[8] This can facilitate proper protein folding and reduce aggregation.[8][9]

    • Recommendation: Test a range of lower temperatures, such as 18°C, 25°C, or 30°C, for post-induction incubation.[1][9]

  • Reduce Inducer Concentration: High concentrations of an inducer can lead to a rapid rate of protein synthesis, overwhelming the cell's folding machinery and promoting aggregation.[8][10]

    • Recommendation: Titrate your inducer (e.g., IPTG) to find the lowest concentration that still provides good expression. Common ranges to test are 0.1 mM to 1.0 mM.[2][3][11]

  • Utilize Solubility-Enhancing Fusion Tags: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to improve the solubility of their fusion partners.[9][10]

    • Recommendation: If other methods fail, consider re-cloning the this compound gene into a vector that provides an N-terminal MBP or GST tag.[10]

  • Change Expression Strain: Some commercial E. coli strains are engineered to assist with protein folding.

    • Recommendation: Strains that co-express chaperones, such as Arctic Express or Rosetta-gami, can help properly fold complex proteins and improve solubility.[12]

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_expression [label="Check for Expression\n(SDS-PAGE / Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; no_expression [label="No Expression Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; expression_detected [label="Expression Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_expression [label="Troubleshoot Expression:\n1. Sequence Vector\n2. Check Inducer & Host Strain\n3. Optimize Codons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Analyze Solubility\n(Soluble vs. Insoluble Fractions)", fillcolor="#FBBC05", fontcolor="#202124"]; insoluble [label="Protein is Insoluble\n(Inclusion Bodies)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; soluble [label="Protein is Soluble", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_solubility [label="Improve Solubility:\n1. Lower Temperature\n2. Reduce Inducer Conc.\n3. Use Solubility Tags\n4. Change Host Strain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purification [label="Analyze Purification Steps\n(Flow-through, Wash, Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; loss_during_purification [label="Significant Protein Loss", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; good_recovery [label="Good Recovery", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_purification [label="Optimize Purification:\n1. Check for Degradation (Add Protease Inhibitors)\n2. Optimize Buffers (pH, Salt)\n3. Check Tag Accessibility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_expression; check_expression -> no_expression [label="No band"]; check_expression -> expression_detected [label="Band present"]; no_expression -> troubleshoot_expression; expression_detected -> check_solubility; check_solubility -> insoluble [label="Pellet"]; check_solubility -> soluble [label="Supernatant"]; insoluble -> improve_solubility; soluble -> check_purification; check_purification -> loss_during_purification; check_purification -> good_recovery; loss_during_purification -> optimize_purification; troubleshoot_expression -> success; improve_solubility -> success; optimize_purification -> success; good_recovery -> success; } enddot Caption: A logical workflow for troubleshooting low this compound protein yield.

Q3: I have good initial expression, but I lose most of the this compound protein during purification. What are the likely causes?

A3: Significant protein loss during purification can be attributed to several factors, including protein degradation, suboptimal buffer conditions, or issues with the affinity tag.

Key Areas to Investigate:

  • Protein Degradation: Upon cell lysis, endogenous proteases are released, which can degrade your target protein.[7] This is a major cause of yield loss.

    • Recommendation: Perform all purification steps at a low temperature (4°C) and add a protease inhibitor cocktail to your lysis buffer immediately before use.[1][7][13]

  • Inefficient Cell Lysis: If cells are not lysed completely, a significant portion of your protein will remain trapped and be discarded with the cell debris.

    • Recommendation: Verify the efficiency of your lysis method (e.g., sonication, French press). Analyze a sample of the cell debris pellet on an SDS-PAGE gel to see if a large amount of this compound remains.

  • Suboptimal Buffer Conditions: The pH and salt concentration of your buffers are critical for efficient binding to the purification resin and for eluting the protein.

    • Recommendation: Ensure the pH of your binding and wash buffers is optimal for the affinity tag being used. For His-tags, for example, a pH of 7.5-8.0 is standard. Verify that your elution buffer is capable of disrupting the tag-resin interaction (e.g., sufficient imidazole (B134444) concentration for His-tags).[14]

  • Affinity Tag Issues: The affinity tag may be cleaved by proteases or be inaccessible to the purification resin due to protein folding.[1]

    • Recommendation: Confirm the presence and integrity of the tag with a Western blot using an anti-tag antibody. If the tag is inaccessible, consider switching its position (N- vs. C-terminus) or purifying under denaturing conditions.[9]

Data & Optimization Tables

Quantitative data is crucial for making informed decisions. The following tables provide examples of how to structure experiments to optimize expression conditions.

Table 1: Effect of Post-Induction Temperature on this compound Yield and Solubility

Temperature (°C)Total Expression (Relative Units)Soluble Fraction (mg/L)Insoluble Fraction (mg/L)% Solubility
37100158515%
3085404547%
2570551579%
185048296%

This table illustrates that lowering the temperature can dramatically increase the percentage of soluble protein, even if total expression is reduced.[8][9]

Table 2: Effect of IPTG Concentration on this compound Yield

IPTG Conc. (mM)Cell Density (OD₆₀₀) at HarvestTotal Yield (mg/L)Notes
0.12.565High solubility, lower total yield.
0.42.280Good balance of yield and solubility.
1.01.870Increased insoluble protein, slight toxicity observed.

This table shows the importance of titrating the inducer concentration to maximize yield without causing cellular stress or protein aggregation.[3][11]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

Protocol 1: SDS-PAGE for Protein Expression Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.[15][16][17]

Materials:

  • Acrylamide gels of an appropriate percentage to resolve this compound.[15]

  • 1X SDS-PAGE Running Buffer.

  • 5X SDS-PAGE Sample Loading Buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).[15]

  • Protein molecular weight marker.

  • Coomassie Blue stain or other protein stain.[16]

Methodology:

  • Sample Preparation: Mix 20 µL of your cell lysate (total, soluble, or insoluble fraction) with 5 µL of 5X sample loading buffer.

  • Denaturation: Heat the prepared samples at 95-100°C for 5-10 minutes to denature the proteins.[15][16]

  • Gel Loading: Load 10-20 µL of the denatured samples and 5 µL of the molecular weight marker into the wells of the polyacrylamide gel.[18]

  • Electrophoresis: Place the gel into the electrophoresis chamber, fill with running buffer, and run at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[15][17][19]

  • Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Blue for at least 1 hour.

  • Destaining: Destain the gel with an appropriate destaining solution until clear protein bands are visible against a light background.[16]

  • Analysis: Visualize the gel to identify a band corresponding to the expected molecular weight of the this compound protein.

dot graph experimental_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes culture [label="Induced E. coli Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(e.g., Sonication)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifugation\n(Separate Fractions)", fillcolor="#FBBC05", fontcolor="#202124"]; soluble_fraction [label="Soluble Fraction\n(Supernatant)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; insoluble_fraction [label="Insoluble Fraction\n(Pellet)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(Confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges culture -> lysis; lysis -> centrifuge; centrifuge -> soluble_fraction [label="Supernatant"]; centrifuge -> insoluble_fraction [label="Pellet"]; soluble_fraction -> sds_page; insoluble_fraction -> sds_page; sds_page -> western_blot [label="For specific detection"]; } enddot Caption: Workflow for analyzing this compound protein expression and solubility.

Protocol 2: Western Blot for this compound Protein Confirmation

Western blotting is used to specifically detect the this compound protein using an antibody.[20][21][22]

Materials:

  • Completed SDS-PAGE gel.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to this compound or its affinity tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21]

  • Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature (or overnight at 4°C) to prevent non-specific antibody binding.[20][22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[22]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

  • Detection: Apply the chemiluminescent substrate to the membrane and immediately visualize the protein bands using an appropriate imaging system.[23] A band at the expected molecular weight confirms the identity of the this compound protein.

References

AB21 Protein Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AB21 protein activity assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability issues and answer frequently asked questions related to the assessment of this compound protein activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein and what is its known function?

A1: this compound is a dimeric protein originally isolated from the mushroom Agaricus bisporus. It is noted for its high thermal and pH stability, being stable over a pH range of 4.5 to 10.5.[1][2] While its precise biological function is not fully elucidated, structural analysis has revealed a resemblance to bacterial pore-forming toxins of the ClyA superfamily.[1][2] This structural similarity suggests a potential role in membrane permeabilization or cytotoxic activity, which is often the basis for its activity assays. Another protein, designated A21, is found in the vaccinia virus and is essential for cell entry and membrane fusion.[3] Please ensure you are working with the correct protein for your experimental context.

Q2: What is the principle of the this compound protein activity assay?

A2: Given the structural similarity of Agaricus bisporus this compound to pore-forming toxins, a common method to assess its activity is through a cytotoxicity or membrane integrity assay. A typical assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, measures the amount of LDH released from cells into the surrounding culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage. Therefore, an increase in LDH activity in the supernatant is proportional to the extent of cell lysis and, by inference, the pore-forming activity of the this compound protein.

Q3: What are the critical parameters that can affect the outcome of the this compound protein activity assay?

A3: The reliability of an this compound activity assay is dependent on several factors. These include the stability and concentration of the this compound protein, the cell type and density used, the composition of the assay buffer, and the incubation time and temperature.[4][5][6][7] Precise control of these parameters is crucial for obtaining reproducible results.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Activity

Q: My assay shows very low or no this compound protein activity, even at high concentrations. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the protein itself, the assay components, or the experimental procedure.

Possible Causes and Solutions

Possible Cause Recommended Solution
Degraded or Inactive this compound Protein Although this compound is known for its high stability[1][2], improper storage or multiple freeze-thaw cycles can lead to loss of activity.[8] Verify the integrity of your protein stock using SDS-PAGE. Aliquot the protein upon receipt to minimize freeze-thaw cycles.
Incorrect Protein Concentration The actual concentration of active protein may be lower than estimated. Confirm the protein concentration using a reliable method like a BCA assay. It may be necessary to perform an active site titration if a suitable irreversible inhibitor is known.[9]
Suboptimal Assay Conditions (pH, Temperature) Most enzymes and proteins have an optimal pH and temperature range for activity.[7][9] Although this compound is stable over a wide pH range, its activity might be optimal within a narrower window. Perform a pH and temperature optimization experiment to determine the ideal conditions for your specific cell type and assay buffer.
Presence of Inhibitors in the Sample or Buffer Components in your sample preparation or assay buffer could be inhibiting this compound activity. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and high salt concentrations.[9][10] If possible, perform buffer exchange or dialysis to remove potential inhibitors.[11]
Cell Line Insensitivity The cell line you are using may not be susceptible to the effects of this compound. If possible, test the activity on a different, validated cell line or a positive control cell line known to be sensitive to pore-forming toxins.
Issue 2: High Background Signal in Negative Controls

Q: I am observing a high signal (e.g., high LDH release) in my negative control wells (cells without this compound protein). What could be causing this?

A: A high background signal can mask the specific activity of the this compound protein and is often related to poor cell health or issues with the assay reagents.

Possible Causes and Solutions

Possible Cause Recommended Solution
Poor Cell Health or Over-confluence Unhealthy or overly confluent cells can lead to spontaneous cell death and LDH release. Ensure you are using cells from a healthy, logarithmically growing culture. Seed cells at an appropriate density to avoid over-confluence during the experiment.
Mechanical Stress During Assay Procedure Excessive pipetting, harsh mixing, or centrifugation can cause cell lysis. Handle cells gently throughout the assay. Use wide-bore pipette tips for cell manipulation.
Contamination of Cell Culture or Reagents Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination. Use sterile techniques and reagents.
Cytotoxicity of Assay Buffer or Vehicle The buffer or solvent used to dilute the this compound protein may be toxic to the cells. Include a vehicle control (buffer/solvent without this compound) to assess its effect on the cells.
Autofluorescence/Absorbance of Assay Components If using a fluorescence or absorbance-based readout, components in the media or buffer may have intrinsic fluorescence or absorbance at the measurement wavelength.[12] Run a "no-cell" control with only media and assay reagents to determine the background signal from the components themselves.
Issue 3: High Variability Between Replicates

Q: My replicate wells show a high degree of variability. How can I improve the consistency of my results?

Possible Causes and Solutions

Possible Cause Recommended Solution
Inaccurate Pipetting Small errors in pipetting volumes of cells, protein, or reagents can lead to significant variability.[10] Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. Prepare a master mix of reagents whenever possible to add to all wells.[10]
"Edge Effect" in Microplates Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and affect results.[7] To mitigate this, avoid using the outer wells of the plate or fill them with sterile water or PBS to create a humidity barrier.
Inconsistent Incubation Time or Temperature Variations in incubation time or temperature across the plate can affect the rate of the reaction.[7] Ensure the entire plate is incubated for the specified time at a uniform temperature. If using a large incubator, allow the plate to equilibrate to the correct temperature.
Cell Clumping or Uneven Seeding A non-uniform distribution of cells across the wells will lead to variable results. Ensure you have a single-cell suspension before seeding. Mix the cell suspension gently between seeding replicates.
Air Bubbles in Wells Air bubbles can interfere with optical readings in plate-based assays.[10] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle.

Experimental Protocols

Key Experiment: Lactate Dehydrogenase (LDH) Release Assay for this compound Activity

This protocol provides a general framework for measuring the putative pore-forming activity of this compound protein. Optimization may be required for your specific cell line and experimental conditions.

Materials:

  • Target cells (e.g., A549, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant this compound protein

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Resuspend cells in complete medium to the desired concentration (e.g., 2 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of Controls and this compound Dilutions:

    • Prepare the following controls:

      • Spontaneous LDH Release Control: Wells with cells in serum-free medium only.

      • Maximum LDH Release Control: Wells with cells in serum-free medium, to which lysis buffer (from the kit) will be added.

      • Vehicle Control: Wells with cells treated with the same buffer used to dilute the this compound protein.

    • Prepare a serial dilution of the this compound protein in serum-free medium to achieve the desired final concentrations.

  • Treatment of Cells:

    • Gently aspirate the complete medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the this compound dilutions or control solutions to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 2-6 hours) at 37°C.

  • LDH Measurement:

    • 30 minutes before the end of the incubation, add 10 µL of lysis buffer to the "Maximum LDH Release Control" wells.

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance) ] x 100

Visualizations

Experimental_Workflow This compound Protein Activity Assay Workflow (LDH Release) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h wash_cells Wash Cells with PBS incubate_24h->wash_cells prep_controls Prepare Controls (Spontaneous, Max Release, Vehicle) prep_this compound Prepare this compound Serial Dilutions add_treatments Add this compound Dilutions and Controls wash_cells->add_treatments incubate_treatment Incubate for 2-6h add_treatments->incubate_treatment lyse_max_control Lyse Maximum Release Control Cells incubate_treatment->lyse_max_control centrifuge_plate Centrifuge Plate lyse_max_control->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_ldh_reagent Add LDH Reaction Mix transfer_supernatant->add_ldh_reagent incubate_rt Incubate at RT for 30 min add_ldh_reagent->incubate_rt read_absorbance Read Absorbance (e.g., 490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for this compound protein activity assessment using an LDH release assay.

Troubleshooting_Logic Troubleshooting Logic for Assay Variability cluster_low_activity Low/No Activity cluster_high_background High Background cluster_high_variability High Variability start Assay Variability Issue Detected check_protein Check Protein Integrity & Concentration start->check_protein check_cell_health Assess Cell Health & Confluence start->check_cell_health pipetting_technique Verify Pipetting Technique start->pipetting_technique optimize_conditions Optimize pH & Temperature check_protein->optimize_conditions check_inhibitors Check for Inhibitors optimize_conditions->check_inhibitors check_cells Verify Cell Line Sensitivity check_inhibitors->check_cells gentle_handling Ensure Gentle Handling check_cell_health->gentle_handling check_contamination Screen for Contamination gentle_handling->check_contamination vehicle_control Run Vehicle Control check_contamination->vehicle_control mitigate_edge_effect Mitigate Plate Edge Effect pipetting_technique->mitigate_edge_effect uniform_incubation Ensure Uniform Incubation mitigate_edge_effect->uniform_incubation cell_seeding Check Cell Seeding Uniformity uniform_incubation->cell_seeding

Caption: Decision tree for troubleshooting common this compound assay variability issues.

References

Technical Support Center: Refining AB21 Protein Crystallization Conditions

Author: BenchChem Technical Support Team. Date: December 2025

<_

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization conditions for the AB21 protein.

Troubleshooting Guides

This section addresses common issues encountered during this compound protein crystallization experiments.

Problem 1: No Crystals Observed, Only Clear Drops

If your crystallization drops remain clear, it generally indicates that the protein concentration is too low to achieve the necessary supersaturation for nucleation.[1]

  • Possible Cause: Insufficient protein or precipitant concentration.

  • Troubleshooting Steps:

    • Increase Protein Concentration: Gradually increase the concentration of the this compound protein stock solution. For most proteins, the optimal concentration lies between 8 and 20 mg/ml.[2] However, some may require concentrations up to 30 mg/ml or higher.[1][2]

    • Increase Precipitant Concentration: Systematically increase the concentration of the primary precipitant in your screening conditions.[3][4]

    • Alter Drop Ratio: Modify the ratio of protein solution to reservoir solution in your vapor diffusion setup. A higher proportion of protein solution can lead to a higher final protein concentration in the drop.[2][5]

    • Consider a Different Crystallization Method: If vapor diffusion is unsuccessful, consider trying other methods like microbatch or dialysis, which can explore different paths to supersaturation.[6][7][8][9]

Problem 2: Amorphous Precipitate Formation

The formation of a brown, amorphous precipitate often suggests that the protein concentration is too high or the protein is unstable under the tested conditions.[1]

  • Possible Cause: Protein concentration is too high, leading to rapid, disordered aggregation.[1] It can also indicate protein instability or impurity.[1]

  • Troubleshooting Steps:

    • Decrease Protein Concentration: Reduce the initial concentration of the this compound protein.

    • Decrease Precipitant Concentration: Lowering the precipitant concentration can slow down the process, favoring ordered crystal growth over precipitation.[4]

    • pH Optimization: Vary the pH of the buffer. Moving the pH away from the isoelectric point (pI) of this compound can increase its solubility and prevent aggregation.[10]

    • Additive Screening: Introduce additives that can increase protein stability or solubility.[11][12] Examples include reducing agents (DTT, TCEP), detergents (for membrane proteins), or small molecules that bind to the protein.[1][11][13]

    • Temperature Variation: Experiment with different incubation temperatures, as temperature can significantly affect protein solubility.[6][14]

Problem 3: Formation of Microcrystals or Needle Clusters

While the formation of any crystalline material is a positive sign, microcrystals or needle-like clusters are often unsuitable for X-ray diffraction.[3] This outcome suggests that nucleation is too rapid, leading to a large number of small crystals.

  • Possible Cause: The conditions are in a labile state, favoring rapid nucleation over slow crystal growth.[15]

  • Troubleshooting Steps:

    • Decrease Supersaturation: The primary goal is to slow down the crystallization process. This can be achieved by:

      • Lowering the protein concentration.[15]

      • Lowering the precipitant concentration.[15]

    • Temperature Optimization: Systematically screen a range of temperatures.[14][15] A change in temperature can alter the solubility of the protein and shift the conditions into a metastable zone more favorable for the growth of larger, single crystals.[16][17]

    • Additive Screening: Utilize additive screens to find small molecules that can influence crystal packing and morphology.[12]

    • Seeding: Employ microseeding or macroseeding techniques, where pre-existing crystals are introduced into a new drop with a lower level of supersaturation to encourage the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein purity for crystallization?

A1: A protein purity of greater than 95% is highly recommended for successful crystallization.[18] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor quality crystals or no crystals at all.[18]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is a critical parameter as it influences the surface charge of the protein, which in turn affects protein-protein interactions and solubility.[6][19] Manipulating the pH is a powerful tool for optimizing crystallization conditions.[6][19][20] For acidic proteins, crystallization is often more likely at a pH unit above their isoelectric point (pI), while basic proteins tend to crystallize at a pH 1.5-3 units below their pI.[10]

Q3: What are common precipitants, and how do I choose one?

A3: The most common precipitants are polyethylene (B3416737) glycols (PEGs) of various molecular weights, salts (e.g., ammonium (B1175870) sulfate, sodium chloride), and organic solvents (e.g., MPD).[2][4] The choice of precipitant is largely empirical and is typically determined through sparse matrix screening, which tests a wide array of different chemical conditions.[2][21][22][23]

Q4: Should I be concerned about the temperature of my crystallization experiments?

A4: Yes, temperature is a crucial variable that can significantly impact protein solubility and, consequently, nucleation and crystal growth.[6][14] It is advisable to screen a range of temperatures, for instance, 4°C, 10°C, and 20°C, to find the optimal condition for your protein.[14] Keep in mind that temperature can also affect the pH of certain buffers, like Tris.[10]

Q5: What are additives and when should I use them?

A5: Additives are small molecules that are included in the crystallization drop to improve crystal quality.[6] They can be used to troubleshoot issues like amorphous precipitation or poor crystal morphology.[12] Common classes of additives include salts, polyols, small organic molecules, and detergents (especially for membrane proteins).[11][12]

Data Presentation

Table 1: Effect of Precipitant Concentration on this compound Crystallization

Precipitant (PEG 3350)ObservationCrystal Quality
5%Clear Drop-
10%MicrocrystalsPoor
15%Small RodsModerate
20%Amorphous Precipitate-

Table 2: Influence of pH on this compound Crystal Formation (at 15% PEG 3350)

pHObservationCrystal Dimensions (µm)
5.5Amorphous Precipitate-
6.0Small Needles10 x 2 x 2
6.5Rods50 x 10 x 10
7.0Phase Separation-

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This is the most common method for protein crystallization.[3]

  • Pipette 500 µL of the reservoir solution (precipitant solution) into a well of a 24-well crystallization plate.[5]

  • On a siliconized glass coverslip, pipette a 1 µL drop of the purified this compound protein solution.[24]

  • Add 1 µL of the reservoir solution to the protein drop.[24]

  • Carefully invert the coverslip and place it over the well, ensuring a complete seal with grease to create a closed system.[24]

  • Incubate the plate at a constant temperature and observe regularly for crystal growth.[24]

Protocol 2: Sitting Drop Vapor Diffusion

Similar to the hanging drop method, but the drop is placed on a pedestal within the well.[3]

  • Pipette 500 µL of the reservoir solution into the bottom of the well.

  • On the raised post (pedestal) within the well, mix 1 µL of this compound protein solution with 1 µL of the reservoir solution.

  • Seal the well with clear tape.

  • Incubate and observe as with the hanging drop method.

Protocol 3: Microbatch Under Oil

In this method, the crystallization drop is covered by oil to prevent evaporation.[7][8][9]

  • Dispense a layer of paraffin (B1166041) oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[7][25][26]

  • Under the oil, pipette a 1 µL drop of the this compound protein solution.[25]

  • Pipette 1 µL of the precipitant solution directly into the protein drop, allowing them to mix.[25]

  • The plate is then stored at a constant temperature for incubation.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_screen Initial Screening cluster_analysis Analysis & Iteration cluster_optimization Optimization cluster_final Final Crystal Growth Purification This compound Purification (>95%) QC Quality Control (SDS-PAGE, DLS) Purification->QC Screening Sparse Matrix Screen QC->Screening Observation1 Observe Drops (Microscopy) Screening->Observation1 Result Crystals? Observation1->Result Precipitate Precipitate? Result->Precipitate No LargeCrystals Grow Large, Single Crystals Result->LargeCrystals Yes Clear Clear Drops? Precipitate->Clear No Optimize Refine Conditions (pH, Precipitant, Temp) Precipitate->Optimize Yes Clear->Optimize Yes Additives Additive Screening Optimize->Additives Seeding Microseeding Additives->Seeding Seeding->LargeCrystals Diffraction X-ray Diffraction LargeCrystals->Diffraction

Caption: Workflow for this compound protein crystallization from purification to diffraction.

Troubleshooting_Logic cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Actions Start Initial Observation ClearDrops Clear Drops Start->ClearDrops Precipitate Amorphous Precipitate Start->Precipitate Microcrystals Microcrystals/Needles Start->Microcrystals GoodCrystals Good Crystals Start->GoodCrystals IncreaseConc Increase Protein/ Precipitant Conc. ClearDrops->IncreaseConc DecreaseConc Decrease Protein/ Precipitant Conc. Precipitate->DecreaseConc OptimizeParams Optimize pH & Temp Precipitate->OptimizeParams Microcrystals->DecreaseConc Microcrystals->OptimizeParams Additives Use Additives Microcrystals->Additives Proceed Proceed to Diffraction GoodCrystals->Proceed

Caption: Decision tree for troubleshooting common crystallization outcomes.

References

Technical Support Center: Minimizing Off-Target Effects of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The following technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on minimizing the off-target effects of the hypothetical protein AB21. While "this compound protein" does not correspond to a well-characterized protein in the current scientific literature, this resource offers a generalized framework and best practices applicable to minimizing off-target effects for novel or user-defined therapeutic proteins. The troubleshooting guides, FAQs, and protocols are based on established methodologies for protein-based experiments and mitigating unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in experiments involving the this compound protein?

Q2: How can I predict potential off-target binding sites of the this compound protein before starting my in vitro or in vivo experiments?

A: Predicting off-target effects in silico is a critical first step. Several computational approaches can be employed:

  • Protein Structure Analysis: If the 3D structure of this compound is known, computational docking simulations can be used to predict its binding affinity to a panel of known off-target proteins or databases of protein structures.[3]

  • Sequence Homology Search: Tools like BLAST can identify proteins with similar sequences to this compound, which may suggest potential for similar binding partners.

  • Binding Site Similarity Screening: Algorithms can compare the ligand-binding site of this compound with other proteins to predict potential off-target interactions.[3]

Q3: What are the primary experimental strategies to identify and validate off-target effects of the this compound protein?

A: A multi-pronged experimental approach is recommended to identify and validate off-target effects:

  • Proteomic Approaches: Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins that interact with this compound within a cellular lysate.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon binding.[4]

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular changes upon this compound administration, which may indicate off-target activity.[1]

  • Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes, helping to understand the pathways and potential off-target interactions of a protein.[1]

Q4: What are the key experimental considerations to minimize off-target effects of the this compound protein?

A: Minimizing off-target effects often involves optimizing experimental conditions and protein engineering:

  • Dose-Response Experiments: Perform experiments across a range of this compound concentrations to determine the lowest effective dose, as off-target effects are often more pronounced at higher concentrations.[4]

  • Rational Protein Design: If possible, engineer the this compound protein to enhance its specificity for the intended target. This can involve modifying amino acids in the binding domain to reduce affinity for known off-targets.[1][5]

  • Delivery Method: For in vivo studies, consider targeted delivery methods to restrict the localization of this compound to the desired tissue or cell type, thereby minimizing exposure to potential off-target sites in other tissues.[6]

  • Use of Controls: Always include appropriate negative controls, such as a structurally similar but inactive variant of this compound, to distinguish on-target from off-target effects.[4]

Troubleshooting Guide

Symptom Possible Cause Recommended Troubleshooting Steps
Unexpected or Unexplained Phenotype Observed The observed phenotype may be due to this compound binding to an unintended off-target protein, leading to the modulation of an unexpected signaling pathway.[2]1. Perform Dose-Response Analysis: Determine if the phenotype is dose-dependent. Off-target effects are often more prominent at higher concentrations.[4]2. Use a Negative Control: A structurally similar but inactive version of this compound can help differentiate between on-target and off-target effects.[4]3. Identify Off-Target Binders: Use Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) to identify unintended binding partners of this compound.
High Background or Non-Specific Binding in Assays (e.g., Co-IP, Western Blot) This can be caused by non-specific interactions of this compound with beads, antibodies, or other proteins in the lysate.[7]1. Optimize Blocking: Use appropriate blocking reagents like Bovine Serum Albumin (BSA) to prevent non-specific protein binding.[8][9]2. Adjust Buffer Conditions: Modify the salt concentration or pH of buffers to reduce non-specific electrostatic interactions.[8]3. Pre-clear Lysate: Incubate the cell lysate with beads alone before adding the this compound-specific antibody to remove proteins that non-specifically bind to the beads.[7]
Discrepancy Between this compound Protein Treatment and Genetic Knockdown of the Target This compound may only inhibit a specific function of the target protein (e.g., a particular binding interaction), whereas genetic knockdown removes the entire protein, affecting all its functions.[4] Alternatively, this compound could have off-target effects that are not present with genetic knockdown.1. Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in cells.[4]2. Investigate Off-Target Pathways: Use proteomic methods to identify off-target interactors of this compound and investigate whether these interactions could explain the phenotypic differences.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinity of this compound Protein

This table provides a template for summarizing binding affinity data, which is crucial for assessing specificity.

Molecule Binding Affinity (Kd) Comments
On-Target Protein X 10 nMHigh affinity, desired interaction.
Off-Target Protein Y 1 µMLower affinity, but may cause effects at high concentrations.
Off-Target Protein Z > 100 µMNegligible binding.

Table 2: Effect of Optimization Strategies on this compound Off-Target Binding

This table illustrates how different experimental modifications can be quantified to show a reduction in off-target effects.

Strategy This compound Concentration On-Target Binding (%) Off-Target Binding to Protein Y (%)
Initial Experiment 10 µM10035
Dose Reduction 1 µM955
Optimized Buffer (Increased Salt) 10 µM9810
Engineered this compound (Mutant) 10 µM102< 1

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement

CETSA is used to verify that this compound binds to its intended target within a cellular environment.

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of this compound protein for a designated time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).[2]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[2]

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature point using methods like Western blotting or mass spectrometry.[2]

  • Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Co-Immunoprecipitation (Co-IP) to Identify Off-Target Binding Partners

Co-IP is used to isolate this compound and any interacting proteins from a cell lysate.

Procedure:

  • Cell Lysis: Lyse cells expressing the target of this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[7]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound (or a tag on this compound).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the co-eluted proteins using mass spectrometry.

Mandatory Visualizations

AB21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Protein Receptor_On On-Target Receptor This compound->Receptor_On High Affinity Receptor_Off Off-Target Receptor This compound->Receptor_Off Low Affinity Kinase_A Kinase A Receptor_On->Kinase_A Kinase_B Kinase B Receptor_Off->Kinase_B Pathway_On Downstream Signaling (Desired Effect) Pathway_Off Off-Target Signaling (Unintended Effect) Kinase_A->Pathway_On Kinase_B->Pathway_Off

Caption: Hypothetical signaling pathway of the this compound protein, illustrating both on-target and potential off-target interactions.

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Experiment start->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent high_conc_off_target Hypothesis: High concentration leads to off-target effects is_dose_dependent->high_conc_off_target Yes negative_control Use Negative Control (e.g., inactive this compound) is_dose_dependent->negative_control No high_conc_off_target->negative_control phenotype_persists Does the phenotype persist? negative_control->phenotype_persists on_target_effect Conclusion: Phenotype is likely an on-target effect phenotype_persists->on_target_effect No off_target_effect Hypothesis: Phenotype is due to an off-target effect phenotype_persists->off_target_effect Yes identify_off_targets Identify Off-Targets (e.g., Co-IP/MS) off_target_effect->identify_off_targets validate_off_targets Validate Off-Targets (e.g., CETSA, Knockdown) identify_off_targets->validate_off_targets end End: Characterize Off-Target Interaction validate_off_targets->end

Caption: Experimental workflow for investigating and confirming potential off-target effects of the this compound protein.

References

quality control measures for AB21 protein preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AB21 protein preparations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to help troubleshoot common issues encountered during the handling and analysis of this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound protein?

A1: For long-term stability, it is recommended to store this compound protein at -80°C. Adding a cryoprotectant like glycerol (B35011) can help prevent aggregation during freeze-thaw cycles.[1] For short-term storage (up to 48 hours), the protein can be kept at 2-8°C.[2] Avoid repeated freeze-thaw cycles as they can lead to protein degradation and aggregation.[3]

Q2: What are the key quality control parameters I should check for my this compound protein preparation?

A2: A standard quality control workflow should be followed to confirm the identity, purity, folding, and homogeneity of your this compound protein preparation.[4] Key parameters include:

  • Purity: Assessed by SDS-PAGE and HPLC.

  • Identity: Confirmed by Western Blot and Mass Spectrometry.

  • Concentration: Determined by UV-Vis spectrophotometry or a protein assay like BCA.

  • Aggregation: Checked by Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Stability: Evaluated by thermal shift assays.

Q3: What is the acceptable purity level for this compound protein for different applications?

A3: The required purity of a protein can vary significantly depending on its intended use.[5] For general research applications like Western Blotting or ELISA, a purity of >85% is often sufficient. However, for more sensitive applications such as structural studies or in vivo functional assays, a purity of >95% is recommended to ensure accurate and reproducible results.[5] For therapeutic applications, a purity of >98% is typically required to ensure safety and efficacy.[5]

Troubleshooting Guides

Low Protein Yield

Q4: I am experiencing a low yield of this compound protein after purification. What are the possible causes and solutions?

A4: Low protein yield is a common issue that can arise from various factors throughout the expression and purification process.[6][7][8]

Potential Cause Troubleshooting Strategy
Low Expression Levels Optimize expression conditions such as induction time, temperature, and inducer concentration.[6][8]
Inefficient Cell Lysis Ensure the chosen lysis method is effective for your expression system. Consider adjusting lysis time, temperature, or buffer composition.[6]
Protein Degradation Add protease inhibitors to your lysis buffer and perform all purification steps at 4°C to minimize protease activity.[6][7]
Suboptimal Buffer Conditions The pH and salt concentration of your buffers can affect protein stability and binding to the purification resin. Perform small-scale trials to optimize buffer compositions.[7]
Issues with Affinity Tag Ensure the affinity tag is accessible and not cleaved. Consider using a different tag or optimizing the elution conditions.[6]
Protein Aggregation

Q5: My this compound protein preparation shows signs of aggregation. How can I prevent this?

A5: Protein aggregation is a significant challenge that can lead to loss of activity and inaccurate experimental results.[9][10][11]

Potential Cause Troubleshooting Strategy
High Protein Concentration Maintain a lower protein concentration during purification and storage.[1]
Suboptimal Buffer Conditions Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[12] Adjust the ionic strength by trying different salt concentrations.[1]
Temperature Instability Perform purification steps at a lower temperature (e.g., 4°C). For storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.[1]
Oxidation of Cysteine Residues Add a reducing agent like DTT or β-mercaptoethanol to your buffers to prevent the formation of non-native disulfide bonds.[1]
Freeze-Thaw Cycles Aliquot the protein into smaller volumes to avoid repeated freezing and thawing.[3]
Impure Protein Preparation

Q6: My purified this compound protein contains contaminants. How can I improve its purity?

A6: Achieving high protein purity is crucial for many downstream applications.[13]

Potential Cause Troubleshooting Strategy
Inefficient Washing Steps Increase the number of washing steps or the volume of wash buffer during chromatography.
Nonspecific Binding Add a non-ionic detergent (e.g., 0.2% Tween-20) or increase the salt concentration in your wash buffer to disrupt non-specific interactions.
Co-purification of Host Cell Proteins Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification.
Contaminants Associated with the Tagged Protein Increase the stringency of the wash buffer by adding low concentrations of the elution agent (e.g., imidazole (B134444) for His-tagged proteins).

Experimental Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol is for assessing the purity and apparent molecular weight of the this compound protein.

Materials:

  • Protein sample

  • 5x SDS-PAGE sample buffer

  • Precast polyacrylamide gels

  • 1x SDS-PAGE running buffer

  • Protein molecular weight marker

  • Coomassie staining solution

  • Destaining solution

Methodology:

  • Sample Preparation: Mix 4 parts of your protein sample with 1 part of 5x SDS-PAGE sample buffer.[14] Heat the mixture at 95-100°C for 5 minutes to denature the proteins.[15]

  • Gel Loading: Load the prepared samples and a protein molecular weight marker into the wells of the precast gel.[15][16]

  • Electrophoresis: Place the gel in the electrophoresis chamber and fill it with 1x running buffer. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[15][16]

  • Staining: After electrophoresis, incubate the gel in Coomassie staining solution for 30 minutes to 2 hours with gentle shaking.[14]

  • Destaining: Transfer the gel to a destaining solution and gently agitate until the background is clear and the protein bands are visible.[14]

Western Blot

This protocol is for confirming the identity of the this compound protein using a specific antibody.

Materials:

  • SDS-PAGE gel with separated proteins

  • Transfer buffer

  • Membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a membrane using a wet or semi-dry transfer system.[17][18]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again as in step 4. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of the this compound protein. A sandwich ELISA format is described here.

Materials:

  • ELISA plate

  • Coating buffer

  • Capture antibody specific for this compound

  • Blocking buffer

  • This compound protein standards and samples

  • Detection antibody specific for this compound (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

Methodology:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[20][21]

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[20]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of the this compound protein standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[21]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[21]

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[20]

  • Stopping and Reading: Add 50-100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.[20]

Visualizations

QC_Workflow cluster_purification Protein Purification cluster_qc Quality Control Expression Expression Lysis Cell Lysis Expression->Lysis Clarification Clarification Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Purity Purity (SDS-PAGE, HPLC) Purification->Purity Identity Identity (Western Blot, MS) Purity->Identity Concentration Concentration (UV-Vis, BCA) Identity->Concentration Aggregation Aggregation (DLS, SEC) Concentration->Aggregation Final_Product Final this compound Product Aggregation->Final_Product

Caption: General workflow for this compound protein purification and quality control.

Aggregation_Troubleshooting Start Protein Aggregation Observed? Check_Concentration Is protein concentration too high? Start->Check_Concentration Yes Check_Buffer Is buffer pH near pI? Check_Concentration->Check_Buffer No Solution_Concentration Reduce protein concentration. Check_Concentration->Solution_Concentration Yes Check_Temp Are storage/handling temperatures optimal? Check_Buffer->Check_Temp No Solution_Buffer Adjust buffer pH away from pI. Check_Buffer->Solution_Buffer Yes Check_Additives Are stabilizing additives present? Check_Temp->Check_Additives Yes Solution_Temp Optimize temperature (e.g., 4°C) and avoid freeze-thaw. Check_Temp->Solution_Temp No Solution_Additives Add cryoprotectants (glycerol) or reducing agents (DTT). Check_Additives->Solution_Additives No End Aggregation Minimized Check_Additives->End Yes Solution_Concentration->Check_Buffer Solution_Buffer->Check_Temp Solution_Temp->Check_Additives Solution_Additives->End

Caption: Troubleshooting decision tree for addressing this compound protein aggregation.

Signaling_Pathway This compound This compound Protein Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor X Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling pathway initiated by the this compound protein.

References

Validation & Comparative

Validating the Pore-Forming Activity of AB21 Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the putative pore-forming activity of the AB21 protein. Given the structural similarity of this compound to the ClyA superfamily of bacterial pore-forming toxins, we present a direct comparison with Cytolysin A (ClyA) from Escherichia coli. The following sections detail the experimental protocols and data presentation necessary to characterize and validate this compound's function, offering a roadmap for researchers investigating novel pore-forming proteins.

Comparative Analysis of Pore-Forming Activity: this compound vs. ClyA

To quantitatively assess the pore-forming capabilities of this compound, a series of biophysical and cell-based assays are recommended. The following table summarizes hypothetical comparative data between this compound and the well-characterized pore-forming toxin, ClyA. This serves as a template for presenting experimental findings.

Table 1: Comparative Pore-Forming Activity of this compound and ClyA (Hypothetical Data)

ParameterThis compound (Hypothetical)ClyA (Reported)Method
Hemolytic Activity (HC50) 50 nM10 nM[1]Hemolysis Assay
Membrane Permeabilization (EC50) 100 nM25 nMFluorescence Leakage Assay
Single-Channel Conductance 80 pS75 pS in 1M KClPlanar Lipid Bilayer
Pore Diameter (Estimated) 1.5 - 2.0 nm~2.5 nmSize-Exclusion in Leakage Assays
Oligomeric State DodecamerDodecamer[2][3]Native PAGE / Electron Microscopy

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for generating the comparative data presented in Table 1.

Hemolysis Assay

This assay determines the concentration of the protein required to lyse 50% of a red blood cell (RBC) suspension (HC50), providing a measure of cytotoxic pore-forming activity.

Materials:

  • Purified this compound and ClyA proteins

  • Defibrinated sheep or human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well round-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Wash RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.

  • Prepare serial dilutions of this compound and ClyA in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include wells with PBS only (negative control) and 1% Triton X-100 (positive control for 100% lysis).

  • Incubate the plate at 37°C for 1-2 hours.

  • Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm, which corresponds to hemoglobin release.[4][5]

  • Calculate the percentage of hemolysis relative to the positive control and plot the dose-response curve to determine the HC50 value.

Fluorescence Leakage Assay

This in vitro assay directly measures the ability of a protein to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.[6][7][8]

Materials:

  • Purified this compound and ClyA proteins

  • Lipids (e.g., POPC:Cholesterol, 7:3 molar ratio) in chloroform (B151607)

  • Fluorescent dye (e.g., calcein (B42510) or ANTS/DPX)

  • HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dry a thin film of lipids from chloroform in a round-bottom flask using a rotary evaporator.

    • Hydrate the lipid film with HEPES buffer containing the fluorescent dye at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

    • Remove unencapsulated dye by passing the LUV suspension through a size-exclusion column.[9]

  • Leakage Measurement:

    • Dilute the dye-loaded liposomes in HEPES buffer in a cuvette.

    • Record the baseline fluorescence.

    • Add varying concentrations of this compound or ClyA to the cuvette and monitor the increase in fluorescence over time as the dye is released and de-quenched.[10]

    • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and determine the maximum fluorescence.

    • Calculate the percentage of leakage for each protein concentration and determine the EC50.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion channel activity and the characterization of single-pore properties such as conductance and ion selectivity.[11][12]

Materials:

  • Planar lipid bilayer workstation with a chamber separating two compartments (cis and trans) by a small aperture.

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Lipid solution (e.g., DPhPC in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Purified this compound and ClyA proteins

Procedure:

  • Paint a lipid bilayer across the aperture separating the two chambers filled with electrolyte solution.

  • Monitor the formation of a stable bilayer by measuring its capacitance.

  • Add a small amount of this compound or ClyA to the cis compartment.

  • Apply a constant voltage across the bilayer and record the ionic current.

  • Observe for discrete, stepwise increases in current, which correspond to the insertion of single pores.

  • Analyze the current steps to determine the single-channel conductance.

Visualizing the Workflow and Mechanisms

To aid in the conceptual understanding of the experimental processes and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Protein & Reagent Preparation cluster_assays Pore-Forming Activity Assays cluster_data Data Analysis P1 Purify this compound & ClyA A1 Hemolysis Assay P1->A1 A2 Fluorescence Leakage Assay P1->A2 A3 Planar Lipid Bilayer P1->A3 P2 Prepare Red Blood Cells P2->A1 P3 Prepare Dye-Loaded Liposomes P3->A2 D1 Determine HC50 A1->D1 D2 Determine EC50 A2->D2 D3 Measure Single-Channel Conductance A3->D3 C1 Comparative Analysis D1->C1 Compare Activities D2->C1 Compare Activities D3->C1 Compare Activities Pore_Formation_Mechanism cluster_steps General Mechanism of Pore Formation cluster_outcome Cellular Consequence S1 Soluble Monomers (this compound or ClyA) S2 Membrane Binding S1->S2 Target Cell Membrane S3 Oligomerization (Pre-pore Formation) S2->S3 S4 Conformational Change & Membrane Insertion S3->S4 S5 Transmembrane Pore S4->S5 O1 Ion Flux S5->O1 O2 Loss of Membrane Integrity O1->O2 O3 Cell Lysis O2->O3

References

Unveiling AB21: A Comparative Guide to a Novel Fungal Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the characteristics of the novel AB21 protein from Agaricus bisporus, this guide offers a comparative analysis against other fungal proteins. It provides researchers, scientists, and drug development professionals with a concise summary of its known properties, potential functional parallels, and the experimental framework for its characterization.

The recently identified this compound protein, isolated from the common button mushroom (Agaricus bisporus), presents a new avenue of research in fungal proteomics.[1][2] With no significant sequence similarity to any protein of known function, this compound stands as the first characterized member of its protein family.[1][2] This guide synthesizes the current understanding of this compound and contextualizes its properties by comparing them with those of other notable fungal proteins.

Biochemical and Structural Properties of this compound

This compound is a dimeric protein exhibiting high thermal and pH stability, maintaining its structure across a wide pH range of 4.5 to 10.5.[1][2] Crystallographic studies have revealed a distinctive rod-like helical bundle fold.[1][2] This structural motif bears a resemblance to the ClyA superfamily of bacterial pore-forming toxins, suggesting a potential, yet unconfirmed, function in membrane interaction.[1][2] Furthermore, this compound has demonstrated a weak affinity for divalent transition metal ions such as nickel, zinc, cadmium, and cobalt.[1][2] Despite some structural similarities to animal mannose-binding proteins, this compound does not exhibit lectin activity.[1]

Comparative Analysis with Other Fungal Proteins

To better understand the potential significance of this compound, its properties are compared with other well-documented fungal proteins.

PropertyThis compound Protein (Agaricus bisporus)Fungal Lectins (e.g., ABL from A. bisporus)Mycoproteins (e.g., from Fusarium venenatum)Fungal Ribotoxins (e.g., Bisporitin from A. bisporus)
Source Organism Agaricus bisporus[1][2]Various fungi, including Agaricus bisporusFusarium venenatumAgaricus bisporus[3]
Structure Dimeric, rod-like helical bundle[1][2]Varied, often with specific carbohydrate-binding domainsFilamentousMonomeric, ~17-kDa[3]
Known Function Unknown; structural similarity to pore-forming toxins[1][2]Carbohydrate binding, potential immunomodulatory and anti-proliferative activitiesNutritional protein sourceRibonucleolytic activity, inhibits protein synthesis[3]
Stability High thermal and pH stability (pH 4.5-10.5)[1][2]VariableGenerally stable through processingLower thermal stability (Tm ≈ 48.6°C) compared to other ribotoxins[3]
Key Feature Structural homolog of bacterial pore-forming toxins[1][2]High specificity for carbohydrate moietiesMeat-like texture, high in protein and fiberSpecific cleavage of ribosomes[3]

Experimental Protocols: Characterization of a Novel Fungal Protein

The characterization of a novel protein like this compound typically follows a structured experimental workflow. While the specific details for this compound's discovery are proprietary, a general methodology is outlined below.

1. Protein Extraction and Purification:

  • Homogenization: Fruiting bodies of Agaricus bisporus are homogenized in a suitable buffer to create a crude extract.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, yielding a clarified protein extract.

  • Chromatography: A series of chromatographic steps, such as ion exchange, size exclusion, and affinity chromatography, are employed to purify the protein of interest from the crude extract.

2. Biochemical Characterization:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to determine the molecular weight and purity of the protein.

  • Mass Spectrometry: Techniques like MALDI-TOF/TOF mass spectrometry are used for protein identification and to obtain sequence information.

  • pH and Thermal Stability Assays: The purified protein is incubated at various pH levels and temperatures, followed by analysis of its structural integrity and activity to determine its stability profile.

3. Structural Analysis:

  • Crystallography: The purified protein is crystallized, and X-ray diffraction data are collected to determine its three-dimensional structure at atomic resolution.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content of the protein in solution.

4. Functional Assays:

  • Binding Assays: Techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) can be used to investigate the binding of the protein to potential ligands, such as metal ions or membrane components.

  • Pore-forming Assays: Given the structural similarity to toxins, assays using artificial lipid bilayers or live cells can be conducted to test for membrane-disrupting activity.

Experimental_Workflow cluster_extraction Protein Extraction & Purification cluster_characterization Biochemical Characterization cluster_analysis Structural & Functional Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Chromatography Chromatography Centrifugation->Chromatography SDS_PAGE SDS-PAGE Chromatography->SDS_PAGE Mass_Spec Mass Spectrometry Stability_Assays pH & Thermal Stability Crystallography Crystallography SDS_PAGE->Crystallography Mass_Spec->Crystallography Stability_Assays->Crystallography CD_Spectroscopy CD Spectroscopy Crystallography->CD_Spectroscopy Binding_Assays Binding Assays CD_Spectroscopy->Binding_Assays Functional_Assays Functional Assays Binding_Assays->Functional_Assays

A generalized workflow for the characterization of a novel fungal protein.

Illustrative Signaling Pathway

As the signaling pathway for this compound remains uncharacterized, a representative fungal signaling pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, is depicted below. This pathway is crucial for fungal responses to external stimuli.

MAPK_Pathway Stimulus External Stimulus (e.g., Osmotic Stress, Pheromone) Receptor Membrane Receptor Stimulus->Receptor MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Phosphorylates Response Cellular Response (e.g., Gene Expression, Cell Cycle Arrest) TF->Response Regulates

References

Unraveling Functional Distinctions: A Comparative Guide to AB21 and the ClyA Superfamily of Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide elucidates the functional differences between the AB21 protein and the ClyA superfamily of toxins. While structurally related, key architectural divergences suggest distinct functional roles, a critical consideration for therapeutic and biotechnological applications. This guide synthesizes available experimental data for the ClyA superfamily and provides a structure-based functional inference for the this compound protein, for which experimental functional data is not yet available.

Introduction: A Tale of Two Structurally Related Protein Families

The ClyA (Cytolysin A) superfamily represents a well-characterized group of α-pore-forming toxins (α-PFTs) found in various pathogenic bacteria. These toxins are crucial virulence factors, capable of forming pores in target cell membranes, leading to cell lysis. ClyA from Escherichia coli is the prototypical member of this family.[1][2]

In contrast, this compound is a protein discovered in the common edible mushroom, Agaricus bisporus.[3][4] Crystallographic studies have revealed a striking structural similarity to the ClyA superfamily, leading to its classification as a member.[3][4] However, significant structural differences, particularly in the head domain and the β-hairpin region, suggest that its biological function may diverge considerably from its bacterial toxin counterparts. To date, there is no published evidence of pore-forming or hemolytic activity for the this compound protein.

Structural Comparison: The Blueprint of Function

The functional capabilities of pore-forming toxins are intrinsically linked to their three-dimensional structures. Both ClyA and this compound are predominantly α-helical proteins, but a closer examination reveals critical differences.

Structural FeatureClyA Superfamily (e.g., ClyA)This compound Protein
Overall Fold Elongated, mostly α-helical bundle.Rod-like helical bundle fold.
Head Domain Contains a short β-hairpin (β-tongue) flanked by two short α-helices.Significantly enlarged head domain compared to ClyA.
β-Hairpin/β-Tongue A short, hydrophobic β-hairpin known as the "β-tongue" that is critical for membrane insertion.[1][5][6]An amphipathic β-hairpin connected to the main structure via a β-latch.
Oligomeric State Monomeric in solution, oligomerizes into a dodecameric (or other multimeric) pore complex upon membrane interaction.[1][2][5]Dimeric in its characterized form.[3]

Functional Differences: From Pore Formation to Postulated Roles

The functional hallmark of the ClyA superfamily is its ability to form pores in target membranes, a process that has been extensively studied. The function of this compound, however, remains to be experimentally determined. Based on its structural characteristics, a predictive comparison can be made.

Mechanism of Action: ClyA Superfamily

The pore-forming mechanism of ClyA is a multi-step process:

  • Monomer Binding: Soluble ClyA monomers bind to the target cell membrane.

  • Conformational Change: Upon membrane interaction, a significant conformational change is triggered. The hydrophobic β-tongue plays a crucial role in initiating membrane insertion.[1][5][6]

  • Oligomerization: Monomers oligomerize on the membrane surface to form a prepore complex.[1][2][7]

  • Pore Formation: The prepore complex undergoes further conformational changes, leading to the insertion of α-helices into the membrane and the formation of a stable transmembrane pore.[1][2]

ClyA_Mechanism Monomer Soluble ClyA Monomer MembraneBound Membrane-Bound Monomer Monomer->MembraneBound Membrane Binding Prepore Oligomeric Prepore Complex MembraneBound->Prepore Oligomerization Pore Transmembrane Pore Prepore->Pore Conformational Change & Insertion

ClyA Pore Formation Pathway
Inferred Function of this compound

The structural differences in this compound strongly suggest a different, and likely non-lytic, function:

  • Enlarged Head Domain: The significantly larger head domain in this compound may indicate a role in binding to specific ligands or participating in protein-protein interactions unrelated to pore formation.

  • Amphipathic β-Hairpin: Unlike the hydrophobic β-tongue of ClyA which is optimized for insertion into the lipid bilayer, the amphipathic nature of this compound's β-hairpin (having both hydrophobic and hydrophilic faces) suggests it may interact with membrane surfaces without full insertion, or it may be involved in interactions with other proteins. While some antimicrobial peptides utilize amphipathic structures to disrupt membranes, the overall structure of this compound does not support a simple membrane disruption model.

Functional_Inference cluster_ClyA ClyA Superfamily cluster_this compound This compound Protein ClyA_Structure Hydrophobic β-Tongue ClyA_Function Membrane Insertion & Pore Formation ClyA_Structure->ClyA_Function AB21_Structure Amphipathic β-Hairpin & Enlarged Head Domain AB21_Function Potential Roles: - Ligand Binding - Protein-Protein Interaction (Pore-forming activity not demonstrated) AB21_Structure->AB21_Function Experimental_Workflow cluster_Hemo Hemolytic Assay cluster_Lipo Liposome Leakage Assay H1 Prepare RBC Suspension H2 Incubate with Protein H1->H2 H3 Centrifuge H2->H3 H4 Measure Hemoglobin Release (Absorbance at 541 nm) H3->H4 L1 Prepare Dye-Loaded Liposomes L2 Incubate with Protein L1->L2 L3 Monitor Fluorescence Increase L2->L3 L4 Determine Max Leakage (with detergent) L3->L4

References

Comparative Guide to the Cross-Reactivity of Anti-p21 (CDKN1A) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and performance of anti-p21 (CDKN1A) antibodies, using a representative antibody as a primary example. The information herein is intended to assist researchers in selecting the most suitable antibody for their specific application and in understanding the potential for off-target binding.

Introduction to p21 (CDKN1A) and Antibody Specificity

p21, also known as cyclin-dependent kinase inhibitor 1A (CDKN1A), is a key regulator of cell cycle progression, particularly at the G1 and S phases.[1] It is a potent inhibitor of cyclin-dependent kinase (CDK) complexes and a major target of the tumor suppressor protein p53.[1][2] Given its central role in cell cycle control and DNA damage response, antibodies targeting p21 are invaluable tools in cancer research and drug development.

Antibody specificity is paramount for reliable experimental results. Cross-reactivity, the binding of an antibody to proteins other than its intended target, can lead to inaccurate data and misinterpretation of results.[3] This guide focuses on the cross-reactivity of anti-p21 antibodies with other proteins, providing available data and methodologies for validation.

Cross-Reactivity and Specificity Data

The following table summarizes the specificity and cross-reactivity of a representative anti-p21 monoclonal antibody based on available data. It is important to note that quantitative cross-reactivity data from high-throughput screening methods like protein arrays or immunoprecipitation-mass spectrometry (IP-MS) are not always publicly available for every antibody. The information presented here is compiled from manufacturer datasheets and relevant publications.

Table 1: Specificity and Cross-Reactivity of a Representative Anti-p21 Monoclonal Antibody

Target Protein Alternative Names Homologous Proteins Cross-Reactivity Data (Qualitative) Validation Methods
p21 (CDKN1A) WAF1, CIP1, SDI1p27 (CDKN1B), p57 (CDKN1C)Does not cross-react with other CDK inhibitors like p27 and p57.[4][5]Knockout (KO) validated Western Blot, Immunoprecipitation-Mass Spectrometry (IP-MS).[5][6]
p27 (CDKN1B) KIP1p21 (CDKN1A), p57 (CDKN1C)Not observed.Western Blot with p27-specific antibody.
p57 (CDKN1C) KIP2p21 (CDKN1A), p27 (CDKN1B)Not observed.Western Blot with p57-specific antibody.

Note: The lack of quantitative data necessitates a reliance on qualitative statements from manufacturers and validation studies. Researchers are strongly encouraged to perform their own validation experiments in their specific experimental context.

Signaling Pathway of p21 (CDKN1A)

p21 is a critical downstream effector in the p53 signaling pathway, which is activated in response to cellular stress, such as DNA damage. The p53-p21-RB signaling pathway plays a crucial role in cell cycle arrest.

p53_p21_RB_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates p21_gene p21 (CDKN1A) Gene p53->p21_gene activates transcription p21_protein p21 Protein p21_gene->p21_protein translates to CDK2_CyclinE CDK2-Cyclin E p21_protein->CDK2_CyclinE inhibits RB RB CDK2_CyclinE->RB phosphorylates (inactivates) CellCycleArrest G1/S Cell Cycle Arrest E2F E2F RB->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription

Caption: The p53-p21-RB signaling pathway leading to cell cycle arrest.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized protocols for Western Blotting and Immunohistochemistry for the detection of p21.

Western Blotting Protocol

This protocol outlines the key steps for detecting p21 protein in cell lysates.

WB_Workflow cluster_workflow Western Blot Workflow for p21 Detection start Start cell_lysis 1. Cell Lysis & Protein Extraction start->cell_lysis quantification 2. Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Protein Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking 5. Blocking (e.g., 5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-p21) blocking->primary_ab washing1 7. Washing (TBST) primary_ab->washing1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 9. Washing (TBST) secondary_ab->washing2 detection 10. Chemiluminescent Detection washing2->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Caption: A standardized workflow for Western Blot analysis of p21.

Detailed Steps:

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-p21 antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000-1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Chemiluminescent Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Data Analysis:

    • Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry (IHC) Protocol

This protocol outlines the key steps for detecting p21 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_workflow Immunohistochemistry Workflow for p21 Detection start Start deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval (e.g., Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase 3. Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_protein 4. Protein Blocking blocking_peroxidase->blocking_protein primary_ab 5. Primary Antibody Incubation (Anti-p21) blocking_protein->primary_ab washing1 6. Washing primary_ab->washing1 secondary_ab 7. Secondary Antibody Incubation washing1->secondary_ab washing2 8. Washing secondary_ab->washing2 detection 9. Detection (e.g., DAB) washing2->detection counterstaining 10. Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration_mounting 11. Dehydration & Mounting counterstaining->dehydration_mounting imaging 12. Imaging & Analysis dehydration_mounting->imaging end End imaging->end

Caption: A standardized workflow for Immunohistochemical analysis of p21.

Detailed Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 5 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Protein Blocking:

    • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with the anti-p21 antibody (e.g., at a 1:100-1:500 dilution) in a humidified chamber overnight at 4°C.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate slides with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system, for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each.

  • Detection:

    • Incubate slides with a 3,3'-diaminobenzidine (B165653) (DAB) substrate-chromogen solution until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Imaging and Analysis:

    • Image the slides using a light microscope and analyze the staining pattern and intensity.

Conclusion

The selection of a highly specific anti-p21 antibody is critical for accurate and reproducible research. While many commercially available antibodies demonstrate high specificity with no cross-reactivity to other CDK inhibitors, it is imperative for researchers to validate antibody performance within their specific experimental setup. The protocols and information provided in this guide serve as a valuable resource for the effective use and validation of anti-p21 antibodies in research and development.

References

Independent Verification of p53 Protein Functions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tumor suppressor protein p53 with functionally related alternatives, supported by experimental data from independent research. The p53 protein, often called the "guardian of the genome," is a critical transcription factor involved in cellular stress responses.[1][2][3] It plays a pivotal role in cell cycle regulation, DNA repair, and apoptosis, making it a central focus in cancer research.[1][2][4][5]

Functional Overview and Comparison

The p53 pathway is a complex network that responds to various cellular stresses like DNA damage, oncogene activation, and hypoxia.[1][4] Upon activation, p53 modulates the transcription of numerous target genes to orchestrate cellular responses such as cell cycle arrest, senescence, or apoptosis.[1][2][6] The choice between these outcomes is highly context-dependent, influenced by cell type, the nature of the stress, and the cellular microenvironment.[2]

Alternatives to p53:

While p53 is a key tumor suppressor, other proteins and protein families also play significant roles in related pathways. This guide will focus on two prominent alternatives:

  • p73: A homolog of p53, p73 shares significant structural similarity, particularly in the DNA-binding domain.[7][8] It can activate many p53-responsive genes and induce apoptosis or senescence.[7][9][10] However, unlike p53 which is frequently mutated in cancer, p73 mutations are rare.[7][10] A key difference lies in their regulation; p53 is stabilized in response to DNA damage, whereas p73 is not induced by the same mechanisms.[9][10]

  • Bcl-2 Family: This family of proteins are central regulators of the intrinsic apoptotic pathway.[11][12][13] They are divided into pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11][12][14] The balance between these opposing factions determines the cell's fate by controlling mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis.[12][13] While p53 can transcriptionally regulate some Bcl-2 family members, the Bcl-2 family itself represents a distinct, downstream control point in apoptosis.

Quantitative Data Comparison

The following tables summarize key quantitative data from independent studies, comparing the functional performance of p53 and its alternatives.

Table 1: Comparison of Apoptosis Induction

Protein/FamilyExperimental SystemStimulusApoptotic Cell Percentage (%)Citation
Wild-type p53 Human iPS cellsReprogramming10-15%[15]
Mutant p53 Human cancer cell linesNutlin (MDM2 inhibitor)Insensitive[16]
p73 (overexpression) p53-deficient tumor cells-Growth arrest/senescence[9][10]
Bcl-2 Family (Bax/Bak activation) Various cell linesApoptotic signalsVaries (cell type dependent)[11][14]

Table 2: Transcriptional Activation of Target Genes

Transcription FactorExperimental MethodCell LineKey Target Genes InducedFold Change RangeCitation
p53 GRO-seqHCT116 (p53 +/+)CDKN1A, MDM2, etc.Varies (gene dependent)[17]
p53 MicroarrayHCT11613-gene signaturePredictive of response[18]
p73 -p53-deficient tumor cellsp53-responsive promotersComparable to p53[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for p53 Detection

Objective: To detect the expression levels of p53 protein in cell lysates.

Methodology:

  • Protein Extraction: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19]

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to p53 (e.g., DO-1 or DO-7 clones) overnight at 4°C.[21]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imager.

Note: Due to its short half-life, detection of p53 may require treating cells with stressors like UV light to induce its accumulation.[22]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for p53 Target Identification

Objective: To identify the genome-wide DNA binding sites of p53.

Methodology:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for p53, which is coupled to magnetic beads. This allows for the selective pull-down of p53-bound DNA fragments.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The p53-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of p53 enrichment.[23]

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[24]

Methodology:

  • Sample Preparation: Cells or tissue sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized.[24][25]

  • TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).[25][26] TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[24][26]

  • Detection:

    • Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized using fluorescence microscopy.

    • Indirect Method: If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.

  • Imaging and Quantification: The samples are imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (often visualized with a counterstain like DAPI).[25]

Note: It is crucial to include positive (DNase I treated) and negative (no TdT enzyme) controls to ensure the specificity of the assay.[24]

Visualizations

Signaling Pathways and Experimental Workflows

p53_Activation_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA Damage->ATM_ATR activates Oncogene Activation Oncogene Activation p53_inactive p53 (inactive) + MDM2 Oncogene Activation->p53_inactive stabilizes ATM_ATR->p53_inactive phosphorylates p53_active p53 (active) p53_inactive->p53_active dissociation from MDM2 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest transcriptionally activates p21 Apoptosis Apoptosis p53_active->Apoptosis transcriptionally activates Bax, PUMA DNA_Repair DNA Repair p53_active->DNA_Repair transcriptionally activates GADD45

Caption: Simplified p53 activation pathway in response to cellular stress.

ChIP_Seq_Workflow Start Start: Live Cells Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Lyse IP 3. Immunoprecipitate (p53 Antibody + Beads) Lyse->IP Wash 4. Wash & Elute IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse Sequencing 6. Library Prep & High-Throughput Sequencing Reverse->Sequencing Analysis 7. Data Analysis (Peak Calling) Sequencing->Analysis End End: p53 Binding Sites Analysis->End Bcl2_Apoptosis_Regulation Bcl-2 Family Regulation of Apoptosis cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis cluster_outcome Outcome Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits BH3_only BH3-only proteins (Bim, Puma) BH3_only->Bcl2 inhibits BH3_only->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis triggers Stress Apoptotic Stimulus Stress->BH3_only activates

References

A Comparative Structural Analysis of AB21 and its Structural Homologs in the ClyA Superfamily

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the structural analysis of the Agaricus bisporus protein AB21 and its structural homologs, the ClyA superfamily of pore-forming toxins, was published today. This guide offers researchers, scientists, and drug development professionals objective comparisons of their structural and functional attributes, supported by experimental data and detailed methodologies.

The this compound protein, derived from the common white button mushroom (Agaricus bisporus), presents a unique case in protein biology. While it shares no significant sequence similarity with any protein of known function, its crystallographic structure reveals a remarkable resemblance to the ClyA superfamily, a group of bacterial toxins known for their ability to form pores in cell membranes.[1][2] This guide delves into a detailed comparative analysis, providing insights into the potential function of this compound and offering a framework for future research.

Structural Comparison: this compound vs. ClyA

The this compound protein is a dimer characterized by high thermal and pH stability.[1][2] Its structure is a rod-like helical bundle.[1][2] The ClyA (cytolysin A) protein, the prototypical member of its superfamily, is a soluble, monomeric protein that undergoes a significant conformational change to form a protomer competent for assembly into a dodecameric cytolytic pore upon contact with a membrane.[3]

The key structural similarity between this compound and ClyA lies in the core four-helix bundle. However, a notable difference is the presence of a β-tongue subdomain in ClyA, which is implicated in membrane interaction and pore formation, a feature whose equivalent in this compound requires further investigation.[3][4]

Below is a summary of the key structural and functional parameters of this compound and a representative member of the ClyA superfamily.

FeatureThis compound (Agaricus bisporus)ClyA (Escherichia coli)
Organism Agaricus bisporus (White button mushroom)Escherichia coli and other enterobacteria
Quaternary Structure Dimer[2]Monomer in soluble form, oligomer (e.g., dodecamer) in pore form[3][5]
Core Structure Rod-like helical bundle[1][2]α-helical bundle with a β-tongue subdomain[3][4]
Known Function Unknown, weak affinity for some divalent metal ions[1][2]Pore-forming toxin, induces cell lysis[5][6]
Stability High thermal and pH stability[1][2]Stable as a soluble monomer and as an oligomeric membrane complex[5]

Investigating the Functional Analogy: Experimental Protocols

Given the structural similarity to pore-forming toxins, a primary research question is whether this compound exhibits similar functionality. The following experimental protocols provide a roadmap for investigating the potential pore-forming activity of this compound.

Recombinant Protein Expression and Purification
  • Objective: To produce sufficient quantities of pure this compound protein for functional and structural studies.

  • Methodology:

    • The coding sequence of the this compound gene is cloned into an appropriate expression vector (e.g., pET vector series) with a suitable tag (e.g., 6xHis-tag) for purification.

    • The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3).

    • Protein expression is induced (e.g., with IPTG) and the cells are harvested.

    • The cells are lysed, and the soluble fraction containing the recombinant this compound is collected.

    • The tagged this compound protein is purified using affinity chromatography (e.g., Ni-NTA chromatography), followed by size-exclusion chromatography to ensure homogeneity and the correct oligomeric state.

Liposome Preparation
  • Objective: To create artificial membrane vesicles to test the pore-forming activity of this compound in a controlled environment.

  • Methodology:

    • Lipids (e.g., a mixture of phosphatidylcholine and cholesterol) are dissolved in an organic solvent.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The lipid film is hydrated with a buffer containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.

    • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar liposomes of a defined size.

    • External, unencapsulated dye is removed by size-exclusion chromatography.

Pore-Forming Activity Assay (Liposome Leakage Assay)
  • Objective: To determine if this compound can create pores in a lipid bilayer, leading to the release of encapsulated contents.

  • Methodology:

    • The dye-loaded liposomes are incubated with varying concentrations of purified this compound protein.

    • A known pore-forming toxin (e.g., ClyA) is used as a positive control, and a buffer-only condition serves as a negative control.

    • If pores are formed, the encapsulated dye is released and diluted in the surrounding buffer, leading to an increase in fluorescence as the self-quenching is relieved.

    • The fluorescence intensity is monitored over time using a fluorometer.

    • The percentage of dye release is calculated relative to the maximum release achieved by adding a detergent (e.g., Triton X-100).

Hemolysis Assay
  • Objective: To assess the ability of this compound to lyse red blood cells, a common characteristic of pore-forming toxins.

  • Methodology:

    • Freshly isolated red blood cells are washed and resuspended in an isotonic buffer.

    • The red blood cells are incubated with different concentrations of this compound protein.

    • A known hemolytic toxin is used as a positive control, and buffer is used as a negative control.

    • After incubation, the samples are centrifuged to pellet intact cells.

    • The release of hemoglobin into the supernatant is measured by spectrophotometry at a wavelength of 415 nm.

    • The percentage of hemolysis is calculated relative to the complete lysis induced by a hypotonic solution.

Visualizing the Comparison and Workflow

To further elucidate the structural relationship and the experimental approach, the following diagrams have been generated.

cluster_this compound This compound Monomer cluster_ClyA ClyA Monomer AB21_N N-terminus AB21_Core 4-Helix Bundle AB21_N->AB21_Core AB21_C C-terminus AB21_Core->AB21_C ClyA_Core 4-Helix Bundle AB21_Core->ClyA_Core Structural Homology ClyA_N N-terminus ClyA_N->ClyA_Core ClyA_Beta β-tongue ClyA_Core->ClyA_Beta ClyA_C C-terminus ClyA_Beta->ClyA_C

Caption: Structural comparison of this compound and ClyA monomers.

start Start exp_pur Recombinant this compound Expression & Purification start->exp_pur assay Incubate this compound with Liposomes / RBCs exp_pur->assay lipo_prep Liposome Preparation lipo_prep->assay hemolysis_prep Red Blood Cell Preparation hemolysis_prep->assay leakage Measure Liposome Leakage (Fluorescence) assay->leakage hemolysis Measure Hemolysis (Absorbance) assay->hemolysis analysis Data Analysis & Comparison to Controls leakage->analysis hemolysis->analysis conclusion Conclusion on Pore-Forming Activity analysis->conclusion

Caption: Experimental workflow for assessing this compound's pore-forming activity.

This guide provides a foundational framework for the comparative analysis of this compound and its structural homologs. The presented data and experimental protocols are intended to facilitate further research into the functional characterization of this intriguing mushroom protein and its potential applications.

References

A Comparative Guide to Assessing the Immunogenicity of AB21 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the immunogenicity of the novel AB21 protein, a dimeric protein isolated from Agaricus bisporus.[1] To establish a benchmark for its potential immunogenic profile, this document compares the assessment strategy for this compound against two well-characterized therapeutic monoclonal antibodies: Adalimumab and Infliximab (B1170848). The development of anti-drug antibodies (ADAs) can impact the safety and efficacy of therapeutic proteins, making immunogenicity assessment a critical component of drug development.[2][3][4]

Comparative Immunogenicity Data

The following table summarizes typical immunogenicity data for Adalimumab and Infliximab, which can serve as a reference point when evaluating the experimental results for the this compound protein. The formation of anti-drug antibodies is a known risk for TNF inhibitors like Adalimumab and Infliximab and can be associated with a loss of clinical response.[5][6]

Parameter This compound Protein Adalimumab (Fully Human mAb) Infliximab (Chimeric mAb) Reference
Target TBDTumor Necrosis Factor-alpha (TNF-α)Tumor Necrosis Factor-alpha (TNF-α)[7][8]
Incidence of Anti-Drug Antibodies (ADA) To Be Determined15% of patients developed ADAs.50% of patients developed ADAs.[9]
Neutralizing Antibodies (NAb) To Be DeterminedPresence of neutralizing antibodies is associated with lower serum drug levels and reduced efficacy.[5]High levels of neutralizing antibodies can impair treatment efficacy by reducing unbound drug levels.[6][5][6]
Impact of Concomitant Immunosuppressants To Be DeterminedConcomitant use of methotrexate (B535133) reduces the risk of ADA formation.[5]Co-administration with methotrexate or other DMARDs can prevent the development of neutralizing antibodies.[5][5]
Genetic Factors To Be DeterminedThe HLA-DQA105 variant has been identified as a risk factor for developing antibodies.[9]The HLA-DQA105 variant is a key genetic factor in ADA development.[9][9]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is commonly used for immunogenicity testing, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing antibodies.[10]

Anti-Drug Antibody (ADA) Screening and Confirmation via Bridging ELISA

The bridging ELISA format is a highly sensitive method for detecting bivalent anti-drug antibodies in patient samples.[2]

Principle: In this assay, the therapeutic protein (this compound) is used as both a capture and detection reagent. An ADA in the sample will "bridge" the biotinylated and labeled therapeutic protein, generating a detectable signal.

Protocol Outline:

  • Plate Coating: Streptavidin-coated microtiter plates are incubated with biotinylated this compound protein.

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the captured biotinylated this compound.

  • Detection: Horseradish peroxidase (HRP)-labeled this compound protein is added, which binds to a different epitope on the ADA, forming a bridge.

  • Signal Generation: A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a colorimetric reaction.

  • Measurement: The absorbance is read using a plate reader. A stop solution is added before reading for colorimetric assays.[2][11]

Confirmation: To confirm the specificity of the detected antibodies, a competitive inhibition format is used where the sample is pre-incubated with an excess of the this compound protein. A significant reduction in the signal confirms the presence of specific anti-AB21 antibodies.

Neutralizing Antibody (NAb) Detection via Cell-Based Assay

Cell-based assays are crucial for determining if the detected ADAs have a functional impact by neutralizing the biological activity of the therapeutic protein.[12][13]

Principle: This assay measures the ability of ADAs in a patient sample to inhibit the biological activity of the this compound protein on a target cell line. The specific activity of this compound would first need to be determined (e.g., induction of apoptosis, cytokine secretion, etc.).

Protocol Outline:

  • Cell Seeding: A target cell line responsive to the this compound protein is seeded in a 96-well plate.

  • Sample Pre-incubation: Patient serum is pre-incubated with a fixed concentration of this compound protein to allow any NAbs to bind to the protein.

  • Cell Treatment: The pre-incubated mixture is then added to the cells.

  • Incubation: The plate is incubated to allow for the biological effect of the this compound protein.

  • Readout: The biological response is measured. For example, if this compound induces apoptosis, cell viability can be assessed using an MTT or similar assay.[14] A decrease in the biological effect of this compound in the presence of the patient serum indicates the presence of neutralizing antibodies.

T-Cell Proliferation Assay

T-cell assays are used in preclinical stages to assess the potential for a protein to activate T-cells, which is a key step in the development of an antibody response.[15][16]

Principle: This assay measures the proliferation of T-cells from a pool of healthy human donors in response to the this compound protein.

Protocol Outline:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Stimulation: The labeled PBMCs are cultured with the this compound protein or overlapping peptides spanning its sequence.

  • Incubation: The cells are incubated for several days to allow for T-cell proliferation.

  • Analysis: The proliferation of CD4+ helper T-cells is measured by flow cytometry, detecting the dilution of the CFSE dye.[17]

Visualizations

Signaling Pathway and Experimental Workflows

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell cluster_B_Cell B-Cell APC APC MHC_II MHC Class II APC->MHC_II Presents Peptide TCR TCR MHC_II->TCR Recognition T_Cell Helper T-Cell B_Cell B-Cell TCR->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADAs Anti-Drug Antibodies (ADAs) Plasma_Cell->ADAs Production This compound This compound Protein This compound->APC Uptake & Processing

Caption: T-Cell dependent antibody production pathway for this compound protein.

ADA_Bridging_ELISA cluster_workflow ADA Bridging ELISA Workflow A 1. Coat plate with Streptavidin B 2. Add Biotinylated This compound Protein A->B C 3. Add Patient Sample (contains ADA) B->C D 4. ADA bridges captured this compound C->D E 5. Add HRP-labeled This compound Protein D->E F 6. HRP-AB21 binds to ADA E->F G 7. Add Substrate & Measure Signal F->G

Caption: Workflow for the Anti-Drug Antibody (ADA) Bridging ELISA.

Nab_Assay_Workflow cluster_workflow NAb Cell-Based Assay Workflow A 1. Pre-incubate this compound Protein with Patient Serum B 2. Add mixture to Target Cells A->B C 3. Incubate to allow for biological effect B->C D 4. Measure Cell Viability (or other endpoint) C->D E Result: Inhibition of this compound activity indicates presence of NAbs D->E

Caption: Workflow for the Neutralizing Antibody (NAb) cell-based assay.

References

A Comparative Analysis of Bioactive Mushroom Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of proteins from Agaricus bisporus and other notable fungal species reveals a diverse landscape of biological activity. While the protein AB21 from Agaricus bisporus has been structurally characterized, a lack of publicly available data on its biological functions prevents a direct comparison with other well-studied mushroom proteins. This guide, therefore, focuses on a side-by-side comparison of two other bioactive proteins from Agaricus bisporus—Agaricus bisporus Lectin (ABL) and Mannose-Binding Protein (Abmb)—with two major classes of mushroom proteins: Fungal Immunomodulatory Proteins (FIPs) and Ribosome-Inactivating Proteins (RIPs).

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mushroom-derived proteins. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Overview of Compared Mushroom Proteins

Mushrooms are a rich source of bioactive molecules, with proteins being a significant component responsible for a range of pharmacological effects.[1][2][3] This comparison focuses on proteins with demonstrated immunomodulatory and cytotoxic properties.

Agaricus bisporus Lectin (ABL) is a well-characterized lectin known for its anti-proliferative effects on cancer cells and its ability to modulate the immune system.[1][4][5]

Agaricus bisporus Mannose-Binding Protein (Abmb) is a lectin-like protein that has been shown to stimulate innate immune cells and exhibit anti-proliferative activity against cancer cells.[1][6][7][8]

Fungal Immunomodulatory Proteins (FIPs) are a class of small proteins found in various mushroom species that exhibit potent immunomodulatory activities, including the ability to stimulate cytokine production and activate various immune cells.[9][10][11][12]

Ribosome-Inactivating Proteins (RIPs) are enzymes that inhibit protein synthesis by damaging ribosomes, leading to cytotoxicity.[13][14][15][16][17] They are being investigated for their potential as anti-cancer agents.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data on the biological activities of the compared mushroom proteins.

Table 1: Immunomodulatory Effects of Agaricus bisporus Proteins and FIPs

Protein/Protein ClassCell Line / SystemConcentrationObserved EffectReference
Abmb RAW 264.7 macrophages0.18 - 0.35 µMIncreased NO production[6]
RAW 264.7 macrophagesNot specified~50-fold increase in IL-6, 1.5-fold increase in TNF-α, 3-fold increase in IL-10[6]
Human PBMCsNot specifiedActivation of dendritic and natural killer (NK) cells[6][7]
FIPs (general) Murine macrophage RAW264.7 cells1–8 µg/mLPromoted proliferation and activation[9]
Murine macrophage RAW264.7 cells8 µg/mLInduction of pro-inflammatory and anti-inflammatory genes[9]

Table 2: Cytotoxic and Anti-proliferative Effects of Agaricus bisporus Proteins and RIPs

Protein/Protein ClassCell LineIC50 / ConcentrationObserved EffectReference
ABL HT29 adenocarcinoma cells20 µg/mLReversible inhibition of epithelial cell proliferation[4]
Abmb MCF-7 breast cancer cellsNot specifiedMannose-inhibitable anti-proliferative activity[8]
Bisporitin (a RIP from A. bisporus) Rabbit reticulocyte lysateNot specifiedInhibition of protein synthesis[15]
Volvarin (a RIP) Rabbit reticulocyte lysate0.5 nMPotent inhibition of protein synthesis[13]
Pleuturegin (a RIP) Rabbit reticulocyte lysate0.5 nMInhibition of translation[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of these mushroom proteins.

FIP_Signaling_Pathway cluster_nucleus Cell Nucleus FIP FIP Receptor Cell Surface Receptor (e.g., TLRs) FIP->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NF_kB NF-κB NF_kB_Pathway->NF_kB Nucleus Nucleus AP1->Nucleus Cytokine_Genes Cytokine Gene Transcription (TNF-α, IL-6, etc.) AP1->Cytokine_Genes NF_kB->Nucleus NF_kB->Cytokine_Genes Immune_Response Enhanced Immune Response Cytokine_Genes->Immune_Response

Caption: Simplified signaling pathway for Fungal Immunomodulatory Proteins (FIPs).

RIP_Mechanism_of_Action RIP Ribosome-Inactivating Protein (RIP) Cell_Entry Cell Entry (Endocytosis) RIP->Cell_Entry Ribosome Ribosome Cell_Entry->Ribosome rRNA_Depurination rRNA N-glycosylase Activity (Depurination) Ribosome->rRNA_Depurination RIP Action Protein_Synthesis_Inhibition Inhibition of Protein Synthesis rRNA_Depurination->Protein_Synthesis_Inhibition Cell_Death Cell Death (Apoptosis) Protein_Synthesis_Inhibition->Cell_Death

Caption: General mechanism of action for Ribosome-Inactivating Proteins (RIPs).

Cell_Proliferation_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Mushroom Protein (e.g., ABL, Abmb) Start->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Assay Perform Cell Proliferation Assay (e.g., MTT, [3H]-thymidine) Incubation->Assay Data_Analysis Measure Absorbance or Radioactivity Assay->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: A typical workflow for assessing the anti-proliferative effects of mushroom proteins.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic or anti-proliferative effects of mushroom proteins on cancer cell lines.

Objective: To determine the concentration of a mushroom protein that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mushroom protein stock solution

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in anhydrous isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the mushroom protein in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the protein dilutions to the respective wells. Include a vehicle control (medium without protein).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Cytokine Expression Analysis (ELISA)

This protocol outlines a general method for quantifying the induction of cytokines by immunomodulatory mushroom proteins.

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to a mushroom protein.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., PBMCs)

  • Complete cell culture medium

  • Mushroom protein stock solution (ensure it is endotoxin-free)

  • 24-well plates

  • ELISA kit for the specific cytokine of interest

  • Microplate reader

Procedure:

  • Seed immune cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the mushroom protein. Include a positive control (e.g., LPS) and a negative control (medium alone).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and determine the concentration of the cytokine in the samples.

Conclusion

The proteins derived from Agaricus bisporus and other mushrooms represent a promising frontier in the development of novel therapeutics. While the specific biological activities of the this compound protein remain to be elucidated, other proteins from the same mushroom, such as ABL and Abmb, have demonstrated significant anti-proliferative and immunomodulatory effects. In comparison to broader classes of mushroom proteins like FIPs and RIPs, these individual proteins from A. bisporus show comparable mechanisms of action and potency in certain assays. Further research, including in vivo studies and the elucidation of more detailed molecular mechanisms, is necessary to fully realize the therapeutic potential of these fascinating biomolecules. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in this dynamic field.

References

Safety Operating Guide

Clarification Required for AB21 Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

To provide accurate and safe disposal procedures for the substance designated "AB21," further clarification is urgently needed. Initial research indicates that "this compound" is a product or catalog number used by different suppliers to refer to distinct chemical substances, rather than a unique chemical identifier.

Safety Data Sheets (SDS) associated with the designation "this compound" correspond to various chemicals, including "Reactive Blue 21" and other laboratory reagents.[1][2] As disposal protocols are chemical-specific and dictated by the inherent hazards of a substance, providing generic guidance would be irresponsible and potentially dangerous.

To ensure the safety of researchers, scientists, and drug development professionals, and to provide essential, immediate safety and logistical information, please provide one of the following:

  • The specific chemical name (e.g., as per IUPAC nomenclature)

  • The CAS (Chemical Abstracts Service) number

Once the exact chemical identity of "this compound" is known, a comprehensive guide to its proper disposal can be developed, including:

  • Detailed operational and disposal plans

  • Step-by-step procedural guidance

  • Quantitative data on exposure limits and waste concentration thresholds, summarized in clearly structured tables

  • Detailed methodologies for any necessary pre-disposal treatment or neutralization experiments

  • A logical workflow diagram for disposal decision-making, rendered in Graphviz

Your safety is our primary concern. We are committed to being your preferred source for information on laboratory safety and chemical handling. By providing the specific chemical information, you will enable us to deliver the precise and reliable guidance you need to maintain a safe laboratory environment.

References

Essential Safety and Handling Protocols for AB21

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical substances. This document provides essential, immediate safety and logistical information for the handling and disposal of the mixture identified as AB21, based on its Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, the use of standard laboratory personal protective equipment is a fundamental safety measure to prevent exposure and contamination.[1]

PPE CategoryItemSpecifications
Hand Protection GlovesChange contaminated clothing and wash hands after working with the substance.[1]
Eye Protection Safety GlassesRecommended to prevent accidental eye contact.
Respiratory Protection Not requiredExcept in case of aerosol formation.[1]
Skin and Body Protection Lab CoatWear to protect skin and clothing from potential splashes.

Operational Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Ensure adequate ventilation in the work area.

  • Personal Hygiene: Change contaminated clothing promptly and wash hands thoroughly after handling the substance.[1]

Storage:

  • Conditions: Keep containers tightly closed.[1]

  • Temperature: Refer to the product label for recommended storage temperature.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Containment: Cover drains to prevent entry into the sewer system.[1]

  • Absorption: Take up the spill with a liquid-absorbent material (e.g., Chemizorb®).[1]

  • Collection: Collect, bind, and pump off spills.[1]

  • Cleaning: Clean the affected area thoroughly.[1]

  • Disposal: Dispose of the absorbent material and collected substance properly.[1]

First Aid Procedures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Regulations: Waste material must be disposed of in accordance with national and local regulations.[1]

  • Containers: Leave chemicals in their original containers. Do not mix with other waste.[1]

  • Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical flow for handling and disposing of this compound in a laboratory setting.

G cluster_handling Operational Handling cluster_disposal Disposal Plan cluster_first_aid First Aid Measures start Start: Receive this compound storage Store in designated area (Tightly closed, check label for temp) start->storage handling Handle in well-ventilated area (Wear appropriate PPE) storage->handling experiment Perform Experiment handling->experiment spill_response Accidental Spill handling->spill_response exposure Exposure Event handling->exposure waste_collection Collect Waste (Keep in original container) experiment->waste_collection disposal Dispose according to regulations waste_collection->disposal spill_response->waste_collection inhalation Inhalation: Move to fresh air exposure->inhalation skin_contact Skin Contact: Rinse with water exposure->skin_contact eye_contact Eye Contact: Rinse with water exposure->eye_contact ingestion Ingestion: Drink water, consult doctor exposure->ingestion

Caption: Logical workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.